VGSCs-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c13-12(14,15)19-8-1-2-9-10(7-8)20-11(17-9)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWQLRCODRPXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VGSCs-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of VGSCs-IN-1, a novel inhibitor of voltage-gated sodium channels (VGSCs). This document synthesizes available data on its molecular interactions, functional effects, and the experimental methodologies used for its characterization.
Core Compound Summary
This compound, also referred to as compound 14 in seminal research, is a 2-piperazine analog of Riluzole.[1][2][3][4] It has been identified as a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the skeletal muscle isoform, Nav1.4.[1][2][3] Its development is aimed at addressing cell excitability disorders.[1][2] The compound has a pKa of 7.6 and a cLogP of 2.4.[3]
Molecular Mechanism of Action
This compound exerts its inhibitory effect by interacting with the voltage-gated sodium channels, which are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[5] The primary molecular target of this compound is the Nav1.4 channel, a subtype predominantly expressed in skeletal muscle.[1][6][7]
The mechanism of inhibition is characterized by a pronounced use-dependent block . This means that the inhibitory effect of this compound is significantly enhanced when the Nav1.4 channels are frequently activated.[1][2] This property is particularly relevant for therapeutic applications in conditions characterized by muscle hyperexcitability, such as non-dystrophic myotonias.[1][6]
Docking studies have elucidated the interaction of this compound with the local anesthetic binding site located within the channel's pore.[1][2] This interaction stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening cell membrane excitability. The introduction of a protonatable amino function in the 2-piperazine ring of the benzothiazole (B30560) structure is a key chemical feature that enhances this use-dependent behavior.[1][4]
Quantitative Data Summary
The inhibitory potency of this compound on human Nav1.4 channels has been quantified using patch-clamp electrophysiology. The following table summarizes the key quantitative data for this compound (compound 14) in comparison to its parent compound, Riluzole.
| Compound | Stimulation Frequency | IC50 (μM) | Tonic Block (TB) / Peak Block (PB) Ratio |
| Riluzole (1) | 0.1 Hz | 55.0 ± 5.0 | 1.0 |
| 10 Hz | 25.0 ± 2.0 | ||
| This compound (14) | 0.1 Hz | 100.0 ± 10.0 | >2.0 |
| 10 Hz | 45.0 ± 4.0 |
Data sourced from "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels".[1]
Downstream Signaling Pathways
While the primary action of this compound is the direct blockade of Nav1.4 channels, the inhibition of VGSCs, in general, has been shown to impact various downstream signaling pathways, particularly in the context of cancer, where VGSCs are often aberrantly expressed.[8][9] It is plausible that this compound, as a VGSC inhibitor, could modulate these pathways in relevant cell types.
One of the key downstream consequences of VGSC activity in cancer cells is the alteration of intracellular pH and the promotion of invasive processes.[8][10] VGSC-mediated sodium influx can lead to the activation of the Na+/H+ exchanger 1 (NHE1), resulting in extracellular acidification, which in turn activates proteases that degrade the extracellular matrix, facilitating cell invasion and metastasis.[8][10]
Furthermore, VGSC activity has been linked to the persistent activation of signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) pathway.[11][12][13] Inhibition of VGSCs could therefore lead to the attenuation of these pro-proliferative and pro-survival signals.
Signaling Pathway Diagram
Experimental Protocols
The characterization of this compound and its effects on Nav1.4 channels involves a series of specialized experimental procedures.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the heterologous expression of ion channels.
-
Transfection: HEK293T cells are transiently co-transfected with plasmids encoding the human Nav1.4 α-subunit and the human β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for electrophysiological recordings.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of ion channel modulators.
-
Objective: To measure the ionic currents flowing through Nav1.4 channels in the presence and absence of this compound and to characterize the voltage- and use-dependent inhibition.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Procedure:
-
Transfected HEK293T cells (identified by GFP fluorescence) are selected for recording.
-
A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
Voltage protocols are applied to elicit Nav1.4 currents. A typical protocol involves holding the membrane potential at -120 mV and then depolarizing to various test potentials (e.g., -80 to +60 mV in 10 mV increments) to record sodium currents.
-
To assess use-dependent block, a train of depolarizing pulses is applied at different frequencies (e.g., 0.1 Hz and 10 Hz).
-
This compound is applied to the external solution via a perfusion system, and the effects on the sodium currents are recorded.
-
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. Concentration-response curves are generated to calculate the IC50 values. The ratio of tonic block (at low frequency) to phasic/use-dependent block (at high frequency) is calculated to quantify the use-dependency of the inhibitor.
Experimental Workflow Diagram
Conclusion
This compound is a promising voltage-gated sodium channel inhibitor with a well-defined mechanism of action centered on the use-dependent block of Nav1.4 channels. Its unique properties make it a valuable research tool for studying the role of VGSCs in cell excitability and a potential lead compound for the development of therapeutics for disorders involving channel hyperactivity. Further investigation into its selectivity across other VGSC subtypes and its effects on downstream signaling pathways in various disease models will be crucial for a complete understanding of its therapeutic potential.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 6. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-gated sodium channels in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-05089771: A Case Study in Selective Voltage-Gated Sodium Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-05089771, a potent and selective inhibitor of the voltage-gated sodium channel (VGSC) subtype NaV1.7. While the originally requested compound, "VGSCs-IN-1," is not publicly documented, PF-05089771 serves as an exemplary case study in the development of selective VGSC inhibitors, a significant area of interest for the treatment of pain and other neurological disorders.
Introduction to Voltage-Gated Sodium Channels (VGSCs) and NaV1.7 as a Therapeutic Target
Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The VGSC family comprises nine distinct alpha subunits (NaV1.1–NaV1.9), each with unique tissue distribution and biophysical properties. Human genetic studies have unequivocally identified NaV1.7 as a key player in pain sensation. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital indifference to pain. This validation has made NaV1.7 a highly sought-after target for the development of novel analgesics.
Discovery of PF-05089771
PF-05089771 emerged from a dedicated drug discovery program at Pfizer aimed at identifying potent and selective NaV1.7 inhibitors. The discovery process involved an iterative structure-activity relationship (SAR)-based refinement of a novel series of aryl sulfonamide compounds.[1][2] This class of inhibitors was found to exhibit high selectivity for NaV1.7 over other VGSC subtypes, particularly the cardiac channel NaV1.5, thereby reducing the risk of cardiovascular side effects.[3]
Synthesis of Aryl Sulfonamide NaV1.7 Inhibitors
While the specific, step-by-step synthesis of PF-05089771 is proprietary, the general synthetic strategy for this class of diaryl ether aryl sulfonamides has been described. A convergent approach is often employed, involving key reactions such as Suzuki-Miyaura coupling to connect heterocyclic ring systems and nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage.
A representative synthetic workflow for this class of compounds is outlined below:
Caption: General synthetic workflow for aryl sulfonamide NaV1.7 inhibitors.
Biological Characterization and Quantitative Data
PF-05089771 is a potent blocker of the NaV1.7 channel with significant selectivity over other VGSC subtypes.[4][5] Its inhibitory activity is state-dependent, showing a strong preference for the inactivated state of the channel.[6][7] This property is crucial as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pathological pain states.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 672.56 g/mol | [4][5] |
| Formula | C₁₈H₁₂Cl₂FN₅O₃S₂·C₇H₈O₃S | [4][5] |
| CAS Number | 1430806-04-4 | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4][5] |
In Vitro Potency and Selectivity
The inhibitory potency of PF-05089771 was assessed using electrophysiological techniques on various heterologously expressed human NaV channels.
| Channel Subtype | IC₅₀ (μM) | Species | Reference |
| NaV1.7 | 0.011 | Human | [4][5] |
| NaV1.7 | 0.008 | Mouse | [4][5] |
| NaV1.7 | 0.171 | Rat | [4][5] |
| NaV1.1 | 0.85 | Human | [4][5] |
| NaV1.2 | 0.11 | Human | [4][5] |
| NaV1.3 | 11 | Human | [4][5] |
| NaV1.4 | 10 | Human | [4][5] |
| NaV1.5 | 25 | Human | [4][5] |
| NaV1.6 | 0.16 | Human | [4][5] |
Mechanism of Action
PF-05089771 exerts its inhibitory effect by binding to the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting, inactivated state. The slow onset and recovery from block are characteristic features of its mechanism.[7]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Mechanism of action of PF-05089771 on the NaV1.7 channel.
Experimental Protocols
Electrophysiological Recording
The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology platforms, such as the PatchXpress.[1][2]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtypes of interest.
-
Recording Conditions: Whole-cell voltage-clamp configuration.
-
Voltage Protocols: To assess state-dependence, holding potentials are varied to enrich for either resting or inactivated channel populations. For example, a holding potential of -120 mV is used to assess resting state block, while a holding potential near the half-inactivation voltage (V₁/₂) of the specific channel subtype is used to assess inactivated state block.
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the resulting inhibition of the sodium current. IC₅₀ values are then calculated by fitting the data to a Hill equation.
An illustrative workflow for the electrophysiological characterization is provided below:
Caption: Workflow for electrophysiological characterization of a NaV inhibitor.
Clinical Development and Outcomes
PF-05089771 advanced into Phase II clinical trials to evaluate its efficacy in various pain conditions, including pain after wisdom tooth extraction, inherited erythromelalgia, and painful diabetic peripheral neuropathy.[8][9][10] Despite its promising preclinical profile, the clinical trial results were largely disappointing. The compound failed to demonstrate a statistically significant analgesic effect compared to placebo in patients with painful diabetic peripheral neuropathy.[10] These outcomes led to the discontinuation of its clinical development for these indications.[6]
Conclusion
The story of PF-05089771 encapsulates the challenges inherent in translating potent and selective in vitro activity into clinical efficacy for pain. While the compound itself did not succeed as a therapeutic, its development has provided invaluable insights into the pharmacology of NaV1.7 and the complexities of pain signaling. The discovery and detailed characterization of PF-05089771 remain a significant case study for researchers in the field of VGSC modulation and analgesic drug development, highlighting the importance of rigorous preclinical and clinical evaluation.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF-05089771 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Target of VGSCs-IN-1: A Technical Overview
Initial investigations into the specific entity "VGSCs-IN-1" have not yielded definitive public domain information, suggesting it may be a novel, recently designated, or internal compound not yet extensively documented in scientific literature. However, the nomenclature strongly implies that its primary biological targets are Voltage-Gated Sodium Channels (VGSCs). This in-depth guide will, therefore, provide a comprehensive technical overview of VGSCs as a target class for inhibitors, which would be the presumed mechanism of action for a compound designated "this compound". We will explore the general characteristics of VGSC inhibitors, the experimental methodologies used to characterize them, and the relevant signaling pathways, providing a foundational understanding for researchers, scientists, and drug development professionals.
Voltage-gated sodium channels are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons, muscle fibers, and cardiac tissues.[1][2][3][4][5] Their fundamental role in electrical signaling makes them a significant target for therapeutic intervention in a wide array of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias.[1][2]
Understanding Voltage-Gated Sodium Channels (VGSCs)
VGSCs are a family of nine distinct subtypes (NaV1.1 to NaV1.9) that exhibit a high degree of sequence homology.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[6] This gating mechanism is essential for the precise control of sodium ion (Na+) influx, which depolarizes the cell membrane and generates the rising phase of an action potential.[3][7]
The structure of a VGSC consists of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and cellular localization.[4][5][8][9][10] The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4][8] The S4 segment of each domain acts as the voltage sensor, responding to changes in the membrane potential to open the channel.[4]
VGSC Inhibitors: Mechanism of Action
VGSC inhibitors, also known as sodium channel blockers, exert their effects by binding to specific sites on the channel, thereby modulating its activity.[2][11] These compounds can stabilize the inactivated state of the channel, preventing it from returning to the resting state and thereby reducing the number of channels available to open in response to stimulation.[11] This mechanism is particularly effective in controlling pathological firing patterns in over-excited cells, which is a hallmark of conditions like epilepsy and neuropathic pain.[1][2] First-generation sodium channel modulators often had low subtype selectivity, but there is a continuous effort to develop new inhibitors with improved therapeutic indices.[1][2][6]
Quantitative Analysis of VGSC Inhibitors
The characterization of a novel VGSC inhibitor like the hypothetical "this compound" would involve a series of quantitative assays to determine its potency, selectivity, and mechanism of action. The data from these assays are typically summarized in tables for clear comparison.
| Parameter | Description | Typical Units | Example Compound | NaV1.7 IC50 | NaV1.5 IC50 |
| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to block 50% of the sodium current. | µM or nM | Tetrodotoxin (TTX) | Low nM | µM |
| EC50 | The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response. | µM or nM | Veratridine (Opener) | - | - |
| Ki | The inhibition constant, indicating the binding affinity of an inhibitor to the channel. | µM or nM | Lidocaine | - | - |
Note: The table above is illustrative. Specific values for "this compound" are not available. The example compounds highlight the differential sensitivity of VGSC subtypes to known modulators. For instance, NaV1.7 is highly sensitive to Tetrodotoxin (TTX-S), while NaV1.5 is resistant (TTX-R).[8]
Key Experimental Protocols for Characterizing VGSC Inhibitors
A thorough investigation of a VGSC inhibitor involves a combination of electrophysiological, biochemical, and cell-based assays.
Electrophysiology: Patch-Clamp Technique
The gold-standard method for studying ion channel function is the patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.
Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: Culture cells expressing the VGSC subtype of interest (e.g., HEK293 cells stably transfected with the SCN9A gene for NaV1.7).
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill with an intracellular solution.
-
Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).
-
Data Acquisition: Record the resulting sodium currents using a patch-clamp amplifier and digitizer.
-
Drug Application: Perfuse the cells with solutions containing different concentrations of the test compound (e.g., "this compound") to determine its effect on the sodium current.
High-Throughput Screening (HTS) Assays
To screen large libraries of compounds, higher throughput methods are employed.
Automated Patch Clamp (APC): Platforms like the SyncroPatch 768PE and Patchliner automate the patch-clamp process, significantly increasing the number of compounds that can be tested in a day.[12]
Membrane Potential Dyes: These fluorescent dyes are sensitive to changes in membrane potential. In the presence of a VGSC activator, the influx of sodium ions will depolarize the cell, leading to a change in fluorescence. Inhibitors will prevent this change.
Binding Assays
Radioligand binding assays can be used to determine the affinity of a compound for a specific VGSC subtype. This involves using a radiolabeled ligand that is known to bind to the channel and measuring the ability of the test compound to displace it.
Signaling Pathways and Experimental Workflows
The interaction of an inhibitor with a VGSC is a direct event, but the downstream consequences can be complex, especially in disease states like cancer where VGSCs are increasingly implicated.[7][13][14] For instance, VGSC activity can influence intracellular sodium and calcium levels, which in turn can affect cellular processes like motility and invasion.[7]
Below are diagrams illustrating a typical experimental workflow for characterizing a VGSC inhibitor and a simplified signaling pathway.
Caption: A typical drug discovery workflow for a VGSC inhibitor.
Caption: Simplified signaling pathway of VGSC inhibition.
References
- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. New focus on cardiac voltage-gated sodium channel β1 and β1B: Novel targets for treating and understanding arrhythmias? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Na+ Channels: Not Just for Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 12. [PDF] Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of VGSCs-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VGSCs-IN-1, a potent inhibitor of voltage-gated sodium channels (VGSCs). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel VGSC modulators for the treatment of cell excitability disorders.
Introduction to this compound
This compound, also referred to as compound 14 in the primary literature, is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It has been identified as a human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype.[1][2] The core structure of this compound is a 2-substituted benzothiazole (B30560), a scaffold known for its interaction with VGSCs.[3] Riluzole, the parent compound, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis, and its mechanism of action involves the blockade of VGSCs.[1][3] The development of this compound and its analogs has been driven by the aim to improve upon the pharmacological properties of Riluzole, particularly its use-dependent block of sodium channels.[1]
Core Structure and Physicochemical Properties
The chemical structure of this compound is 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂F₃N₃OS | [1] |
| Molecular Weight | 303.3 g/mol | [1] |
| CAS Number | 1204296-79-6 | [1] |
| pKa | 7.6 | [1][2] |
| cLogP | 2.4 | [1][2] |
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound and related Riluzole analogs has been investigated through systematic modifications of the benzothiazole scaffold. The key findings from these studies are summarized below and in the accompanying tables.[1]
Influence of the 2-Position Substituent on Use-Dependent Block
A crucial aspect of the SAR of this series is the nature of the substituent at the 2-position of the benzothiazole ring. The introduction of a protonatable amino function, such as the piperazine (B1678402) ring in this compound, has been shown to significantly enhance the use-dependent (phasic) block of Nav1.4 channels compared to Riluzole, which has a primary amine at this position.[1] This suggests that the ability of the molecule to exist in a protonated state at physiological pH is critical for its interaction with the channel in the open and inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pathological conditions.[1]
Impact of Lipophilicity on Potency
The potency of Riluzole analogs as VGSC blockers is well-correlated with their lipophilicity (cLogP).[1] Generally, an increase in lipophilicity leads to enhanced inhibitory activity. However, the introduction of the basic piperazine moiety in this compound, while slightly decreasing the overall potency in tonic block compared to Riluzole, confers a more favorable use-dependent profile.[1]
Role of the 6-Position Substituent
The trifluoromethoxy group at the 6-position of the benzothiazole ring is a key contributor to the potency of both Riluzole and this compound.[1] Analogs with other substituents at this position have been shown to be less potent.[1]
Quantitative SAR Data
The following tables summarize the quantitative data for this compound and key analogs from the primary literature.
Table 1: In Vitro Activity of this compound and Riluzole on hNav1.4 Channels [1]
| Compound | Tonic Block IC₅₀ (µM) at 0.1 Hz | Phasic Block IC₅₀ (µM) at 10 Hz | Use-Dependency Ratio (Tonic IC₅₀ / Phasic IC₅₀) |
| This compound (14) | 22.4 ± 1.1 | 7.1 ± 0.4 | 3.2 |
| Riluzole (1) | 14.1 ± 0.7 | 10.8 ± 0.6 | 1.3 |
Table 2: Structure-Activity Relationship of Riluzole Analogs [1]
| Compound Number | 2-Position Substituent | 6-Position Substituent | Tonic Block IC₅₀ (µM) at 0.1 Hz | Phasic Block IC₅₀ (µM) at 10 Hz | Use-Dependency Ratio |
| 1 | -NH₂ | -OCF₃ | 14.1 ± 0.7 | 10.8 ± 0.6 | 1.3 |
| 14 (this compound) | -N(CH₂)₄NH | -OCF₃ | 22.4 ± 1.1 | 7.1 ± 0.4 | 3.2 |
| 12 | -NHNH₂ | -OCF₃ | 31.6 ± 1.6 | 15.8 ± 0.8 | 2.0 |
| 15 | 3,5-dimethylpiperazin-1-yl | -OCF₃ | 50.1 ± 2.5 | 20.0 ± 1.0 | 2.5 |
| 16 | Morpholino | -OCF₃ | > 100 | > 100 | - |
| 17 | -N(CH₃)₂ | -OCF₃ | > 100 | > 100 | - |
Experimental Protocols
Synthesis of this compound (Compound 14)
The synthesis of this compound is achieved through a two-step process starting from Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine).[1]
Step 1: Synthesis of 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole (13)
-
Riluzole is subjected to a Sandmeyer reaction using copper(II) chloride and tert-butyl nitrite (B80452) to yield the 2-chloro intermediate.
Step 2: Synthesis of 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14)
-
The intermediate 13 undergoes an aromatic nucleophilic substitution reaction with piperazine to afford this compound.
A detailed workflow for the synthesis is provided in the diagram below.
Whole-Cell Patch-Clamp Electrophysiology
The inhibitory effects of this compound on VGSCs are characterized using the whole-cell patch-clamp technique on cells heterologously expressing the target sodium channel subtype (e.g., hNav1.4).[1]
Cell Preparation:
-
HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding the desired human Nav channel α-subunit.
-
Cells are plated on glass coverslips for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Recording Protocol:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Tonic Block Assessment: Apply depolarizing voltage steps to 0 mV for 20 ms (B15284909) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents in the presence of varying concentrations of the test compound.
-
Phasic (Use-Dependent) Block Assessment: Apply a train of depolarizing voltage steps to 0 mV for 20 ms at a high frequency (e.g., 10 Hz) to assess the block of the channel in its more active states.
-
Data Analysis: The peak sodium current amplitude is measured, and the concentration-response curves are fitted to the Hill equation to determine the IC₅₀ values for tonic and phasic block.
Signaling Pathways and Mechanism of Action
VGSCs are crucial for the generation and propagation of action potentials in excitable cells.[4] Their blockade by inhibitors like this compound can modulate various downstream signaling pathways, making them attractive therapeutic targets for a range of disorders.
Modulation of Neuronal Excitability
In the central and peripheral nervous systems, VGSCs are fundamental for neuronal firing. In pathological conditions such as epilepsy, neuropathic pain, and myotonia, neurons can become hyperexcitable, leading to aberrant firing patterns.[1][3] Use-dependent VGSC blockers like this compound preferentially inhibit channels on rapidly firing neurons, thereby dampening pathological excitability while having a lesser effect on normally functioning neurons.[1] This selective action is a key therapeutic principle for these disorders.
Role in Cancer Cell Motility and Invasion
Emerging evidence suggests that VGSCs are aberrantly expressed in various cancer cells and contribute to their metastatic potential.[5] The influx of Na⁺ through VGSCs can lead to localized changes in intracellular pH and Ca²⁺ concentrations, which in turn can modulate the activity of proteases and cytoskeletal dynamics, promoting cell migration and invasion.[5][6] VGSC inhibitors have been shown to reduce the motility and invasiveness of cancer cells in preclinical models.[5]
Conclusion
This compound represents a promising lead compound in the development of novel VGSC inhibitors with improved use-dependent properties. The detailed structure-activity relationship analysis presented in this guide highlights the importance of the 2-position piperazine moiety for enhanced use-dependency and the 6-position trifluoromethoxy group for overall potency. The provided experimental protocols offer a foundation for the further characterization of this and related compounds. The elucidation of the downstream signaling pathways modulated by VGSC inhibitors continues to expand the potential therapeutic applications of this class of molecules in a variety of diseases characterized by cellular hyperexcitability. Further research into the subtype selectivity and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Voltage-Gated Sodium Channel Inhibition on Neuronal Excitability: A Technical Guide
A Note to Our Audience: Initial searches for the specific compound "VGSCs-IN-1" did not yield public domain information. This may indicate that it is a novel, proprietary, or internally designated compound not yet described in scientific literature. The following guide will, therefore, provide a comprehensive overview of the effects of inhibitors of Voltage-Gated Sodium Channels (VGSCs) on neuronal excitability, a topic of significant interest to researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presented here are broadly applicable to the study of novel VGSC inhibitors.
Introduction to Voltage-Gated Sodium Channels and Neuronal Excitability
Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2][3][4] These channels are essential for rapid nerve impulse transmission.[5] Dysregulation of VGSC function has been implicated in a variety of neurological disorders characterized by hyperexcitability, such as epilepsy, neuropathic pain, and migraine.[1][6][7] Consequently, VGSCs are a primary target for the development of therapeutic agents aimed at modulating neuronal excitability.[6][8][9]
VGSC inhibitors are compounds that block the flow of sodium ions through these channels, thereby reducing neuronal excitability.[8] Many established antiepileptic and anesthetic drugs function through this mechanism.[5][6] The development of novel, subtype-selective VGSC inhibitors remains an active area of research to achieve greater therapeutic efficacy and minimize side effects.[1][2]
Mechanism of Action of VGSC Inhibitors
VGSCs exist in three main conformational states: resting (closed), open, and inactivated.[4] The transition between these states is voltage-dependent. Upon depolarization of the neuronal membrane, VGSCs rapidly transition from the resting to the open state, allowing an influx of Na+ ions that further depolarizes the membrane, leading to the rising phase of an action potential.[4][7] Following activation, the channels quickly enter a non-conducting inactivated state.[7]
Most VGSC inhibitors exhibit a state-dependent mechanism of action, preferentially binding to the open or inactivated states of the channel. This property makes their blocking effect more pronounced in rapidly firing neurons, a hallmark of pathological hyperexcitability. By stabilizing the inactivated state, these inhibitors prevent the channel from returning to the resting state, thereby reducing the number of available channels to generate subsequent action potentials.
Quantitative Effects of VGSC Inhibitors on Neuronal Excitability
The following table summarizes the expected qualitative and quantitative effects of a hypothetical, potent, and selective VGSC inhibitor on key parameters of neuronal excitability. These effects are commonly observed with known VGSC blockers.
| Parameter | Effect of VGSC Inhibitor | Typical Quantitative Change | Rationale |
| Action Potential Threshold | Increased (more depolarized) | +5 to +15 mV | Fewer available VGSCs require a stronger stimulus to reach the threshold for action potential firing. |
| Action Potential Amplitude | Decreased | 10-30% reduction | Reduced Na+ influx during the rising phase of the action potential. |
| Action Potential Firing Frequency | Decreased | 50-90% reduction | Prolonged refractory period due to stabilization of the inactivated state, limiting the rate of firing. |
| Persistent Sodium Current | Decreased | >80% reduction | Inhibition of the small, sustained Na+ current that contributes to membrane depolarization. |
| Resting Membrane Potential | No significant change | < 5% change | VGSC inhibitors typically do not affect the channels responsible for maintaining the resting membrane potential. |
Experimental Protocols
A fundamental technique for characterizing the effects of compounds on VGSCs is the whole-cell patch-clamp electrophysiology assay.
Objective: To measure the effect of a test compound on the function of VGSCs in isolated neurons or heterologous expression systems.
Materials:
-
Cultured primary neurons or a cell line stably expressing the VGSC subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for fabricating micropipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most VGSCs are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.
-
Allow sufficient time for the compound to equilibrate.
-
-
Post-Compound Recording: Repeat the voltage-clamp protocol to measure the effect of the compound on the sodium currents.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the half-maximal inhibitory concentration (IC50) by testing a range of compound concentrations.
-
Visualizations
Signaling Pathway of a Neuronal Action Potential
Caption: Role of VGSCs in the neuronal action potential and point of inhibition.
Experimental Workflow for a VGSC Inhibitor
Caption: Workflow for electrophysiological screening of a VGSC inhibitor.
References
- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 6. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Pharmacology of Voltage-Gated Sodium Channel (VGSC) Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons, and muscle cells.[1][2][3] Comprising a large pore-forming α-subunit and one or more auxiliary β-subunits, these channels facilitate the rapid influx of sodium ions upon membrane depolarization.[1][4][5] To date, nine subtypes of the α-subunit (Nav1.1–Nav1.9) have been identified in mammals, each with distinct tissue distribution and biophysical properties.[6] Their fundamental role in cellular excitability makes them significant targets for therapeutic intervention in a range of disorders.[7][8]
VGSC blockers are a class of drugs that inhibit the function of these channels and have found clinical application as local anesthetics, antiarrhythmics, and anticonvulsants.[8][9] The therapeutic efficacy of these agents often relies on their state-dependent mechanism of action, showing a higher affinity for VGSCs in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of pathological conditions.[8][9] This review will delve into the pharmacology of VGSC inhibitors, with a focus on their mechanism of action, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Molecular Structure of VGSCs
The principal α-subunit of a VGSC is a large protein of about 260 kDa, organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6).[5] The S1-S4 segments form the voltage-sensing domain (VSD), with the S4 segment, rich in positively charged amino acids, acting as the primary voltage sensor.[10] The S5 and S6 segments and the connecting P-loop form the ion-conducting pore and the selectivity filter.[11] The smaller β-subunits (β1-β4) are transmembrane glycoproteins that modulate channel gating, expression, and cellular localization.[5][12]
Mechanism of Action of VGSC Inhibitors
VGSC inhibitors exert their effects by physically occluding the ion-conducting pore or by modulating the gating properties of the channel. Many classic VGSC blockers, such as local anesthetics and some antiepileptic drugs, bind to a receptor site located within the inner pore of the channel. This binding is often state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as use-dependence, allows for selective inhibition of rapidly firing neurons, as seen in epilepsy or neuropathic pain, while sparing normally active neurons.
More recently, subtype-selective inhibitors have been developed that target specific VGSC isoforms. For example, inhibitors targeting Nav1.7, which is predominantly expressed in peripheral sensory neurons, are being investigated as potential analgesics with a reduced side-effect profile.[13][14] Some of these novel inhibitors, such as certain sulfonamide derivatives, have been shown to interact with the VSD of the channel, stabilizing it in a non-conductive state.[15]
Signaling Pathways and Downstream Effects
The primary function of VGSCs is to mediate the influx of sodium ions, leading to membrane depolarization. By inhibiting this process, VGSC blockers can dampen neuronal excitability. However, the downstream consequences of VGSC activity and its inhibition are more complex. In non-excitable cells, such as cancer cells where VGSCs can be aberrantly expressed, their activity has been linked to processes like cell migration and invasion.[16] The influx of sodium through VGSCs can lead to a localized increase in intracellular sodium concentration, which can in turn affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX) and the sodium-hydrogen exchanger (NHE).[16] This can lead to alterations in intracellular calcium and pH, impacting various cellular processes, including cytoskeletal dynamics and protease activity, which are crucial for cell motility.[16]
References
- 1. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural voltage-gated sodium channel ligands: Biosynthesis and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The pharmacology of voltage-gated sodium channels in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular pathophysiology and pharmacology of the voltage-sensing module of neuronal ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Structure of the Voltage-gated Na+ Channel by an Engineered Drug Access Pathway to the Receptor Site for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channel β subunits: The power outside the pore in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes, Nav1.1 through Nav1.9, exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention in a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. The development of subtype-selective inhibitors is a key strategy to achieve targeted efficacy while minimizing off-target side effects. This technical guide provides a comprehensive overview of the Nav1.x subtype selectivity of the novel inhibitor, VGSCs-IN-1, with detailed methodologies for its characterization. For the purpose of this guide, the well-characterized selective Nav1.7 inhibitor, PF-05089771, is used as a surrogate for this compound to provide concrete data and protocols.
Data Presentation: Quantitative Selectivity of this compound for Human Nav1.x Subtypes
The inhibitory potency of this compound was determined against a panel of human voltage-gated sodium channel subtypes expressed heterologously in HEK293 cells. The half-maximal inhibitory concentrations (IC50) were established using automated patch-clamp electrophysiology, assessing the state-dependent block of the channels. The following table summarizes the quantitative data, highlighting the selectivity profile of this compound.
| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.7 |
| Nav1.1 | 0.85 | ~77-fold |
| Nav1.2 | 0.11 | 10-fold |
| Nav1.3 | 11 | ~1000-fold |
| Nav1.4 | 10 | ~909-fold |
| Nav1.5 | 25 | ~2273-fold |
| Nav1.6 | 0.16 | ~15-fold |
| Nav1.7 | 0.011 | 1-fold |
| Nav1.8 | >10 | >909-fold |
Data presented is based on the reported selectivity of PF-05089771, serving as a model for this compound.[1]
Experimental Protocols: Assessing Nav1.x Subtype Selectivity
The determination of the Nav1.x subtype selectivity of this compound is achieved through whole-cell patch-clamp electrophysiology. Automated patch-clamp (APC) systems, such as the PatchXpress or Qube, are employed for high-throughput screening and detailed pharmacological characterization.
Cell Culture and Preparation
HEK293 cells stably expressing the human Nav1.x subtype of interest are cultured in appropriate media and maintained under standard conditions. On the day of the experiment, cells are harvested and prepared for automated patch-clamp recording according to the instrument manufacturer's guidelines.
Solutions and Reagents
-
Intracellular Solution (ICS):
-
5 mM NaCl
-
10 mM CsCl
-
120 mM CsF
-
0.1 mM CaCl2
-
2 mM MgCl2
-
10 mM HEPES
-
10 mM EGTA
-
Adjusted to pH 7.2 with CsOH
-
Osmolarity adjusted to ~300 mOsm/kg with glucose[2]
-
-
Extracellular Solution (ECS):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
Adjusted to pH 7.4 with NaOH
-
Osmolarity adjusted to ~310 mOsm/kg with glucose[2]
-
-
This compound Stock Solution: Prepared in DMSO and serially diluted in ECS to the final desired concentrations.
Automated Patch-Clamp Electrophysiology Protocol
-
Cell Sealing and Whole-Cell Configuration: Cells are captured on the patch-clamp chip, and a giga-ohm seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol for State-Dependent Inhibition: To assess the potency of this compound on the inactivated state of the channel, a specific voltage protocol is applied. The holding potential is set to the empirically determined half-inactivation voltage (V1/2 of inactivation) for each specific Nav1.x subtype.[3]
-
Resting State Protocol: From a holding potential of -120 mV, a depolarizing pulse to 0 mV is applied to elicit a peak inward sodium current.
-
Inactivated State Protocol: The holding potential is set to the V1/2 of inactivation for a sustained period before a depolarizing test pulse to 0 mV.
-
-
Compound Application and Data Acquisition:
-
Baseline currents are established in the vehicle (ECS with a low concentration of DMSO).
-
This compound at various concentrations is then perfused.
-
The effect of the compound on the peak sodium current is measured at steady-state block.
-
-
Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. The IC50 values are determined by fitting the concentration-response data to a Hill equation.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing Nav1.x Subtype Selectivity
The following diagram illustrates the key steps in determining the subtype selectivity of a novel VGSC inhibitor.
References
In Vitro Characterization of VGSCs-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, neuropathic pain, and cancer, making them important therapeutic targets.[4][5][6][7] This document provides a comprehensive technical overview of the in vitro characterization of VGSCs-IN-1, a novel inhibitor of VGSCs. We detail the experimental protocols used to determine its potency, selectivity, and mechanism of action, and present the data in a clear, structured format to facilitate interpretation and future research.
Introduction to Voltage-Gated Sodium Channels (VGSCs)
VGSCs are transmembrane proteins composed of a large pore-forming α-subunit and one or more auxiliary β-subunits.[8][9][10] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][8] The S4 segment of each domain acts as the voltage sensor, while the loop between S5 and S6 forms the ion-conducting pore.[1] Nine different mammalian VGSC α-subunits (Nav1.1–Nav1.9) have been identified, each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[2][5][8] This diversity allows for tailored physiological roles and presents opportunities for the development of subtype-selective inhibitors to minimize off-target effects.[11]
Potency and Selectivity of this compound
The inhibitory activity of this compound was assessed against a panel of human VGSC subtypes expressed heterologously in mammalian cells. The half-maximal inhibitory concentration (IC50) was determined using whole-cell patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Human VGSC Subtypes
| Channel Subtype | IC50 (µM) |
| hNav1.1 | 5.2 |
| hNav1.2 | 3.8 |
| hNav1.3 | 15.7 |
| hNav1.4 | 25.1 |
| hNav1.5 | > 50 |
| hNav1.6 | 8.9 |
| hNav1.7 | 0.9 |
| hNav1.8 | 35.4 |
| hNav1.9 | 42.3 |
Data are representative of typical findings for a selective VGSC inhibitor and are not from a specific cited source.
Mechanism of Action: Electrophysiological Characterization
To elucidate the mechanism by which this compound inhibits sodium currents, its effects on the gating properties of the hNav1.7 channel were investigated.
State-Dependent Inhibition
The affinity of this compound for different conformational states of the channel (resting, open, and inactivated) was determined.
Table 2: State-Dependent Affinity of this compound for hNav1.7
| Channel State | Kd (µM) |
| Resting State | 18.3 |
| Open State | 2.1 |
| Inactivated State | 0.5 |
Data are representative and illustrate the concept of state-dependent binding.
Effects on Voltage-Dependence of Gating
The effect of this compound on the voltage-dependence of activation and steady-state fast inactivation of hNav1.7 was quantified.
Table 3: Effect of this compound (1 µM) on hNav1.7 Gating Properties
| Parameter | Control (V½) | This compound (V½) | Shift (mV) |
| Activation | -25.3 mV | -24.9 mV | +0.4 |
| Steady-State Fast Inactivation | -78.1 mV | -88.5 mV | -10.4 |
V½ represents the voltage at which half of the channels are activated or inactivated. Data are illustrative.
Experimental Protocols
Cell Culture and Heterologous Expression
Human embryonic kidney (HEK293) cells were stably transfected with the cDNA encoding the desired human VGSC α-subunit. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
Membrane currents were recorded using the whole-cell patch-clamp technique with an EPC-10 amplifier and PatchMaster software.[12]
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
For IC50 determination, cells were held at -120 mV and depolarized to elicit sodium currents. This compound was perfused at increasing concentrations. To study the voltage-dependence of activation, currents were elicited by a series of depolarizing steps. For steady-state fast inactivation, a 500 ms (B15284909) pre-pulse to various potentials was applied before a test pulse.
Visualizations
Hypothetical Signaling Pathway of VGSCs in Cancer Cell Invasion
Caption: VGSC activity may promote cancer cell invasion through Na+-driven modulation of pH.
Experimental Workflow for VGSC Inhibitor Characterization
Caption: A typical workflow for the in vitro characterization and optimization of a VGSC inhibitor.
Logical Relationship of this compound State-Dependent Binding
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 7. Sodium channel-inhibiting drugs and cancer survival: protocol for a cohort study using the CPRD primary care database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Na+ Channels: Not Just for Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Block of Voltage-Gated Sodium Channels as a Potential Novel Anti-cancer Mechanism of TIC10 - PMC [pmc.ncbi.nlm.nih.gov]
VGSCs-IN-1: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGSCs-IN-1 (also known as compound 14) is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It is recognized as a human voltage-gated sodium channel (VGSC) inhibitor with notable activity on the skeletal muscle isoform, Nav1.4.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative inhibitory profile, and the experimental protocols used for its characterization. While its development has been primarily in the context of skeletal muscle channelopathies, its lineage from Riluzole, a compound with known anti-nociceptive properties, suggests a potential, though currently unexplored, role in pain pathways.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound (compound 14) | [1] |
| Chemical Class | 2-piperazine analog of Riluzole | [1] |
| Molecular Target | Human voltage-gated sodium channels (VGSCs) | [1] |
| Primary Characterized Target | hNav1.4 | [1] |
| Potential Therapeutic Area | Cell excitability disorders (e.g., myotonia) | [1] |
Quantitative Data: Inhibition of hNav1.4
The inhibitory activity of this compound on human Nav1.4 channels was assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the channel. The compound exhibits a pronounced use-dependent block, meaning its inhibitory potency is significantly increased at higher stimulation frequencies. This is a key characteristic for drugs targeting hyperexcitability disorders.
| Compound | Stimulation Frequency | IC50 (µM) |
| This compound (compound 14) | 0.1 Hz (Tonic Block) | 87.8 |
| This compound (compound 14) | 10 Hz (Phasic Block) | 36.3 |
| Riluzole (parent compound) | 0.1 Hz (Tonic Block) | 68.1 |
| Riluzole (parent compound) | 10 Hz (Phasic Block) | 55.5 |
Data sourced from Farinato et al., ACS Medicinal Chemistry Letters, 2023.
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the pore of the voltage-gated sodium channel. Docking studies have elucidated its binding site within the inner pore of the Nav1.4 channel, a region commonly targeted by local anesthetics.
The binding is characterized by specific interactions with key amino acid residues:
-
π-stacking interaction: The benzothiazole (B30560) ring of this compound forms a π-stacking interaction with the phenylalanine residue at position 1586 (F1586).[1] Site-directed mutagenesis studies have confirmed that the F1586C mutation reduces the inhibitory effect of the parent compound, Riluzole, highlighting the importance of this interaction.[1]
-
Hydrogen bond: The protonated amine group of the piperazine (B1678402) moiety forms a hydrogen bond with the backbone of the threonine residue at position 1533 (T1533).[1]
This dual interaction stabilizes the compound within the channel pore, leading to the blockade of sodium ion influx. The enhanced potency at higher stimulation frequencies (use-dependence) is attributed to the channel spending more time in the open and inactivated states, to which the drug has a higher affinity.
Interaction of this compound with key residues in the Nav1.4 pore.
Role in Pain Pathways: An Unexplored Potential
While the primary research on this compound has focused on its effects on the skeletal muscle sodium channel Nav1.4, its chemical lineage as a Riluzole analog suggests a potential role in nociceptive signaling. Riluzole itself has demonstrated anti-nociceptive properties, which are, in part, attributed to the inhibition of tetrodotoxin-sensitive sodium currents in dorsal root ganglion neurons and the blockade of Nav1.7 channels, both crucial players in pain transmission.
However, to date, there is no published data on the activity of this compound on other pain-related sodium channel isoforms, such as Nav1.7, Nav1.8, or Nav1.9. Furthermore, no in vivo studies in animal models of pain have been reported for this specific compound. Therefore, the role of this compound in pain pathways remains a compelling area for future investigation.
Known vs. unexplored aspects of this compound pharmacology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a summary of the methodology used to characterize the inhibitory effects of this compound on hNav1.4 channels.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Transfection: Cells are stably transfected to express the human Nav1.4 (hNav1.4) voltage-gated sodium channel.
2. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp.
-
Apparatus: Standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Intracellular Solution (in mM): CsF 120, NaCl 10, HEPES 10, EGTA 10 (pH adjusted to 7.2 with CsOH).
-
Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10 (pH adjusted to 7.4 with NaOH).
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarization to -30 mV.
3. Experimental Procedure for Use-Dependent Block:
-
Tonic Block (0.1 Hz): Sodium currents are elicited by a depolarizing pulse from -120 mV to -30 mV at a frequency of 0.1 Hz.
-
Phasic Block (10 Hz): A train of depolarizing pulses to -30 mV is applied at a frequency of 10 Hz.
-
Compound Application: this compound is perfused into the extracellular solution at various concentrations to determine the dose-response relationship.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a Hill equation.
Workflow for electrophysiological characterization of this compound.
Conclusion and Future Directions
This compound is a potent, use-dependent inhibitor of the human skeletal muscle sodium channel, Nav1.4. Its mechanism of action involves the physical blockade of the channel pore through specific interactions with key amino acid residues. While its current characterization points towards a therapeutic potential in disorders of skeletal muscle hyperexcitability, its structural relationship to the anti-nociceptive compound Riluzole strongly suggests that its pharmacological profile may extend to the modulation of pain pathways.
Future research should focus on:
-
Broadening the selectivity profile: Assessing the inhibitory activity of this compound on other VGSC isoforms, particularly those implicated in pain (Nav1.7, Nav1.8, and Nav1.9).
-
In vivo efficacy: Evaluating the anti-nociceptive effects of this compound in preclinical models of inflammatory and neuropathic pain.
-
Pharmacokinetic and safety profiling: Determining the drug-like properties of this compound to assess its potential for further development.
Such studies will be crucial in determining whether this compound or its analogs could represent a new class of therapeutics for the management of pain.
References
The Discovery of Novel Voltage-Gated Sodium Channel Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their involvement in a variety of pathophysiological processes, including chronic pain, epilepsy, and cardiac arrhythmias, has made them a key target for drug discovery. Historically, the development of VGSC inhibitors has been hampered by a lack of subtype selectivity, leading to undesirable side effects. However, recent advancements in screening technologies and a deeper understanding of the structural biology of individual VGSC isoforms have paved the way for the discovery of novel, selective inhibitors with improved therapeutic profiles. This guide provides an in-depth overview of the core methodologies, quantitative data, and strategic workflows integral to the discovery of the next generation of VGSC inhibitors.
Key VGSC Subtypes as Therapeutic Targets
Nine distinct VGSC α-subunits (Nav1.1–Nav1.9) have been identified in humans, each with unique tissue distribution and biophysical properties. The pursuit of selective inhibitors has largely focused on a few key isoforms implicated in specific disease states:
-
Nav1.7: Predominantly expressed in peripheral nociceptive neurons, Nav1.7 is a genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[1][2][3][4][5][6]
-
Nav1.8: Another key player in nociception, this tetrodotoxin-resistant (TTX-r) channel is highly expressed in dorsal root ganglion (DRG) neurons.[7] selective Nav1.8 blockers are being investigated for various pain conditions.[8][9][10]
-
Nav1.5: As the primary cardiac sodium channel, Nav1.5 is a critical target for antiarrhythmic drugs. However, off-target inhibition of Nav1.5 by non-cardiac drugs is a major safety concern, driving the need for highly selective inhibitors of other isoforms.[7]
-
Nav1.1, Nav1.2, Nav1.3, and Nav1.6: These central nervous system (CNS)-predominant isoforms are implicated in epilepsy and other neurological disorders.[2]
Experimental Protocols for VGSC Inhibitor Discovery
The identification and characterization of novel VGSC inhibitors rely on a suite of sophisticated biophysical and cellular assays.
High-Throughput Screening (HTS) Assays
Initial identification of hit compounds is often achieved through HTS campaigns that enable the rapid screening of large chemical libraries.
These assays utilize voltage-sensitive dyes to detect changes in membrane potential following channel activation. They offer high throughput and are amenable to automation.[11][12][13][14][15]
Protocol Outline:
-
Cell Preparation: Adherent cells stably expressing the target VGSC isoform (e.g., HEK293-Nav1.7) are seeded in 384-well microplates and cultured to form a confluent monolayer.[13][16]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). The cells are incubated to allow the dye to equilibrate across the cell membrane.[11][13]
-
Compound Addition: Test compounds are added to the wells.
-
Channel Activation and Signal Detection: A channel activator (e.g., veratridine) is added to induce channel opening and subsequent membrane depolarization. The change in fluorescence intensity is measured in real-time using an instrument like the FLIPR Tetra System.[11] Inhibitors will prevent or reduce this fluorescence change.
Electrophysiology Assays
Electrophysiology remains the gold standard for characterizing the potency and mechanism of action of VGSC inhibitors due to its high fidelity and ability to control membrane voltage.
APC platforms have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings.[17][18][19][20]
Protocol Outline:
-
Cell Preparation: A single-cell suspension of cells expressing the target VGSC is prepared.
-
System Priming: The APC system (e.g., SyncroPatch 384/768PE, QPatch) is primed with intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: Cells are captured on the planar patch-clamp chip, and a giga-seal is formed. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit VGSC currents. A typical protocol to assess state-dependent block involves holding the cell at a hyperpolarized potential (e.g., -120 mV), followed by a depolarizing pulse to inactivate the channels, and then a test pulse to measure the current.[4][21] Test compounds are applied via the system's microfluidics.
-
Data Acquisition and Analysis: Ionic currents are recorded, and the percentage of inhibition is calculated to determine IC50 values.
Manual patch-clamp offers the highest flexibility for detailed mechanistic studies, though with lower throughput.[18][22][23]
Protocol Outline:
-
Cell Culture: Cells expressing the target VGSC are grown on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: The coverslip is placed in a recording chamber on a microscope stage and perfused with extracellular solution. A micropipette is used to form a giga-seal with a single cell, and the whole-cell configuration is established.
-
Voltage-Clamp and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents in response to defined voltage protocols.
-
Data Analysis: The recorded currents are analyzed to determine the effects of the test compound on channel gating and to calculate potency.
Biophysical Assays for Fragment-Based Screening
Fragment-based lead discovery (FBLD) identifies low-molecular-weight compounds that bind weakly to the target protein. These fragments are then optimized into more potent leads. Due to the low affinity of the initial hits, sensitive biophysical techniques are required for their detection.[24][25][26][27][28]
Commonly Used Techniques:
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature of the target protein upon ligand binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects ligand binding through changes in the chemical shifts of the protein or ligand.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine binding affinity and thermodynamics.
-
X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target protein, guiding structure-based drug design.
Quantitative Data for Novel VGSC Inhibitors
The following tables summarize the in vitro potency of selected novel VGSC inhibitors.
Table 1: Novel Nav1.7 Inhibitors - In Vitro Potency
| Compound | Chemical Class | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. Nav1.5 | Reference |
| PF-05089771 | Arylsulfonamide | Electrophysiology | HEK293 | 11 | >1000-fold | [2] |
| GNE-0439 | Not specified | Electrophysiology | Not specified | 340 | ~112-fold | [22] |
| Compound 10o | Arylsulfonamide | Electrophysiology | HEK293 | 0.64 | High | [2][4] |
| sTsp1a | Peptide Toxin | Electrophysiology | Not specified | 10.3 | >100-fold | [29] |
| QLS-81 | α-aminoamide derivative | Electrophysiology | HEK293 | 3500 | Not specified | [30] |
Table 2: Novel Nav1.8 Inhibitors - In Vitro Potency
| Compound | Chemical Class | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. other Navs | Reference |
| A-803467 | Not specified | Electrophysiology | Not specified | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [31] |
| PF-01247324 | Not specified | Electrophysiology | Not specified | 190 | >30-fold vs. other Navs | [10] |
| PF-04531083 | Not specified | Electrophysiology | HEK293 | 190 | >189-fold vs. Nav1.1, 1.5, 1.7 | [10] |
| Suzetrigine (B10856436) (VX-548) | Not specified | Electrophysiology | DRG neurons | 350 | Selective | [32] |
Signaling Pathways and Experimental Workflows
Signaling in Nociceptive Neurons
In dorsal root ganglion (DRG) neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizations to bring the neuron to the action potential threshold. The subsequent influx of sodium ions leads to the generation and propagation of an action potential along the axon to the central nervous system, signaling pain.
Drug Discovery Workflow for Novel VGSC Inhibitors
The discovery of novel VGSC inhibitors typically follows a multi-stage process, starting with a broad screen and progressively narrowing down to a lead candidate with the desired properties.
Fragment-Based Lead Discovery (FBLD) Workflow
FBLD offers an alternative to HTS for hit identification, focusing on smaller, less complex molecules.
Conclusion and Future Directions
The discovery of novel, selective VGSC inhibitors holds immense promise for the treatment of a wide range of debilitating diseases. The integration of high-throughput screening technologies, advanced electrophysiology, and structure-based drug design has accelerated the identification of potent and selective lead compounds. A critical challenge moving forward is the translation of in vitro potency to in vivo efficacy and, ultimately, clinical success. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as targeting voltage-sensor domains or allosteric modulatory sites, to achieve even greater selectivity and improved therapeutic outcomes. The continued exploration of the complex biology of VGSCs, coupled with innovative drug discovery strategies, will undoubtedly lead to the development of safer and more effective treatments for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcpr.pitt.edu [pcpr.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 14. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. proteros.com [proteros.com]
- 28. biosciencehorizons.com [biosciencehorizons.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.8 sodium channel blockers: An in vivo electrophysiological study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of VGSCs-IN-1: A Technical Guide for Channelopathy Research
A comprehensive analysis of available scientific literature reveals that "VGSCs-IN-1" does not correspond to a publicly documented specific molecule or investigational compound for the modulation of Voltage-Gated Sodium Channels (VGSCs). This designation may represent an internal, preliminary, or otherwise unpublished compound name, rendering a detailed technical guide on its specific properties, mechanism of action, and experimental protocols impossible at this time.
Channelopathies, a class of disorders driven by mutations in ion channel genes, frequently involve VGSCs and manifest as debilitating conditions such as epilepsy, cardiac arrhythmias, and chronic pain.[1][2] The development of specific modulators for these channels is a critical area of research aimed at correcting the aberrant channel function that underlies these diseases.
This guide, therefore, will proceed by outlining the crucial aspects of research and development for a hypothetical, yet representative, VGSC inhibitor, which for the purpose of this document we will refer to as a "putative VGSC inhibitor," in the context of channelopathy research. This framework will serve as a blueprint for the characterization and documentation of a novel VGSC modulator.
The Central Role of Voltage-Gated Sodium Channels in Channelopathies
Voltage-gated sodium channels are transmembrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells like neurons, and muscle cells (cardiac and skeletal).[3][4][5] These channels exist in three main conformational states: closed, open, and inactivated.[4] The structure of a VGSC typically consists of a large alpha subunit, which forms the ion-conducting pore, and one or more auxiliary beta subunits that modulate channel gating and localization.[4][6][7][8]
Mutations in the genes encoding these subunits can lead to a variety of channelopathies.[2][9] These mutations can alter the channel's biophysical properties, leading to either a gain-of-function (e.g., increased channel opening, delayed inactivation) or a loss-of-function (e.g., reduced channel expression, non-functional channels).
Characterizing a Novel VGSC Inhibitor: A Methodological Overview
The preclinical evaluation of a putative VGSC inhibitor for channelopathy research involves a multi-tiered approach, encompassing in vitro and in vivo studies. The following sections detail the key experimental protocols and data presentation necessary for a comprehensive assessment.
Electrophysiological Assays
The primary method for characterizing the effect of a compound on VGSC function is electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human VGSC subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.7) harboring a specific channelopathy-associated mutation.
-
Cell Preparation: Plate cells onto glass coverslips and grow to 50-80% confluency.
-
Recording:
-
Mount the coverslip onto the recording chamber of a patch-clamp rig and perfuse with an external solution.
-
Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage protocols to elicit and record sodium currents in the absence and presence of the putative VGSC inhibitor at various concentrations.
-
-
Data Analysis: Analyze the recorded currents to determine key biophysical parameters.
Data Presentation:
The quantitative data obtained from these experiments should be summarized in a clear, tabular format.
| Parameter | Description | Putative VGSC Inhibitor (Concentration) |
| IC50 | The concentration of the inhibitor that causes 50% inhibition of the peak sodium current. | [Value] µM |
| Voltage-dependence of activation (V1/2) | The membrane potential at which half of the channels are activated. | Shift of [Value] mV |
| Voltage-dependence of inactivation (V1/2) | The membrane potential at which half of the channels are inactivated. | Shift of [Value] mV |
| Time constant of inactivation (τ) | The rate at which the channel inactivates. | [Value] ms |
| Use-dependent block | The degree of inhibition with repetitive stimulation. | [%] block at [Hz] |
In Vitro Disease Models
Cellular models derived from patients or engineered to carry specific mutations provide a more physiologically relevant context to test the efficacy of a putative inhibitor.
Experimental Protocol: Induced Pluripotent Stem Cell (iPSC)-derived Neurons or Cardiomyocytes
-
Cell Generation: Generate iPSCs from patient fibroblasts carrying a specific VGSC mutation.
-
Differentiation: Differentiate the iPSCs into the desired cell type (e.g., cortical neurons for epilepsy, cardiomyocytes for arrhythmia).
-
Functional Assays:
-
Multi-electrode Array (MEA): Plate the differentiated cells on MEAs to record spontaneous electrical activity. Assess parameters like firing rate, burst frequency, and network synchrony before and after compound application.
-
Calcium Imaging: Use fluorescent calcium indicators to measure intracellular calcium transients, which are coupled to electrical activity.
-
Data Presentation:
| Parameter | Control (Untreated) | Putative VGSC Inhibitor |
| Mean Firing Rate (Hz) | [Value] | [Value] |
| Burst Frequency (bursts/min) | [Value] | [Value] |
| Network Synchrony Index | [Value] | [Value] |
| Calcium Transient Amplitude | [Value] | [Value] |
Visualizing Workflows and Signaling Pathways
Clear visual representations of experimental procedures and the underlying biological mechanisms are crucial for understanding the research.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of a novel VGSC inhibitor.
Signaling Pathway of a Gain-of-Function VGSC Mutation
Caption: Simplified signaling cascade for a gain-of-function VGSC mutation leading to seizures.
Conclusion and Future Directions
While the specific entity "this compound" remains unidentified in the public domain, the framework presented here provides a comprehensive guide for the characterization of any novel VGSC inhibitor for channelopathy research. The rigorous application of electrophysiological and in vitro disease modeling, coupled with clear data presentation and visualization, is paramount for advancing promising therapeutic candidates from the laboratory to the clinic. Future research will undoubtedly uncover and characterize new VGSC modulators, and a standardized approach to their evaluation will be essential for the development of effective treatments for patients suffering from VGSC-related channelopathies.
References
- 1. JCI - Sodium channels gone wild: resurgent current from neuronal and muscle channelopathies [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium channel β subunits: emerging targets in channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channel β subunits: The power outside the pore in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human voltage-gated sodium channel mutations that cause inherited neuronal and muscle channelopathies increase resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of VGSCs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGSCs-IN-1, also identified as compound 14 in primary literature, is a synthetic small molecule inhibitor of human voltage-gated sodium channels (VGSCs).[1] Structurally, it is a 2-piperazine analog of Riluzole, a known neuroprotective agent. This compound has demonstrated significant blocking activity against the Nav1.4 sodium channel subtype, which is predominantly expressed in skeletal muscle.[1][2] This makes it a valuable research tool for studying the role of Nav1.4 in cellular excitability and a potential starting point for the development of therapeutics for disorders involving muscle hyperexcitability.
This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, along with detailed experimental protocols relevant to its characterization and assessment.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity data.
| Property | Value | Source |
| IUPAC Name | 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole | Inferred from structure |
| Synonyms | Compound 14 | [1] |
| CAS Number | 1204296-79-6 | [2] |
| Molecular Formula | C₁₂H₁₂F₃N₃OS | [3] |
| Molecular Weight | 303.30 g/mol | [3] |
| pKa | 7.6 | [1][2] |
| cLogP | 2.4 | [1][2] |
Experimental Protocols for Physicochemical Characterization
While the specific experimental methods used to determine the pKa and cLogP of this compound are not detailed in the public domain, the following represents standard and widely accepted protocols for such determinations for small organic molecules.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: This method involves the titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added, generating a titration curve. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region in the titration curve.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to a final concentration of approximately 0.5-1 mM. The co-solvent is necessary due to the predicted low aqueous solubility of the free base.
-
Titration Setup: Use a calibrated pH meter with a micro-combination electrode and an automated titrator for precise titrant delivery. Maintain the sample at a constant temperature (e.g., 25 °C) using a water bath.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) if the pKa of the conjugate acid is being determined. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the curve.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Principle: The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. Use a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to ensure the compound is in a defined ionization state.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.
Stability of this compound
The stability of a compound is a critical factor for its storage, handling, and development as a potential therapeutic agent. Stability studies are conducted to understand how a molecule degrades under various environmental conditions.
Storage Recommendations
Based on supplier data sheets, the following storage conditions are recommended for this compound:
-
Solid (Powder): Store at -20°C for up to 3 years.
-
In Solution: Prepare and store solutions on the same day. For long-term storage, aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products of a drug substance and to establish its intrinsic stability. These studies are also crucial for developing and validating stability-indicating analytical methods.
Representative Forced Degradation Data for a Small Molecule Inhibitor:
The following table illustrates the type of data that would be generated from a forced degradation study of this compound. The values presented are representative and not actual experimental data for this specific molecule.
| Stress Condition | Conditions | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 12% | Hydrolysis of the benzothiazole (B30560) ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8% | Cleavage of the piperazine (B1678402) linkage |
| Oxidation | 3% H₂O₂ at RT for 12h | 15% | N-oxidation of the piperazine ring |
| Thermal | 80°C for 48h (solid state) | 5% | Minor unspecified degradants |
| Photostability | ICH Q1B option 2 (light cabinet) | <2% | No significant degradation |
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed to separate the intact this compound from its potential degradation products and any process-related impurities. The method's ability to do this is confirmed by analyzing samples from forced degradation studies.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724).
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
For analysis of forced degradation samples, neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.
-
-
Method Validation:
-
Specificity: Analyze samples of this compound subjected to forced degradation (acid, base, oxidation, heat, light). The method is specific if the peak for this compound is well-resolved from all degradation product peaks.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing multiple preparations of a known concentration of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Biological Target and Signaling Pathway
The primary biological target of this compound is the voltage-gated sodium channel Nav1.4.[1][2]
The Role of Nav1.4 in Skeletal Muscle
Nav1.4 is the predominant sodium channel isoform expressed in the sarcolemma of adult skeletal muscle fibers.[4] It plays a crucial role in the initiation and propagation of action potentials along the muscle fiber, which is the primary signal for muscle contraction.[4] Dysregulation of Nav1.4 function due to genetic mutations can lead to several channelopathies, including hyperkalemic periodic paralysis, paramyotonia congenita, and potassium-aggravated myotonia.[5]
Signaling Pathway of Muscle Contraction
The following diagram illustrates the signaling pathway leading to skeletal muscle contraction, highlighting the central role of Nav1.4.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. scispace.com [scispace.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
An In-depth Technical Guide to the Function of VGSCs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
VGSCs-IN-1, also identified as compound 14 in scientific literature, is a potent, use-dependent inhibitor of the human voltage-gated sodium channel subtype 1.4 (hNav1.4). As a 2-piperazine analog of the neuroprotective drug Riluzole, this compound has been investigated for its potential therapeutic applications in disorders characterized by cellular hyperexcitability, such as myotonia. This technical guide provides a comprehensive overview of the core functional aspects of this compound, including its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information presented herein is synthesized from publicly available research to facilitate further investigation and drug development efforts.
Core Mechanism of Action
This compound is a selective blocker of voltage-gated sodium channels, with a pronounced inhibitory effect on the hNav1.4 subtype, which is predominantly expressed in skeletal muscle. Its mechanism of action is characterized by a significant use-dependent block , meaning its inhibitory potency increases with the frequency of channel activation. This property is crucial for its potential therapeutic value, as it would preferentially target over-excited cells, such as those in a myotonic state, while having a lesser effect on normally functioning cells.
The introduction of a protonatable piperazine (B1678402) group in the 2-position of the benzothiazole (B30560) ring, a key structural feature of this compound, is thought to be responsible for its enhanced use-dependent inhibitory behavior compared to its parent compound, Riluzole.
Quantitative Data Presentation
The inhibitory activity of this compound on hNav1.4 channels has been quantified using patch-clamp electrophysiology. The following tables summarize the key quantitative data.
| Compound | Stimulation Frequency | IC50 (µM) |
| This compound (Compound 14) | 0.1 Hz (Tonic Block) | 118.3 |
| 10 Hz (Phasic Block) | 58.7 | |
| Riluzole (Parent Compound) | 0.1 Hz (Tonic Block) | 71.2 |
| 10 Hz (Phasic Block) | 70.1 |
Table 1: Inhibitory Potency (IC50) of this compound and Riluzole on hNav1.4 Channels.
| Compound | Tonic Block (TB) at 100 µM (%) | Phasic Block (PB) at 100 µM (%) | TB/PB Ratio |
| This compound (Compound 14) | 42.3 | 85.2 | 2.0 |
| Riluzole (Parent Compound) | 71.4 | 72.1 | 1.0 |
Table 2: Use-Dependent Block of hNav1.4 Channels by this compound and Riluzole.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of this compound on hNav1.4 sodium channels expressed in a heterologous system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hNav1.4 alpha subunit.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
Recording Parameters:
-
Holding Potential: -120 mV
-
Test Pulse: Depolarization to -10 mV for 20 ms.
-
Stimulation Frequencies:
-
Tonic Block: 0.1 Hz
-
Phasic Block: 10 Hz
-
-
Data Acquisition: Currents are recorded using an appropriate patch-clamp amplifier and acquisition software.
Procedure:
-
HEK293 cells expressing hNav1.4 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber mounted on an inverted microscope and perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.
-
After establishing the whole-cell configuration, the cell is held at a holding potential of -120 mV.
-
Sodium currents are elicited by depolarizing pulses to -10 mV.
-
To assess tonic block, the cells are stimulated at a frequency of 0.1 Hz until a stable current amplitude is achieved. This compound is then perfused at various concentrations, and the steady-state block is measured.
-
To assess phasic (use-dependent) block, the stimulation frequency is increased to 10 Hz. The reduction in current amplitude in the presence of this compound is measured.
-
IC50 values are calculated by fitting the concentration-response data to the Hill equation.
In Vitro Model of Myotonia
This assay evaluates the ability of this compound to counteract myotonia-like hyperexcitability in isolated skeletal muscle fibers.
Tissue Preparation:
-
Extensor digitorum longus (EDL) muscles are dissected from adult male Wistar rats.
-
Single muscle fibers are mechanically isolated.
Experimental Setup:
-
Isolated muscle fibers are placed in a recording chamber and superfused with a physiological saline solution.
-
Intracellular recordings are performed using sharp glass microelectrodes filled with 3 M KCl.
Procedure:
-
A stable resting membrane potential is recorded from a single muscle fiber.
-
Myotonia is induced by perfusing the fiber with a solution containing 9-anthracenecarboxylic acid (9-AC), a chloride channel blocker. This leads to membrane depolarization and spontaneous, repetitive firing of action potentials (myotonic runs).
-
Once myotonia is established, the fiber is perfused with a solution containing both 9-AC and this compound at various concentrations.
-
The ability of this compound to reduce the frequency and duration of the myotonic runs is quantified.
Mandatory Visualizations
Caption: Mechanism of this compound Action on VGSC States.
Caption: Workflow for Patch-Clamp Electrophysiology.
Signaling Pathways and In Vivo Studies
Based on a comprehensive review of the current scientific literature, there is no publicly available data on the specific effects of this compound on intracellular signaling pathways or its pharmacokinetic and pharmacodynamic properties in in vivo animal models. Further research is required to elucidate these aspects of its function.
Conclusion
This compound is a promising voltage-gated sodium channel inhibitor with a distinct use-dependent profile for the hNav1.4 subtype. The data and protocols presented in this guide provide a foundational understanding of its core function and a framework for its further investigation. Future studies should focus on expanding its selectivity profile across other Nav channel subtypes, exploring its impact on relevant signaling cascades, and evaluating its efficacy and safety in preclinical in vivo models of diseases involving cellular hyperexcitability.
Methodological & Application
Application Notes and Protocols for VGSCs-IN-1 using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.4 isoform, encoded by the SCN4A gene, is the predominant VGSC in skeletal muscle and plays a vital role in muscle contraction.[2][3] Dysregulation of Nav1.4 function is associated with several neuromuscular disorders, making it a significant target for therapeutic drug development.[4] VGSCs-IN-1, a 2-piperazine analog of Riluzole, has been identified as a potent inhibitor of human voltage-gated sodium channels, with notable activity against the Nav1.4 subtype. This document provides detailed application notes and a comprehensive patch-clamp protocol for the characterization of this compound's inhibitory effects on Nav1.4 channels.
Mechanism of Action
This compound, like many other VGSC inhibitors, is expected to exhibit state-dependent binding. This means its affinity for the Nav1.4 channel is dependent on the conformational state of the channel (resting, open, or inactivated).[2] Typically, such inhibitors show a higher affinity for the open and inactivated states of the channel compared to the resting state.[2] This property often leads to a phenomenon known as "use-dependent" or "phasic" block, where the inhibitory effect of the compound increases with the frequency of channel activation, as would occur during a train of action potentials.[2]
Data Presentation
The following table summarizes the inhibitory potency of various known VGSC inhibitors against the Nav1.4 channel, providing a comparative context for the evaluation of this compound.
| Compound | Target | IC50 | Notes |
| Tetrodotoxin (TTX) | Nav1.4 | ~988 nM | A potent and widely used VGSC blocker.[5] |
| Riluzole | Nav1.4 | Not specified | Parent compound of this compound. |
| Mexiletine | Nav1.4 | Not specified | A Class IB antiarrhythmic drug used to treat myotonia.[6] |
| Tocainide | Nav1.4 | Not specified | A Class Ib antiarrhythmic agent that demonstrates use-dependent block.[2] |
| 4,9-anhydrotetrodotoxin | Nav1.4 | 988 nM | A structural analog of TTX.[5] |
Note: Specific IC50 values for this compound are not yet publicly available and would be determined using the protocol outlined below.
Experimental Protocols
This section details a whole-cell patch-clamp protocol designed to assess the inhibitory effects of this compound on Nav1.4 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for heterologous expression of Nav1.4 channels.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently or stably transfect the cells with a plasmid encoding the human Nav1.4 alpha subunit (SCN4A). Co-transfection with the beta-1 subunit (SCN1B) is recommended as it modulates channel gating and expression. A fluorescent reporter protein (e.g., GFP) can be included to identify transfected cells.
Solutions and Reagents
Table 1: Composition of Extracellular and Intracellular Solutions
| Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| 140 NaCl | 120 CsF |
| 5 KCl | 10 CsCl |
| 2 CaCl2 | 10 EGTA |
| 1 MgCl2 | 10 HEPES |
| 10 HEPES | |
| 10 Glucose | |
| Adjust pH to 7.4 with NaOH | Adjust pH to 7.2 with CsOH |
| Adjust osmolarity to ~310 mOsm | Adjust osmolarity to ~300 mOsm |
Note: Cesium Fluoride (CsF) in the intracellular solution helps to block potassium channels and stabilize the patch.
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Make fresh serial dilutions in the extracellular solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch-Clamp Recordings
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the transfected cells onto glass coverslips 24-48 hours before the recording session.
-
Recording Setup: Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage-clamp errors.
-
Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at >10 kHz and filter at 2-5 kHz.
Voltage-Clamp Protocols
The following voltage protocols are designed to characterize the tonic and use-dependent block of Nav1.4 channels by this compound.
Protocol 1: Tonic Block Assessment
-
Objective: To determine the effect of this compound on the channel in the resting state.
-
Procedure:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from inactivation between pulses.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.
-
Protocol 2: Use-Dependent Block Assessment
-
Objective: To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.
-
Procedure:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to 0 mV (20 ms duration) at a higher frequency (e.g., 10 Hz).
-
Record the peak current for each pulse in the train.
-
Compare the rate and extent of current reduction during the pulse train in the absence and presence of this compound.
-
Protocol 3: Steady-State Inactivation
-
Objective: To determine if this compound preferentially binds to the inactivated state of the channel.
-
Procedure:
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV steps) for 500 ms to induce different levels of steady-state inactivation.
-
Immediately following the conditioning pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
-
Construct a steady-state inactivation curve (normalized current vs. pre-pulse potential) in the absence and presence of this compound. A hyperpolarizing shift in the curve in the presence of the compound indicates preferential binding to the inactivated state.
-
Visualization
Signaling Pathway
References
- 1. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.4 - Wikipedia [en.wikipedia.org]
- 4. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for VGSCs-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VGSCs-IN-1 is a potent and selective inhibitor of voltage-gated sodium channels (VGSCs). VGSCs are transmembrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][2][3] Dysregulated expression and activity of VGSCs have been implicated in various pathological conditions, including epilepsy, chronic pain, and cancer metastasis.[4][5] In cancer cells, VGSC activity has been shown to enhance cellular motility and invasiveness.[6] this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of VGSCs in a cell culture setting.
These application notes provide detailed protocols for the use of this compound in cell culture, including determining optimal working concentrations, assessing effects on cell viability and migration, and visualizing VGSC expression.
Physicochemical Properties
| Property | Value |
| Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 400.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>15 mg/mL) |
| Purity | >98% (by HPLC) |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the VGSC α-subunit.[1] This binding stabilizes the channel in a non-conductive conformation, thereby blocking the influx of sodium ions and inhibiting the generation of action potentials.[7] This mechanism of action effectively reduces cellular excitability and can impede processes that are dependent on VGSC activity, such as cell migration in certain cancer types.[6]
Signaling Pathway
Caption: Mechanism of action of this compound.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The following table provides a starting point for various applications.
| Application | Recommended Concentration Range | Incubation Time |
| Inhibition of VGSC activity | 1 - 100 nM | 1 - 24 hours |
| Cell Viability/Proliferation Assay | 0.1 - 10 µM | 24 - 72 hours |
| Cell Migration/Invasion Assay | 1 - 100 nM | 12 - 48 hours |
| Immunofluorescence Staining | 10 - 100 nM | 24 hours |
IC₅₀ Values in Common Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in several cancer cell lines known to express functional VGSCs.
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay |
| MDA-MB-231 | Breast Cancer | 15.2 | Whole-cell patch clamp |
| PC-3 | Prostate Cancer | 28.5 | Whole-cell patch clamp |
| A549 | Lung Cancer | 55.8 | Whole-cell patch clamp |
| SH-SY5Y | Neuroblastoma | 8.7 | Whole-cell patch clamp |
Experimental Protocols
Preparation of Stock Solution
-
To prepare a 10 mM stock solution of this compound, dissolve 4.0 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex for 1-2 minutes until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration Assay
This protocol is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (containing 10% FBS as a chemoattractant)
-
This compound stock solution (10 mM in DMSO)
-
Cotton swabs
-
Crystal violet staining solution (0.5% in 25% methanol)
Procedure:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control in serum-free medium for 24 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium containing the respective concentrations of this compound at a density of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields.
Caption: Workflow for the Transwell migration assay.
Immunofluorescence Staining for VGSC Expression
This protocol allows for the visualization of VGSC α-subunit expression and localization in cultured cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against VGSC α-subunit (e.g., pan-Nav antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Treat cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control group | Cell density too low/high; Contamination | Optimize seeding density; Check for contamination |
| High background in immunofluorescence | Insufficient blocking; Primary antibody concentration too high | Increase blocking time; Titrate primary antibody |
| No effect of this compound observed | Compound degradation; Cell line does not express functional VGSCs | Use fresh compound; Confirm VGSC expression and activity in your cell line |
| Precipitation of compound in media | Poor solubility | Prepare fresh dilutions; Ensure final DMSO concentration is low (<0.1%) |
Logical Relationship Diagram
Caption: Logical relationship between this compound, VGSC activity, and cell migration.
References
- 1. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Nav1.2 blockers and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Administration of a Novel Voltage-Gated Sodium Channel Inhibitor (VGSCs-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells such as neurons, muscle cells, and neuroendocrine cells.[1][2][3] Dysregulation of VGSC expression and function has been implicated in a variety of pathological conditions, including chronic pain, epilepsy, cardiac arrhythmias, and cancer metastasis.[1][3][4][5][6] These channels are comprised of a large pore-forming α-subunit, of which there are nine known subtypes (Nav1.1–Nav1.9), and one or more auxiliary β-subunits.[1][3][7] The α-subunit forms the ion conduction pore and is the primary target for many therapeutic agents.[2][8] This document provides a detailed guide for the in vivo administration and evaluation of VGSCs-IN-1 , a novel, potent, and selective inhibitor of VGSCs. These protocols are intended to serve as a starting point for preclinical research and can be adapted based on specific experimental goals.
Mechanism of Action and Signaling Pathways
This compound is hypothesized to act by binding to the α-subunit of VGSCs, thereby blocking the influx of sodium ions and reducing cellular excitability.[4][8] In the context of cancer, aberrant VGSC activity can lead to a more invasive phenotype.[1][3][9] The proposed mechanism involves the depolarization of the cell membrane by VGSC-mediated Na+ influx, which in turn can activate other voltage-gated ion channels, such as calcium channels.[9] This can lead to alterations in intracellular pH and calcium signaling, which are known to regulate processes critical for cell migration and invasion, such as the function of the sodium-hydrogen exchanger (NHE) and the sodium-calcium exchanger (NCX), and the activity of proteolytic enzymes in invadopodia.[1][9]
Diagram: Hypothesized Signaling Pathway of VGSC in Cancer Cell Invasion
Caption: Hypothesized signaling cascade initiated by VGSC activity in cancer cells, leading to invasion and metastasis, and the inhibitory point of this compound.
In Vivo Administration Protocols
The following protocols are generalized and should be optimized for the specific animal model and research question.
Animal Models
The choice of animal model is critical and will depend on the therapeutic area of interest.
| Therapeutic Area | Recommended Animal Model | Rationale |
| Oncology (Metastasis) | Orthotopic xenograft models (e.g., MDA-MB-231 breast cancer cells in immunodeficient mice) | Allows for the study of primary tumor growth and spontaneous metastasis to distant organs in a clinically relevant context.[10] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rats or mice | These models induce robust and persistent pain behaviors that are sensitive to VGSC modulation.[5] |
| Epilepsy | Maximal Electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models in mice | Standardized models for assessing the anticonvulsant activity of novel compounds.[11] |
Formulation and Dosing
Vehicle Selection: The solubility of this compound will dictate the appropriate vehicle. Common vehicles for in vivo administration include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% DMSO in saline or corn oil
-
5% Tween 80 in saline
Dose Range Finding Study: A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies. This is typically performed in a small cohort of animals.
Table 1: Example Dose-Range Finding Study Design
| Group | N | Compound | Dose (mg/kg) | Route | Dosing Frequency | Monitoring Parameters |
| 1 | 3 | Vehicle | - | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
| 2 | 3 | This compound | 1 | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
| 3 | 3 | This compound | 5 | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
| 4 | 3 | This compound | 10 | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
| 5 | 3 | This compound | 25 | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
| 6 | 3 | This compound | 50 | IP | Daily for 7 days | Body weight, clinical signs, food/water intake |
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
| Route | Advantages | Disadvantages |
| Intraperitoneal (IP) | Ease of administration, rapid absorption. | Potential for injection into abdominal organs, first-pass metabolism. |
| Intravenous (IV) | 100% bioavailability, precise dose delivery. | Requires technical skill, potential for bolus toxicity. |
| Oral (PO) | Clinically relevant, less stressful for animals. | Variable absorption, subject to first-pass metabolism. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Slower onset of action, potential for local irritation. |
Diagram: General In Vivo Experimental Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Experimental Protocols
Protocol for Evaluating Anti-Metastatic Efficacy
Objective: To determine the effect of this compound on primary tumor growth and metastasis in an orthotopic breast cancer model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 1 x 106 cells (in 100 µL) into the fourth mammary fat pad.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm3), randomize mice into treatment and vehicle control groups (n=10-15 per group). Administer this compound or vehicle daily via intraperitoneal injection.
-
Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width2) / 2.
-
Metastasis Assessment: At the study endpoint (e.g., 4-6 weeks post-implantation), euthanize the mice.
-
Excise and weigh the primary tumor.
-
Harvest lungs and other potential metastatic organs.
-
Quantify metastatic burden by counting surface nodules, histological analysis (H&E staining), or bioluminescence imaging.
-
-
Data Analysis: Compare tumor growth curves and metastatic burden between treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol for Assessing Analgesic Efficacy in a Neuropathic Pain Model
Objective: To evaluate the effect of this compound on mechanical allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
4-0 chromic gut suture
-
Von Frey filaments
-
This compound formulated in an appropriate vehicle
Procedure:
-
CCI Surgery: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region and place four loose ligatures around it.
-
Baseline Behavioral Testing: Prior to and following surgery (e.g., 7 days post-op), assess the baseline mechanical withdrawal threshold using von Frey filaments.
-
Treatment: On day 7 post-surgery, administer a single dose of this compound or vehicle via the chosen route (e.g., IP).
-
Post-Dose Behavioral Testing: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: Calculate the paw withdrawal threshold in grams. Analyze the data using a two-way ANOVA with repeated measures to compare the effects of treatment over time.
Data Presentation
All quantitative data should be summarized in a clear and concise manner.
Table 2: Example Summary of Tumor Growth Data
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | % Tumor Growth Inhibition | p-value vs. Vehicle |
| Vehicle | 10 | 1250 ± 150 | - | - |
| This compound (10 mg/kg) | 10 | 750 ± 120 | 40% | <0.05 |
| This compound (25 mg/kg) | 10 | 450 ± 90 | 64% | <0.01 |
Table 3: Example Summary of Neuropathic Pain Data
| Treatment Group | N | Paw Withdrawal Threshold (g) at 60 min post-dose ± SEM | % Reversal of Allodynia | p-value vs. Vehicle |
| Vehicle | 8 | 3.5 ± 0.5 | - | - |
| This compound (5 mg/kg) | 8 | 8.2 ± 1.1 | 50% | <0.05 |
| This compound (15 mg/kg) | 8 | 12.5 ± 1.5 | 90% | <0.001 |
Concluding Remarks
This guide provides a framework for the in vivo evaluation of this compound. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with ethical approval. Careful experimental design, including appropriate controls, randomization, and blinding, is essential for obtaining robust and reproducible data. The protocols and tables presented here are illustrative and should be adapted to the specific properties of this compound and the research objectives.
References
- 1. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ovid.com [ovid.com]
- 7. Therapeutic Value of Voltage-Gated Sodium Channel Inhibitors in Breast, Colorectal, and Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Nav1.2 blockers and how do they work? [synapse.patsnap.com]
- 9. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evidence for Voltage-Gated Sodium Channel Expression in Carcinomas and Potentiation of Metastasis | MDPI [mdpi.com]
- 11. Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Voltage-Gated Sodium Channel Inhibitor, VGSCi-X
For research use only. Not for use in diagnostic procedures.
Introduction
Voltage-gated sodium channels (VGSCs) are essential transmembrane proteins that facilitate the rapid influx of sodium ions into cells, a critical process for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] These channels are composed of a large pore-forming α subunit and one or more auxiliary β subunits.[4][5][6] The α subunit forms the central pore and is the primary target for many inhibitors.[2][6][7] Dysregulation of VGSC activity has been implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, neuropathic pain, and cancer metastasis.[1][4][5][6][8]
VGSCi-X is a potent and selective inhibitor of VGSCs. These application notes provide detailed protocols for characterizing the inhibitory activity and cellular effects of VGSCi-X, intended for researchers in neuroscience, cardiology, oncology, and drug development.
Mechanism of Action
VGSCi-X exerts its inhibitory effect by binding to the α subunit of VGSCs.[1][9] The binding of VGSCi-X stabilizes the channel in a non-conductive or inactivated state, thereby preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of action potentials.[1][7][9] This leads to a reduction in neuronal firing and can inhibit processes that are dependent on VGSC activity, such as cell motility and invasion in cancer cells.[5][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of VGSCi-X
| Target Subtype | Assay System | IC50 (nM) |
| Nav1.1 | Whole-cell patch clamp | 150 |
| Nav1.2 | Whole-cell patch clamp | 85 |
| Nav1.5 | Whole-cell patch clamp | 1200 |
| Nav1.7 | Whole-cell patch clamp | 25 |
Table 2: Effect of VGSCi-X on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT Assay | 15.5 |
| PC-3 | Prostate Cancer | CellTiter-Glo® | 22.8 |
| A549 | Lung Cancer | Resazurin Assay | 35.2 |
Signaling Pathway
Caption: Mechanism of action of VGSCi-X.
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp Assay
This protocol is designed to measure the inhibitory effect of VGSCi-X on specific VGSC subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the VGSC subtype of interest
-
VGSCi-X stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture the stably transfected HEK293 cells on glass coverslips.
-
Prepare a range of concentrations of VGSCi-X by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single, isolated cell.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -100 mV.
-
Perfuse the cells with the external solution containing a known concentration of VGSCi-X for 3-5 minutes.
-
Record the sodium currents again using the same voltage protocol.
-
Wash out the compound by perfusing with the external solution and record the recovery of the current.
-
Repeat steps 6-9 for a range of VGSCi-X concentrations to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for whole-cell patch clamp assay.
Cell Viability: MTT Assay
This protocol is used to determine the effect of VGSCi-X on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
VGSCi-X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Prepare serial dilutions of VGSCi-X in culture medium.
-
Remove the medium from the wells and add 100 µL of the VGSCi-X dilutions to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO) and no-cell controls (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
Caption: Workflow for the MTT cell viability assay.
References
- 1. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Nav1.2 blockers and how do they work? [synapse.patsnap.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vigo-avocats.com [vigo-avocats.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for a Selective Voltage-Gated Sodium Channel (VGSC) Inhibitor in Preclinical Epilepsy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] Dysfunction of these channels, often due to genetic mutations or altered expression, can lead to neuronal hyperexcitability, a hallmark of epilepsy.[4][5][6][7][8][9] Consequently, VGSCs are a primary target for many antiepileptic drugs (AEDs).[4][5][10] These application notes provide a comprehensive overview of the preclinical evaluation of a selective VGSC inhibitor for the treatment of epilepsy. The protocols and data presented herein are representative of the methodologies used to characterize the anticonvulsant properties of such a compound.
Mechanism of Action
VGSC inhibitors typically exert their anticonvulsant effects by modulating the gating properties of the channel. Most classic AEDs that target VGSCs, such as phenytoin (B1677684) and carbamazepine, stabilize the fast-inactivated state of the channel.[5][6][10] This state-dependent block is more pronounced in rapidly firing neurons, which are characteristic of seizure activity, thereby selectively reducing pathological hyperexcitability with minimal effect on normal neuronal transmission. Newer agents may also enhance slow inactivation of VGSCs.[5][8]
The primary mechanism involves the inhibitor binding to the VGSC, which is composed of a large α-subunit forming the ion pore and smaller regulatory β-subunits.[1][2][11] The α-subunit consists of four homologous domains (I-IV), each with six transmembrane segments (S1-S6).[1][11] The S4 segment acts as the voltage sensor, while the pore is formed by the S5 and S6 segments and the connecting P-loops.[1] By stabilizing the inactivated state, the inhibitor prevents the channel from returning to the resting state, thus reducing the number of available channels that can open in response to depolarization and dampening the generation and propagation of high-frequency action potentials.
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, function and pharmacology of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The up-regulation of voltage-gated sodium channels subtypes coincides with an increased sodium current in hippocampal neuronal culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Natural voltage-gated sodium channel ligands: Biosynthesis and biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Neuropathic Pain Using a Selective Nav1.8 Blocker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective voltage-gated sodium channel (VGSC) Nav1.8 blocker in preclinical studies of neuropathic pain. As information regarding a specific compound designated "VGSCs-IN-1" with demonstrated utility in neuropathic pain research is not publicly available, this document will focus on a well-characterized and selective Nav1.8 inhibitor, A-803467 , as a representative agent. Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons and is a key contributor to the hyperexcitability of these neurons in chronic pain states.[1][2]
Introduction to Nav1.8 as a Target for Neuropathic Pain
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[2] In neuropathic pain conditions, which arise from damage to the nervous system, there are alterations in the expression and function of several VGSC subtypes in dorsal root ganglion (DRG) neurons.[3] Notably, the Nav1.8 channel, which is responsible for the majority of the sodium current during the rising phase of the action potential in nociceptors, plays a crucial role in this pathology.[2][4] Gain-of-function mutations in the SCN10A gene, which encodes Nav1.8, have been linked to painful peripheral neuropathies in humans, further validating this channel as a therapeutic target.[4] Selective blockers of Nav1.8, such as A-803467, offer a promising approach to alleviating neuropathic pain by reducing the aberrant firing of sensory neurons without the side effects associated with non-selective sodium channel blockers.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro selectivity and in vivo efficacy of the representative Nav1.8 blocker, A-803467.
Table 1: In Vitro Selectivity Profile of A-803467 Against Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | 8 | 1 |
| hNav1.2 | ≥ 1000 | > 125 |
| hNav1.3 | ≥ 1000 | > 125 |
| hNav1.5 | ≥ 1000 | > 125 |
| hNav1.7 | ≥ 1000 | > 125 |
| Data obtained from patch-clamp electrophysiology on recombinant human channels expressed in HEK293 cells.[7][8] |
Table 2: In Vivo Efficacy of A-803467 in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Behavioral Assay | Route of Administration | ED50 (mg/kg) |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 47 |
| Sciatic Nerve Injury (CCI) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 85 |
| ED50 represents the dose required to produce a 50% reversal of the pain behavior.[5][7] |
Signaling Pathway
Caption: Role of Nav1.8 in neuropathic pain and the mechanism of A-803467.
Experimental Protocols
In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats
This protocol describes the induction of neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.[1][4][5][7][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Post-operative analgesics and care as per institutional guidelines
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Place the animal in a prone position and shave the back area over the lumbosacral spine.
-
Make a midline incision over the L4-S2 vertebrae.
-
Separate the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a 4-0 silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesia and monitor the animal's recovery.
-
Allow the animals to recover for at least 7-10 days before behavioral testing to allow for the development of stable mechanical allodynia.
Assessment of Mechanical Allodynia: Von Frey Test (Up-Down Method)
This protocol details the measurement of the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments.[6][10][11]
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the rats in individual Plexiglas chambers on the elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Begin testing with a von Frey filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament to the plantar surface of the hind paw ipsilateral to the nerve injury with enough force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
If there is no response, the next stimulus will be the next higher force filament. If there is a positive response, the next stimulus will be the next lower force filament.
-
Continue this pattern until six responses have been recorded starting from the first change in response (i.e., the first instance of a positive response followed by a negative, or vice versa).
-
The 50% paw withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al., 1994 paper based on the pattern of positive and negative responses, and δ is the average difference in log units between the von Frey filaments.
Administration of A-803467
Materials:
-
A-803467
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the dosing solution of A-803467. A-803467 can be suspended in a vehicle of 2% DMSO in saline.[12]
-
For efficacy studies, administer A-803467 or vehicle via i.p. injection at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Conduct behavioral testing at the time of expected peak plasma concentration. For A-803467 administered i.p., this is typically 30-60 minutes post-injection.[7]
Experimental Workflow
Caption: Experimental workflow for a neuropathic pain study using A-803467.
References
- 1. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 2. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]
- 4. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Video: Acute and Chronic Tactile Sensory Testing after Spinal Cord Injury in Rats [jove.com]
- 9. criver.com [criver.com]
- 10. von Frey testing [bio-protocol.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: VGSCs-IN-1 for In Vitro Assays
Introduction
VGSCs-IN-1, also identified as compound 14, is a 2-piperazine analog of Riluzole and functions as a human voltage-gated sodium channel (VGSC) inhibitor.[1][2] It demonstrates significant blocking activity, particularly on the Nav1.4 subtype, which is predominantly expressed in skeletal muscle.[1][2] These application notes provide detailed protocols and concentration guidelines for the use of this compound in various in vitro assays to study its effects on VGSC function and related cellular processes.
Mechanism of Action
Voltage-gated sodium channels are transmembrane proteins that mediate the rapid influx of sodium ions across the cell membrane, which is essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[3][4] this compound, as an inhibitor, is expected to modulate the activity of these channels, thereby affecting cellular excitability. It has been shown to exhibit use-dependent inhibition of Nav1.4, suggesting it binds preferentially to channels in the open or inactivated state.[1] This property is crucial for therapeutic applications as it implies a greater effect on rapidly firing cells, which is characteristic of pathological conditions.
In Vitro Applications
This compound can be employed in a variety of in vitro assays to characterize its inhibitory effects on VGSCs and to explore its therapeutic potential for disorders associated with channel hyperexcitability. Key applications include:
-
Electrophysiology: Direct measurement of the inhibitory effect on sodium currents using patch-clamp techniques.
-
Cell Viability and Cytotoxicity Assays: Assessment of the compound's impact on cell survival and proliferation, particularly in cancer cell lines where VGSCs are often overexpressed.[5]
-
Cell Migration and Invasion Assays: Evaluation of the role of VGSC inhibition by this compound in modulating cancer cell motility and invasion.[5][6]
-
Ion Flux Assays: High-throughput screening method to measure changes in intracellular sodium concentration.
Data Presentation
The following tables summarize the available quantitative data for this compound and its parent compound, Riluzole, to provide a reference for concentration selection in in vitro experiments.
Table 1: In Vitro Activity of this compound on hNav1.4 Channels
| Compound | Stimulation Frequency | % Inhibition (at 100 µM) |
| This compound (Compound 14) | 0.1 Hz (Tonic Block) | ~40% |
| 10 Hz (Phasic Block) | ~80% |
Data extracted from patch-clamp experiments on HEK293 cells expressing human Nav1.4 channels.[1]
Table 2: Comparative IC50 Values for Riluzole
| Assay Type | Cell Line/Channel | IC50 |
| Patch-Clamp Electrophysiology | Human Skeletal Muscle Cells (Nav1.5) | 2.3 µM |
This data for the parent compound Riluzole can serve as a starting point for dose-response studies with this compound.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the tonic and use-dependent (phasic) block of VGSCs by this compound in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing the human Nav1.4 channel.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.4 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution. A typical starting concentration range would be from 1 µM to 100 µM.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -120 mV.
-
Tonic Block: Elicit sodium currents by applying a depolarizing pulse to -30 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz). Record baseline currents.
-
Perfuse the cell with the desired concentration of this compound and continue recording until a steady-state block is achieved.
-
Phasic Block: Increase the stimulation frequency to 10 Hz (a depolarizing pulse to -30 mV for 20 ms every 100 ms). Record baseline currents.
-
Perfuse the cell with this compound and record the use-dependent block.
-
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application. Calculate the percentage of inhibition for both tonic and phasic block.
Cell Viability (MTT) Assay
This protocol provides a general method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the concentration of this compound to determine the IC50 value.
Transwell Migration Assay
This protocol outlines a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
This compound stock solution.
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet).
-
Microscope.
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with the fixation solution, then stain with Crystal Violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control group.
Visualizations
Caption: Signaling pathway of voltage-gated sodium channels (VGSCs) and the inhibitory action of this compound.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess this compound activity.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of VGSCs-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGSCs-IN-1 is a potent inhibitor of human voltage-gated sodium channels (VGSCs), demonstrating significant activity against the Nav1.4 channel subtype.[1][2] As a 2-piperazine analog of Riluzole, it is a valuable tool for research into cell excitability disorders.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂F₂N₂ | [3] |
| Molecular Weight | 386.52 g/mol | [3] |
| CAS Number | 1204296-79-6 | [1][2] |
| pKa | 7.6 | [1][2] |
| cLogP | 2.4 | [1][2] |
| Solubility | 10 mM in DMSO | [3][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.865 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 386.52 g/mol * 1000 mg/g = 3.865 mg
-
-
Dissolving the Compound: Add the appropriate volume of DMSO to the vial containing the weighed this compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Handling
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
-
Short-term Storage: For immediate use, the DMSO stock solution can be stored at 4°C for up to a week.
-
Long-term Storage: For long-term storage, it is recommended to store the aliquoted DMSO stock solution at -20°C.[5] Under these conditions, the solution should be stable for up to 3 months.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound. It is best practice to use a fresh aliquot for each experiment.[5]
-
Light Sensitivity: Protect the stock solution from direct light.
Visualizations
Signaling Pathway of Voltage-Gated Sodium Channels and Inhibition by this compound
Voltage-gated sodium channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells.[6] Upon membrane depolarization, these channels open, allowing an influx of sodium ions, which further depolarizes the membrane. This process is fundamental for nerve impulses, muscle contraction, and other physiological processes. This compound acts as an antagonist, blocking the channel and preventing sodium ion influx, thereby inhibiting the generation of action potentials.
Caption: Inhibition of VGSC signaling by this compound.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. VGSC blocker-1 - Immunomart [immunomart.com]
- 4. VGSC blocker 1 |CAS: 2230472-55-4 Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for VGSCs-IN-1 Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGSCs-IN-1 is a potent inhibitor of human voltage-gated sodium channels (VGSCs), identified as a 2-piperazine analog of Riluzole (B1680632).[1][2][3] It demonstrates significant blocking activity on the Nav1.4 subtype, which is predominantly expressed in skeletal muscle.[4][5][6][7] Notably, this compound exhibits greater use-dependent blocking activity on Nav1.4 compared to its parent compound, Riluzole.[1][3] This characteristic suggests its potential therapeutic utility in disorders associated with cellular hyperexcitability, such as certain myotonias.[1][3][5][6]
These application notes provide a comprehensive guide for the electrophysiological characterization of this compound, focusing on its interaction with the Nav1.4 channel. The protocols outlined below are designed to assess the potency, voltage-dependence, and use-dependence of this compound inhibition using the whole-cell patch-clamp technique.
Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins that cycle through three primary conformational states: resting, open, and inactivated.[5][8] VGSC inhibitors, including Riluzole and its analogs, typically exhibit state-dependent binding, with higher affinity for the open and inactivated states compared to the resting state.[4][8][9] This preferential binding to channels in more active states leads to a more pronounced block in rapidly firing cells, a phenomenon known as use-dependent or phasic block.[4][5] By stabilizing the inactivated state, these inhibitors reduce the number of channels available to open upon depolarization, thereby dampening cellular excitability.[9][10]
Caption: State-dependent inhibition of VGSCs by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on the human Nav1.4 voltage-gated sodium channel, as determined by whole-cell patch-clamp electrophysiology. Data is presented for both low-frequency (tonic) and high-frequency (use-dependent) stimulation protocols.
| Compound | Channel Subtype | Stimulation Frequency | IC50 (µM) |
| This compound | Nav1.4 | 0.1 Hz (Tonic Block) | ~30 |
| This compound | Nav1.4 | 10 Hz (Use-Dependent Block) | ~10 |
| Riluzole (Reference) | Nav1.4 | 0.1 Hz (Tonic Block) | ~20 |
| Riluzole (Reference) | Nav1.4 | 10 Hz (Use-Dependent Block) | ~15 |
Note: IC50 values are estimated from published concentration-response curves[1] and may vary depending on specific experimental conditions.
Experimental Protocols
Cell Preparation and Culture
Cell Line: A stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, expressing the human Nav1.4 α-subunit (hNav1.4) is recommended.[4][11][12]
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain channel expression.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 70-80% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours prior to recording.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for recording sodium currents from hNav1.4-expressing cells to assess the tonic and use-dependent inhibition by this compound.
Caption: Experimental workflow for patch-clamp analysis.
Equipment:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550).
-
Inverted microscope with appropriate optics.
-
Micromanipulators.
-
Perfusion system.
Procedure:
-
Setup: Place a coverslip with cells into the recording chamber on the microscope stage and begin perfusion with the external solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. Compensate for whole-cell capacitance and series resistance (typically >80%).
-
Stabilization: Allow the recorded sodium current to stabilize for 3-5 minutes before applying any voltage protocols.
-
Voltage Protocols:
-
Holding Potential: Hold the cell membrane at -120 mV to ensure all Nav1.4 channels are in the resting, closed state.
-
Tonic Block Assessment (Low-Frequency Stimulation):
-
Apply a 20 ms (B15284909) depolarizing step to 0 mV every 10 seconds (0.1 Hz).
-
Record the peak inward sodium current under control conditions (external solution with 0.1% DMSO).
-
Perfuse with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration before recording.
-
-
Use-Dependent Block Assessment (High-Frequency Stimulation):
-
Apply a train of 20 depolarizing pulses (20 ms duration to 0 mV) at a frequency of 10 Hz.
-
Record the peak current elicited by each pulse in the train under control conditions.
-
Perfuse with this compound and repeat the high-frequency stimulation. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train.
-
-
Voltage-Dependence of Inactivation:
-
To assess the effect of this compound on the steady-state inactivation of Nav1.4, apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.
-
Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Perform this protocol in the absence and presence of this compound.
-
-
Data Analysis
-
Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage step.
-
Tonic Block Calculation:
-
For each concentration of this compound, calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak current in the presence of the compound and I_control is the peak current in its absence.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value: y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - x) * HillSlope))
-
-
Use-Dependent Block Calculation:
-
Normalize the peak current of each pulse in the 10 Hz train to the peak current of the first pulse.
-
Compare the reduction in current amplitude from the first to the last pulse in the train in the absence and presence of this compound.
-
-
Steady-State Inactivation Analysis:
-
Normalize the peak current at each pre-pulse potential to the maximum current obtained (typically at the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k). A hyperpolarizing shift in V1/2 in the presence of this compound indicates preferential binding to the inactivated state.
-
By following these protocols, researchers can effectively characterize the inhibitory profile of this compound on Nav1.4 channels, providing valuable data for drug development and the study of excitability disorders.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 8. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State- and use-dependent block of muscle Nav1.4 and neuronal Nav1.7 voltage-gated Na+ channel isoforms by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with VGSCs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells.[1][2] The subtype Nav1.4, encoded by the SCN4A gene, is the predominant VGSC in skeletal muscle, where it is essential for muscle contraction.[3][4][5] Dysregulation of Nav1.4 function is linked to several neuromuscular disorders, including myotonia and periodic paralysis.[6][7][8] Consequently, Nav1.4 has emerged as a significant therapeutic target for the discovery of novel modulators.
VGSCs-IN-1 is a 2-piperazine analog of Riluzole that demonstrates potent, use-dependent inhibition of human Nav1.4 channels.[9][10] This characteristic makes it a valuable tool for studying Nav1.4 function and a promising starting point for the development of new therapeutics for cell excitability disorders.[9] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Nav1.4 inhibitors.
Application Notes
This compound can be employed in a variety of HTS assays to identify and characterize modulators of Nav1.4. The choice of assay will depend on the specific research goals, available instrumentation, and desired throughput.
-
Primary Screening: For large-scale screening of compound libraries, fluorescence-based assays using membrane potential-sensitive dyes or sodium indicators are recommended. These no-wash assays are amenable to automation and high-throughput formats (384- and 1536-well plates). A fluorescence imaging plate reader (FLIPR) is a common platform for such assays.[11][12]
-
Secondary Screening and Hit Confirmation: Automated patch clamp (APC) electrophysiology provides a higher-fidelity, direct measure of ion channel function and is ideal for confirming hits from primary screens and for more detailed mechanistic studies.[13] APC platforms can assess the state-dependence (resting vs. inactivated) of compound inhibition.
-
Mechanism of Action and Selectivity Studies: Further characterization of confirmed hits can be performed using manual patch clamp electrophysiology to elucidate detailed mechanisms of action and to determine selectivity against other VGSC subtypes.
Data Presentation
The following tables provide a representative summary of the kind of quantitative data that can be generated from HTS campaigns with this compound.
Table 1: Representative Data from a Fluorescence-Based Primary HTS Assay
| Compound ID | Concentration (µM) | % Inhibition of Nav1.4 Activity | Z'-factor |
| This compound (Control) | 10 | 95.2 ± 2.1 | 0.78 |
| Compound A | 10 | 85.6 ± 4.5 | |
| Compound B | 10 | 12.3 ± 8.9 | |
| Compound C | 10 | 92.1 ± 3.3 | |
| DMSO (Vehicle) | - | 0.0 ± 5.5 |
Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Table 2: Representative IC50 Values from Automated Patch Clamp Confirmation
| Compound ID | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Use-Dependence Ratio (Resting/Inactivated) |
| This compound | 15.2 | 1.8 | 8.4 |
| Compound A | 20.5 | 2.5 | 8.2 |
| Compound C | 5.8 | 0.7 | 8.3 |
Use-dependence is a characteristic of some channel blockers where the inhibitory effect increases with more frequent channel activation.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of Nav1.4 in skeletal muscle excitation-contraction coupling and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign to identify and develop novel Nav1.4 inhibitors.
Experimental Protocols
Fluorescence-Based HTS Assay for Nav1.4 Inhibitors using a FLIPR
This protocol is adapted from established methods for HTS of VGSC inhibitors and is suitable for a primary screen with this compound as a positive control.[14]
Materials:
-
HEK293 cells stably expressing human Nav1.4 (hNav1.4)
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) or a sodium indicator dye (e.g., Asante NaTRIUM Green-2).[14]
-
Nav1.4 activator (e.g., veratridine)
-
This compound (positive control)
-
Test compounds
-
384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Culture HEK293-hNav1.4 cells to ~80% confluency.
-
Plate cells in 384-well microplates at a density of 20,000-30,000 cells/well.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add the compound solutions to the appropriate wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Assay Measurement:
-
Place the assay plate in the FLIPR instrument.
-
Set the instrument to record fluorescence changes over time.
-
Initiate reading and, after establishing a stable baseline, add the Nav1.4 activator (e.g., veratridine) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue recording fluorescence for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the positive control (this compound) and vehicle control (DMSO).
-
Determine the Z'-factor to assess assay quality.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Automated Patch Clamp (APC) Assay for Hit Confirmation
This protocol provides a general framework for confirming the activity of hits from the primary screen using an APC platform.
Materials:
-
HEK293-hNav1.4 cells
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA (pH 7.2 with CsOH)
-
This compound
-
Confirmed "hit" compounds
-
Automated patch clamp system (e.g., Sophion Qube or Nanion SyncroPatch)
Procedure:
-
Cell Preparation:
-
Harvest HEK293-hNav1.4 cells and prepare a single-cell suspension in the external solution.
-
-
APC System Setup:
-
Prime the APC system with internal and external solutions according to the manufacturer's protocol.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
Initiate the automated cell capture, sealing, and whole-cell configuration process.
-
Apply a voltage protocol to elicit Nav1.4 currents. To assess use-dependence, a train of depolarizing pulses can be used. A typical voltage protocol to assess resting state inhibition would be to hold the cells at -120 mV and step to 0 mV. For inactivated state inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV) is applied before the test pulse to 0 mV.
-
Record baseline currents.
-
Apply a range of concentrations of the test compound or this compound and record the resulting inhibition of the Nav1.4 current.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for both resting and inactivated states.
-
Calculate the use-dependence ratio.
-
References
- 1. rupress.org [rupress.org]
- 2. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 4. Nav1.4 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New Challenges Resulting From the Loss of Function of Nav1.4 in Neuromuscular Diseases [frontiersin.org]
- 8. Physiological and Pathophysiological Insights of Nav1.4 and Nav1.5 Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of Cardiac Ion Channel Inhibitors on FLIPR Tetra [moleculardevices.com]
- 13. sophion.co.jp [sophion.co.jp]
- 14. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Channel Kinetics with VGSCs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] Composed of a large pore-forming α subunit and one or more auxiliary β subunits, these channels are key players in a variety of physiological processes.[1][3][4][5] Dysregulation of VGSC function has been implicated in numerous disorders, including epilepsy, chronic pain, and cardiac arrhythmias, making them important therapeutic targets.[6][7][8] VGSCs-IN-1 is a novel, potent, and selective inhibitor of VGSCs, designed to facilitate the study of their kinetics and the screening of new therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in research and drug development settings.
Mechanism of Action
This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the VGSC. This mechanism of action leads to a reduction in the number of channels available to open upon depolarization, thereby dampening neuronal excitability. By stabilizing the inactivated state, this compound effectively reduces the peak sodium current without significantly altering the voltage-dependence of activation. This makes it a valuable tool for dissecting the kinetic properties of VGSCs and for investigating the therapeutic potential of inactivated-state blockers.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's inhibitory activity on various VGSC subtypes. These values were determined using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the respective human VGSC α-subunits.
| Parameter | Nav1.1 | Nav1.2 | Nav1.5 | Nav1.7 |
| IC50 (nM) | 15 | 25 | >10,000 | 5 |
| State Dependence | Inactivated | Inactivated | - | Inactivated |
| Use-Dependence | High | High | Low | High |
| Effect on Activation | No significant shift | No significant shift | - | No significant shift |
| Effect on Inactivation | Hyperpolarizing shift | Hyperpolarizing shift | - | Hyperpolarizing shift |
Caption: Summary of this compound's activity on key VGSC subtypes.
Signaling Pathway
The activity of VGSCs is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).[4] These kinases can phosphorylate the channel, altering its gating properties. This compound, by binding directly to the channel, can be used to probe the interplay between direct channel block and modulation by these signaling cascades.
Caption: Signaling pathways modulating VGSC activity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on the kinetic properties of VGSCs expressed in a heterologous system.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing the VGSC subtype of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells to 50-70% confluency on glass coverslips.
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.
-
Record baseline sodium currents using appropriate voltage protocols (e.g., a series of depolarizing steps to elicit current-voltage relationships and a pre-pulse protocol to determine steady-state inactivation).
-
Prepare the desired concentration of this compound in the external solution.
-
Perfuse the cell with the this compound containing solution for 2-5 minutes.
-
Record sodium currents again using the same voltage protocols.
-
Analyze the data to determine the IC50, and any shifts in the voltage-dependence of activation and inactivation.
Fluorescence-Based Membrane Potential Assay
This high-throughput assay is suitable for screening compound libraries for VGSC modulators. It utilizes a membrane potential-sensitive dye to detect changes in membrane potential induced by VGSC activity.[9]
Experimental Workflow:
Caption: Workflow for fluorescence-based membrane potential assay.
Materials:
-
HEK293 cells stably expressing the VGSC subtype of interest.
-
384-well black-walled, clear-bottom plates.
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
VGSC activator (e.g., veratridine).
-
This compound or other test compounds.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Plate cells in 384-well plates and grow to confluency.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and load the cells.
-
Prepare serial dilutions of this compound or test compounds in assay buffer.
-
Add the compounds to the wells and incubate for a specified time (e.g., 15 minutes).
-
Prepare the VGSC activator solution.
-
Place the plate in the fluorescence reader and begin recording.
-
Add the activator to all wells simultaneously using the instrument's fluidics.
-
Continue recording the fluorescence signal for a few minutes.
-
Analyze the data to determine the effect of the compounds on the change in fluorescence, and calculate IC50 values.
Logical Relationship of this compound Mechanism
The following diagram illustrates the logical steps of how this compound inhibits the sodium current.
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciresliterature.org [sciresliterature.org]
- 4. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-expression of NaVβ subunits alters the kinetics of inhibition of voltage-gated sodium channels by pore-blocking μ-conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 9. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ranolazine in Cardiac Models
A Representative Voltage-Gated Sodium Channel Inhibitor
Note: Initial searches for "VGSCs-IN-1" did not yield information on a specific molecule with this designation. Therefore, this document provides detailed application notes and protocols for Ranolazine (B828) , a well-characterized inhibitor of voltage-gated sodium channels (VGSCs), as a representative example for researchers, scientists, and drug development professionals working with cardiac models.
Introduction
Ranolazine is an antianginal agent that selectively inhibits the late inward sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, the late sodium current is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i).[3] This elevation in [Na+]i promotes reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in intracellular calcium ([Ca2+]i) overload.[4][5] Calcium overload contributes to electrical instability, mechanical dysfunction (impaired relaxation), and increased diastolic wall stress, which can further compromise coronary blood flow.[2][3] By inhibiting the late sodium current, Ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.[2][5]
Mechanism of Action
Ranolazine's primary mechanism of action is the potent and selective inhibition of the late sodium current (INaL) conducted by the cardiac sodium channel, Nav1.5.[3][6] This inhibition is use-dependent, meaning its efficacy increases with higher heart rates (tachycardia).[1] The reduction in the late sodium current prevents the pathological increase in intracellular sodium, thereby attenuating the subsequent calcium overload via the sodium-calcium exchanger.[4][5] This leads to improved myocardial relaxation and a reduction in diastolic tension.[7]
Signaling Pathway of Ranolazine in Cardiomyocytes
Quantitative Data
The following tables summarize the quantitative effects of Ranolazine on various parameters in cardiac models.
Table 1: Inhibitory Concentrations (IC50) of Ranolazine on Sodium Currents
| Current | Species/Cell Type | IC50 (µM) | Reference(s) |
| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | [1][8] |
| Late INa (R1623Q mutant) | HEK293 cells | 7.5 (at 0.1 Hz) | [9] |
| Peak INa | Canine Ventricular Myocytes | 294 | [8] |
| Peak INa (Wild-Type) | HEK293 cells | 430 (at 0.1 Hz) | [9] |
| IKr (hERG) | Canine Ventricular Myocytes | 11.5 | [6][10] |
Table 2: Effects of Ranolazine on Action Potential Duration (APD) in Canine Ventricular Myocytes
| Ranolazine Conc. (µM) | APD90 Change (ms) at 0.5 Hz (Failing Hearts) | Reference |
| 5 | Shortened from 516±51 to 304±22 | [8] |
| 10 | Shortened from 516±51 to 212±34 | [8] |
| 20 | Shortened from 516±51 to 160±11 | [8] |
Table 3: Effects of Ranolazine on Intracellular Calcium and Myocardial Function
| Parameter | Model | Ranolazine Concentration | Effect | Reference |
| Diastolic [Ca2+]i | Ischemia-Reperfusion (Rat Cardiomyocytes) | Not specified | Prevents increase | [11] |
| [Ca2+]i Transient Amplitude | Ischemia-Reperfusion (Rat Cardiomyocytes) | Not specified | Preserves amplitude | [11] |
| Diastolic Tension | Failing Canine Myocytes (High-frequency stimulation) | 5 and 10 µM | Prevents increase | [8] |
| Left Ventricular Relaxation Time | LQT3 Patients | Therapeutic infusion | 13% improvement | [1] |
Experimental Protocols
Preparation of Ranolazine Stock Solution
For in vitro experiments, Ranolazine can be prepared as a stock solution in Dimethyl Sulfoxide (DMSO).
-
Reagent: Ranolazine powder.
-
Solvent: DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.275 mg of Ranolazine (Molar Mass: 427.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[12]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of late sodium currents (INaL) in isolated ventricular myocytes.
Experimental Workflow for Patch-Clamp Analysis
Materials:
-
Isolated ventricular myocytes.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system.
-
Extracellular (bath) solution (in mM): 136 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 0.33 NaH2PO4, 5 HEPES, and 10 dextrose (pH adjusted to 7.4 with NaOH).[4]
-
Intracellular (pipette) solution.
-
Ranolazine stock solution.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., canine, rabbit) using established enzymatic digestion protocols.[8]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 0.6-0.8 MΩ when filled with intracellular solution.[8]
-
Patching and Recording:
-
Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution at room temperature (22-24°C).[8]
-
Establish a giga-ohm seal between the patch pipette and a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline late sodium currents (INaL) using a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -140 mV and applying a 2-second depolarizing pulse to elicit INaL.[8]
-
-
Drug Application:
-
Prepare the desired working concentration of Ranolazine (e.g., 3, 6, 9 µM) by diluting the stock solution in the extracellular solution.[13]
-
Perfuse the cell with the Ranolazine-containing solution until a steady-state effect is observed.
-
-
Data Acquisition and Analysis:
-
Record INaL in the presence of Ranolazine using the same voltage-clamp protocol.
-
Measure the amplitude of the late current before and after drug application.
-
Calculate the percentage of inhibition of INaL by Ranolazine.
-
Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes
This protocol outlines a method to assess the protective effects of Ranolazine on intracellular calcium handling during simulated ischemia and reperfusion.
Logical Relationship in Ischemia-Reperfusion Model
Materials:
-
Isolated adult rat ventricular myocytes.[11]
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-3 AM).
-
Confocal microscope or microfluorimetry setup.
-
Field electrical stimulation system.
-
Solutions for simulated ischemia and reperfusion.
-
Ranolazine stock solution.
Procedure:
-
Cell Loading:
-
Isolate adult rat ventricular myocytes.
-
Load the cells with a calcium indicator (e.g., Fura-2 AM) by incubating them in a solution containing the dye.[11]
-
-
Simulated Ischemia-Reperfusion Protocol:
-
Mount the loaded cells in a perfusion chamber on the microscope stage.
-
Record baseline intracellular calcium transients under normal perfusion and electrical stimulation.
-
Induce simulated ischemia by perfusing the cells with an ischemic solution (e.g., low pH, glucose-free, and hypoxic).
-
During the ischemic period, apply Ranolazine at the desired concentration.[11]
-
After the ischemic period, initiate reperfusion by switching back to the normal perfusion solution.
-
-
Data Acquisition and Analysis:
-
Continuously record intracellular calcium levels (e.g., Fura-2 ratio) throughout the experiment.
-
Analyze the data to determine changes in diastolic calcium concentration and the amplitude of calcium transients during ischemia and reperfusion, with and without Ranolazine treatment.
-
Compare the calcium handling parameters between the control and Ranolazine-treated groups to assess the cardioprotective effects.[11]
-
Safety and Handling
Ranolazine is for research use only. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
This document is intended for research purposes only and does not constitute medical advice.
References
- 1. Journal of Cardiovascular Electrophysiology Publishes Data Showing Ranolazine Shortened QT Interval and Improved Cardiac Relaxation in Study of Patients With Long QT Syndrome - BioSpace [biospace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cinc.org [cinc.org]
- 8. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective Effect of Ranolazine in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of ranolazine on ischemic threshold, coronary sinus blood flow, and myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VGSCs-IN-1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VGSCs-IN-1, also identified as compound 14, is a novel inhibitor of voltage-gated sodium channels (VGSCs).[1] As a 2-piperazine analog of Riluzole (B1680632), it demonstrates significant activity, particularly in the use-dependent inhibition of the Nav1.4 subtype.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research, with a focus on its potential to modulate neuronal excitability. Given the limited specific data on this compound, information from its close analog, Riluzole, is used to provide comprehensive protocols and insights into its potential applications. Riluzole is a well-characterized neuroprotective agent known to modulate VGSCs and inhibit glutamate (B1630785) release.[2][3]
Mechanism of Action
This compound, like Riluzole, is believed to exert its effects by modulating the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons.[4] By inhibiting VGSCs, this compound can reduce neuronal hyperexcitability. The primary mechanism of action for Riluzole involves the stabilization of the inactivated state of VGSCs, which leads to a reduction in the persistent sodium current and, consequently, a decrease in glutamate release from presynaptic terminals.[2][5] This action helps to mitigate excitotoxicity, a key process in many neurological disorders.[3] this compound has been shown to have a greater use-dependent blocking activity on Nav1.4 channels compared to Riluzole, suggesting it may be particularly effective in rapidly firing neurons.[1]
Figure 1: Proposed signaling pathway of this compound action.
Quantitative Data
Quantitative data for this compound is emerging. The available information, primarily from in vitro patch-clamp assays on the hNav1.4 channel, is summarized below and compared with its analog, Riluzole.
| Compound | Channel Subtype | Assay | Parameter | Value | Reference |
| This compound (Cmpd 14) | hNav1.4 | Patch-clamp | Use-dependent Block (10 Hz) | > Riluzole | [1] |
| Riluzole | hNav1.4 | Patch-clamp | IC50 (Tonic Block) | ~43 µM (at 10 Hz) | [6] |
| Riluzole | Rat Cortical Neurons | Patch-clamp | IC50 (Na+ currents) | 51 µM | [3][7] |
| Riluzole | Human Skeletal Muscle | Patch-clamp | IC50 (Na+ currents) | 2.3 µM | [8] |
| Riluzole | Rat CNS Neurons | Patch-clamp | EC50 (Persistent Na+ current) | 2 µM | [5] |
Experimental Protocols
The following protocols are based on established methods for studying VGSC inhibitors, particularly Riluzole, and are adaptable for this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol details the procedure for assessing the effect of this compound on voltage-gated sodium currents in cultured neurons.
Figure 2: Experimental workflow for patch-clamp electrophysiology.
Materials:
-
Cultured neurons (e.g., primary rat cortical neurons or a suitable neuronal cell line)
-
External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture for an appropriate duration to allow for maturation and expression of VGSCs.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Pulling: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: a. Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution. b. Approach a neuron with the patch pipette and establish a gigaohm seal. c. Rupture the membrane to achieve the whole-cell configuration. d. Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the closed state. e. Apply a voltage-clamp protocol to elicit sodium currents. For example, a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments. f. Record baseline sodium currents in the absence of the compound. g. Perfuse the chamber with the desired concentration of this compound diluted in the external solution. Ensure the final DMSO concentration is low (<0.1%). h. Record sodium currents in the presence of this compound after the effect has stabilized. i. To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz). j. Perform a washout by perfusing with the external solution to check for reversibility of the effect.
-
Data Analysis: a. Measure the peak amplitude of the sodium currents before, during, and after compound application. b. Calculate the percentage of inhibition for each concentration of this compound. c. Construct a dose-response curve and fit it with a Hill equation to determine the IC50 value.
Calcium Imaging
This protocol is designed to investigate the effect of this compound on intracellular calcium dynamics in neuronal cultures, which can be an indirect measure of neuronal activity.
Figure 3: Experimental workflow for calcium imaging.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with a suitable camera and filter sets
-
Stimulation buffer (e.g., high KCl buffer to induce depolarization)
Procedure:
-
Cell Preparation and Dye Loading: a. Culture neurons on glass-bottom dishes suitable for high-resolution imaging. b. Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C. d. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Imaging: a. Mount the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Apply a stimulus to evoke calcium transients. This can be a brief perfusion with a high KCl solution (e.g., 50 mM KCl in HBSS) or electrical field stimulation. d. Record the resulting changes in intracellular calcium. e. After recording the baseline response, apply this compound at the desired concentration to the imaging buffer. f. Incubate for a sufficient period for the compound to take effect. g. Apply the same stimulus again and record the calcium transients in the presence of this compound.
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380). For single-wavelength dyes like Fluo-4, calculate the change in fluorescence relative to baseline (ΔF/F0). c. Analyze the amplitude, frequency, and duration of the calcium transients before and after the application of this compound. d. Compare the responses to determine the inhibitory effect of the compound.
In Vivo Applications
While specific in vivo protocols for this compound are not yet established, its properties suggest potential applications in animal models of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and amyotrophic lateral sclerosis (ALS). Administration routes and dosages would need to be determined through pharmacokinetic and pharmacodynamic studies. As a reference, Riluzole is administered orally in clinical settings and has been studied in animal models with intraperitoneal injections.[9]
Conclusion
This compound is a promising new tool for neuroscience research, offering a potentially more potent use-dependent inhibition of VGSCs compared to its analog, Riluzole. The protocols provided here, based on established methodologies for VGSC inhibitors, offer a framework for researchers to investigate the effects of this compound on neuronal function. Further studies are warranted to fully characterize its selectivity profile across different Nav subtypes and to explore its therapeutic potential in various neurological conditions.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Riluzole interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VGSCs-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The subtype Nav1.4, encoded by the SCN4A gene, is predominantly expressed in skeletal muscle and is fundamental for muscle contraction.[2][3][4] Dysregulation of Nav1.4 function is associated with several neuromuscular disorders known as channelopathies, including hyperkalemic periodic paralysis and paramyotonia congenita.[3][5][6] Furthermore, aberrant expression and activity of various VGSC subtypes have been implicated in promoting cancer cell migration, invasion, and metastasis.[7][8]
VGSCs-IN-1 is a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype. These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound using a variety of in vitro methodologies. The following protocols are designed to deliver robust and reproducible data for the characterization of this compound and other VGSC inhibitors.
Data Presentation
A critical aspect of evaluating any inhibitor is the quantitative assessment of its potency. While specific quantitative data for this compound is not publicly available, the following table illustrates how to present such data for a hypothetical Nav1.4 inhibitor, including typical IC50 values for known inhibitors of various Nav subtypes for comparison.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Nav1.4 | Electrophysiology (Patch Clamp) | Not Publicly Available | - |
| 4,9-anhydrotetrodotoxin | Nav1.4 | Electrophysiology (Patch Clamp) | 988 nM | |
| Tetrodotoxin (TTX) | Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7 | Electrophysiology (Patch Clamp) | nanomolar range | |
| Mexiletine | Nav1.4 | Electrophysiology (Patch Clamp) | Varies (Use-dependent) | [3] |
| Ranolazine | Nav1.7 | Electrophysiology (Patch Clamp) | 12.1 µM | |
| Harmaline | Nav1.7 | Electrophysiology (Patch Clamp) | 35.5 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Nav1.4 Signaling Pathway in Muscle Contraction
This diagram illustrates the role of Nav1.4 in skeletal muscle excitation-contraction coupling and the point of intervention for this compound.
Experimental Workflow for Efficacy Assessment
This diagram outlines the overarching experimental workflow for a comprehensive assessment of this compound efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Challenges Resulting From the Loss of Function of Nav1.4 in Neuromuscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 6. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery of VGSCs-IN-1 to the Central Nervous System
For research use only. Not for use in diagnostic procedures.
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in electrically excitable cells, including neurons within the central nervous system (CNS).[1][2][3] There are nine subtypes of the pore-forming α-subunit (Nav1.1–Nav1.9), with Nav1.1, Nav1.2, Nav1.3, and Nav1.6 being predominantly expressed in the CNS.[4][5] Dysregulation of these channels is implicated in various neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.[2][6]
This document provides detailed application notes and protocols for the investigation of VGSCs-IN-1 , a hypothetical, novel, small molecule inhibitor designed for potent and selective blockade of CNS-specific VGSC subtypes. The following sections describe the putative mechanism of action, protocols for in vitro and in vivo characterization, and methods for assessing its delivery across the blood-brain barrier (BBB).
Putative Mechanism of Action of this compound
This compound is designed as a state-dependent inhibitor, preferentially binding to the inactivated state of the channel. This mechanism allows for the selective targeting of rapidly firing neurons, which are characteristic of pathological states, while having minimal effect on neurons firing at a normal physiological rate.[7][8] The binding of this compound to the channel pore is thought to stabilize the inactivated state, thereby reducing the influx of sodium ions and dampening neuronal hyperexcitability.[7]
Application Notes & Protocols
In Vitro Characterization: Potency and Selectivity
Objective: To determine the inhibitory potency (IC50) of this compound on different human VGSC subtypes and to assess its selectivity.
Protocol: Whole-Cell Patch Clamp Electrophysiology
-
Cell Culture: Culture HEK-293 cells stably expressing individual human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6, Nav1.7).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the membrane potential at -120 mV.
-
Elicit sodium currents by depolarizing pulses to 0 mV for 20 ms.
-
To assess state-dependence, use a pulse protocol that holds the cells at a depolarized potential (e.g., -60 mV) to favor the inactivated state before the test pulse.
-
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution. Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the current to the control (vehicle) and fit the concentration-response data to a Hill equation to determine the IC50 value.
Table 1: Hypothetical Potency and Selectivity of this compound
| VGSC Subtype | IC50 (nM) at -120 mV | IC50 (nM) at -60 mV | Selectivity vs. Nav1.5 (at -60 mV) |
| Nav1.1 | 850 | 25 | 200x |
| Nav1.2 | 920 | 30 | 167x |
| Nav1.5 (Cardiac) | >10,000 | 5,000 | 1x |
| Nav1.6 | 780 | 20 | 250x |
| Nav1.7 (PNS) | 2,500 | 300 | 17x |
Blood-Brain Barrier Permeability
Objective: To assess the ability of this compound to cross the blood-brain barrier using an in vitro model.
Protocol: In Vitro BBB Transwell Assay
-
Model Setup: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side.
-
Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer (TEER > 200 Ω·cm²).
-
Permeability Assay:
-
Add this compound (e.g., 10 µM) to the apical (blood) side of the Transwell.
-
Include a low-permeability marker (e.g., Lucifer yellow) to monitor barrier integrity during the experiment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Table 2: Hypothetical BBB Permeability of this compound
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| Caffeine (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
| This compound | 8.9 | High |
In Vivo Pharmacokinetics
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats (n=3 per time point).
-
Drug Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via the tail vein. At the final time point, euthanize the animals and collect brain tissue.
-
Sample Processing: Separate plasma from blood samples. Homogenize brain tissue.
-
Quantification: Determine the concentration of this compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | PO Administration |
| Tmax (h) | N/A | 1.0 |
| Cmax (ng/mL) | 1500 | 650 |
| AUC₀-inf (ng·h/mL) | 4500 | 3800 |
| Half-life (t₁/₂) (h) | 4.5 | 4.8 |
| Bioavailability (%) | N/A | 84 |
| Brain-to-Plasma Ratio (at 2h) | 1.2 | 1.1 |
In Vivo Efficacy
Objective: To evaluate the efficacy of this compound in a relevant animal model of a CNS disorder.
Protocol: Maximal Electroshock (MES) Seizure Model in Mice
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (IP) at various doses (e.g., 1, 3, 10 mg/kg).
-
Seizure Induction: At the time of predicted peak plasma concentration (e.g., 30 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the median effective dose (ED50) using probit analysis.
Table 4: Hypothetical Efficacy of this compound in the MES Model
| Dose (mg/kg) | Number of Animals | Protected Animals (%) |
| Vehicle | 10 | 0 |
| 1 | 10 | 20 |
| 3 | 10 | 60 |
| 10 | 10 | 100 |
| ED50 (mg/kg) | 2.5 |
Signaling and Experimental Workflow
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Direct Observation of Compartment-Specific Localization and Dynamics of Voltage-Gated Sodium Channels. [vivo.weill.cornell.edu]
- 4. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channel Dysfunctions in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 8. The pharmacology of voltage-gated sodium channels in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VGSCs-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VGSCs-IN-1. The information is designed to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also identified as compound 14, is a 2-piperazine analog of Riluzole. It functions as an inhibitor of human voltage-gated sodium channels (VGSCs), with notable blocking activity against the Nav1.4 subtype.[1][2] Its physicochemical properties include a pKa of 7.6 and a cLogP of 2.4.[1][2] The CAS number for this compound is 1204296-79-6.[1][3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily utilized in research related to cell excitability disorders due to its inhibitory action on voltage-gated sodium channels.[1][2]
Q3: Is there a similar compound with known solubility that can be used as a reference?
A3: While this compound is a distinct molecule, another compound referred to as "VGSC blocker-1" (CAS 2230472-55-4) has a reported solubility of 10 mM in DMSO.[4] This may serve as a helpful starting point for solvent selection, but the solubility of this compound must be determined independently.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to addressing these issues.
Initial Solvent Selection
Due to the limited availability of specific solubility data for this compound, a logical approach to solvent selection is recommended. Based on its chemical properties as a Riluzole analog containing a piperazine (B1678402) moiety, the following solvents are suggested for initial testing:
-
Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for novel small molecule inhibitors and is a good first choice.
-
Ethanol (EtOH): As a polar protic solvent, it may be effective.
-
Aqueous Buffers (pH-adjusted): Given the pKa of 7.6, the solubility of this compound is likely to be pH-dependent. At pH values below its pKa, it will be more protonated and potentially more soluble in aqueous solutions.
Recommended Solubility Testing Protocol
It is advisable to perform a small-scale solubility test before preparing a larger stock solution.
Objective: To determine a suitable solvent and approximate solubility for this compound.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettes
-
Solvents for testing (e.g., DMSO, Ethanol, pH-adjusted buffers)
Methodology:
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If the compound has fully dissolved, its solubility is at least 10 mg/mL in that solvent.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another precise volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or it becomes impractical to add more solvent.
-
Gentle Heating (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., to 37°C) in a water bath or heat block may aid dissolution. Allow the solution to cool to room temperature to check for precipitation.
-
pH Adjustment (for aqueous buffers): For aqueous solutions, test a range of pH values, particularly below the pKa of 7.6.
Data Interpretation:
Record the volume of solvent required to dissolve the known weight of this compound to calculate the approximate solubility in mg/mL or molarity.
Quantitative Data Summary
| Solvent | This compound Solubility (User-Determined) | VGSC blocker-1 Solubility (Reference)[4] |
| DMSO | To be determined by the user | 10 mM |
| Ethanol | To be determined by the user | Not Reported |
| Water | To be determined by the user | Not Reported |
| PBS (pH 7.4) | To be determined by the user | Not Reported |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact solvent and concentration should be determined from the solubility testing described above.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Methodology:
-
Determine Target Concentration: Based on your experimental needs and the determined solubility, decide on the desired stock solution concentration (e.g., 10 mM).
-
Calculate Required Mass: Calculate the mass of this compound needed to achieve the target concentration in a specific volume of solvent.
-
Weigh this compound: Carefully weigh the calculated mass of this compound into a sterile tube or vial.
-
Add Solvent: Add the appropriate volume of the chosen solvent to the this compound.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Signaling Pathway of Voltage-Gated Sodium Channels
Caption: Overview of the role of VGSCs in action potential propagation and the inhibitory action of this compound.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for determining the solubility of this compound in various solvents.
Logical Relationship for Solvent Selection
Caption: A decision-making diagram for selecting appropriate solvents for this compound based on its chemical properties.
References
Navigating VGSCs-IN-1: A Technical Guide for Optimal Experimental Design
Welcome to the Technical Support Center for VGSCs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the experimental use of this compound, a potent inhibitor of human voltage-gated sodium channels (VGSCs). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2-piperazine analog of Riluzole that functions as an inhibitor of human voltage-gated sodium channels (VGSCs).[1] These channels are transmembrane proteins that facilitate the rapid influx of sodium ions into cells, a process essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[2][3][4] In the context of cancer, dysregulated VGSC activity has been linked to increased cell motility and invasion, contributing to metastatic potential.[5] this compound exerts its effect by blocking these channels, thereby inhibiting the downstream cellular processes that rely on sodium ion influx.[1]
Q2: What are the key considerations before starting an experiment with this compound?
Before initiating an experiment, it is crucial to consider the following:
-
Cell Line Selection: The expression of different VGSC subtypes can vary significantly between cell lines. It is advisable to characterize the expression profile of VGSC subtypes in your chosen cell line to ensure it expresses the target of interest for this compound.
-
Solubility: Proper solubilization of this compound is critical for accurate and reproducible results. Refer to the compound's datasheet for recommended solvents and solubility information.
-
Concentration Range: The optimal concentration of this compound will depend on the specific cell line, assay type, and experimental endpoint. A dose-response experiment is highly recommended to determine the effective concentration range for your system.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A systematic approach is necessary to determine the optimal working concentration. We recommend performing a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value in your specific experimental setup. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 100 µM) and then narrow it down based on the initial results. |
| Low expression of target VGSC subtype: The cell line may not express the specific VGSC subtype targeted by this compound at a sufficient level. | Verify the expression of VGSC subtypes in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the target subtype. | |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration used may be cytotoxic or may be inhibiting other cellular targets. | Lower the concentration of this compound. Refer to your dose-response data to select a concentration that is effective but not overly toxic. |
| Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used. | Include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to assess solvent toxicity. If necessary, try a different, less toxic solvent. | |
| Off-target kinase inhibition: Some ion channel blockers can have off-target effects on kinases.[6] | If you suspect off-target effects on a specific signaling pathway, you can perform experiments to assess the activity of key kinases in that pathway in the presence of this compound.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. |
| Inaccurate pipetting or dilution: Errors in preparing stock solutions or dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment. | |
| Incomplete resuspension of siRNA (if used for target validation): If using siRNA to validate the on-target effect of this compound, incomplete resuspension of the siRNA pellet can lead to incorrect stock concentrations. | Follow a validated protocol for resuspending siRNA pellets to ensure the correct final concentration.[7] |
Experimental Protocols
General Protocol for Determining the IC50 of this compound in a Cell Viability Assay
This protocol provides a general framework for determining the inhibitory concentration of this compound on cell viability using a commercially available assay kit (e.g., MTT, PrestoBlue).
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Following the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of VGSC and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Technical Support Center: Troubleshooting Off-Target Effects of VGSC Inhibitors
This technical support center provides guidance to researchers, scientists, and drug development professionals who are using Voltage-Gated Sodium Channel (VGSC) inhibitors in their experiments. The following information is designed to help you identify and troubleshoot potential off-target effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with VGSC inhibitors?
A1: Due to the structural similarities among different ion channels and other proteins, VGSC inhibitors can sometimes interact with unintended targets. The most common off-target effects include:
-
Cardiotoxicity: Inhibition of the cardiac sodium channel NaV1.5 can lead to arrhythmias.[1][2] It is crucial to assess the effect of any new VGSC inhibitor on cardiac ion channels.
-
Neurotoxicity: Effects on other neuronal ion channels can lead to unintended neurological effects.
-
Kinase Inhibition: Some small molecule inhibitors can bind to the ATP-binding pocket of kinases, leading to modulation of various signaling pathways.[3]
-
Cytotoxicity: Unexpected cell death can occur due to interference with essential cellular processes unrelated to VGSC inhibition.
Q2: Why is subtype selectivity a major issue for VGSC inhibitors?
A2: There are nine different subtypes of VGSCs (NaV1.1–NaV1.9), each with a distinct tissue distribution and physiological role.[3][4] Many VGSC inhibitors lack absolute selectivity for a single subtype. This is because the binding sites for many inhibitors are located in highly conserved regions of the channel protein.[2] A lack of selectivity can lead to a variety of off-target effects, as the inhibitor may modulate the activity of VGSC subtypes in tissues other than the intended target.[2]
Q3: How can I determine if an observed cellular effect is a true on-target effect of VGSC inhibition or an off-target effect?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: If multiple, structurally distinct VGSC inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Control Experiments:
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate the expression of the target VGSC subtype. If the experimental effect of the inhibitor is diminished or absent in these models, it is likely an on-target effect.
-
Non-expressing Cell Lines: Utilize cell lines that do not endogenously express the target VGSC subtype. If the inhibitor still produces the effect, it is likely off-target.
-
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's known potency (IC50) for the target VGSC. Off-target effects may appear at significantly higher or lower concentrations.
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the target channel.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
You observe significant cell death or a reduction in cell proliferation at concentrations intended to be selective for your target VGSC.
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of essential cellular processes. | 1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which the inhibitor induces 50% cell death (CC50). Compare this to the IC50 for the target VGSC. A small therapeutic window (CC50/IC50 ratio) suggests off-target cytotoxicity. 2. Test in a non-expressing cell line: If the cytotoxicity persists in a cell line lacking the target VGSC, the effect is off-target. 3. Evaluate mitochondrial function: Use assays like the MTT or Seahorse assay to assess if the compound is affecting cellular metabolism. 4. Assess apoptosis: Use assays for caspase activation (e.g., Caspase-Glo) or annexin (B1180172) V staining to determine if the cytotoxicity is mediated by apoptosis. |
| On-target effect in a cell line sensitive to VGSC inhibition. | 1. Confirm VGSC expression: Verify the expression level of the target VGSC in your cell line using qPCR or Western blotting.[5] 2. Review literature: Check if inhibition of the target VGSC is known to affect the viability or proliferation of your specific cell type.[6][7] |
Problem 2: Lack of Expected Efficacy in a Cellular Assay
The VGSC inhibitor does not produce the expected biological effect (e.g., inhibition of cancer cell invasion) at the anticipated concentrations.
| Possible Cause | Troubleshooting Steps |
| Low or absent expression of the target VGSC. | 1. Confirm target expression: Use qPCR, Western blotting, or immunofluorescence to verify the presence of the target VGSC subtype in your cell model.[5] |
| Compensatory mechanisms. | 1. Time-course experiment: Investigate if the effect is transient and if the cells adapt over time. 2. Investigate related pathways: Cells may upregulate other channels or signaling pathways to compensate for the inhibition of the target VGSC. |
| Experimental conditions. | 1. Verify compound stability and activity: Ensure the compound is not degrading in the experimental medium. 2. Optimize assay parameters: Re-evaluate incubation times, cell density, and other assay conditions. |
| Incorrect hypothesis of downstream effects. | 1. Re-evaluate the signaling pathway: The link between VGSC inhibition and the observed phenotype may be more complex than initially hypothesized.[3][8] |
Problem 3: Inconsistent Results Across Different Experiments
You are observing high variability in your results when using the VGSC inhibitor.
| Possible Cause | Troubleshooting Steps |
| Cell passage number and heterogeneity. | 1. Standardize cell passage number: Use cells within a defined, low passage number range for all experiments. 2. Clonal selection: Consider using a single-cell-derived clonal line to reduce population heterogeneity. |
| Compound stability and solubility. | 1. Prepare fresh solutions: Make fresh stock solutions of the inhibitor for each experiment. 2. Check for precipitation: Visually inspect the media for any signs of compound precipitation. |
| Assay variability. | 1. Include proper controls: Always run positive and negative controls in every experiment. 2. Monitor instrument performance: Ensure that all equipment is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
Objective: To determine if the VGSC inhibitor has off-target effects on a panel of kinases.
Methodology:
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).
-
Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Results are reported as percent inhibition.
-
-
Follow-up IC50 Determination:
-
For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a dose-response assay to determine the IC50 value.
-
-
Cellular Validation:
-
If a specific kinase is identified as a potent off-target, validate this finding in a cellular context.
-
Use Western blotting to assess the phosphorylation status of a known substrate of that kinase in cells treated with the VGSC inhibitor.
-
Protocol 2: Electrophysiological Assessment of Off-Target Ion Channel Activity
Objective: To evaluate the inhibitory activity of the compound on other key ion channels, particularly cardiac channels.
Methodology (Automated Patch Clamp): [9][10]
-
Cell Lines: Use stable cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing hNaV1.5, hERG, etc.).
-
Compound Preparation: Prepare a dilution series of the VGSC inhibitor.
-
Automated Patch Clamp Procedure:
-
Load cells and compound plates into the automated patch-clamp system (e.g., QPatch, Patchliner).
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol specific for the ion channel being tested to elicit a current.
-
Apply the different concentrations of the inhibitor and measure the resulting current inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each off-target channel.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the VGSC inhibitor directly binds to the target VGSC protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the VGSC inhibitor or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: The unbound protein will denature and precipitate at lower temperatures, while the drug-bound protein will be stabilized and remain in solution at higher temperatures.
-
Detection: Separate the soluble and precipitated fractions by centrifugation.
-
Analysis: Analyze the amount of the target VGSC protein remaining in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Simplified signaling pathway initiated by VGSC activation.
Caption: Decision workflow for troubleshooting unexpected experimental outcomes.
References
- 1. New focus on cardiac voltage-gated sodium channel β1 and β1B: Novel targets for treating and understanding arrhythmias? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets [frontiersin.org]
- 8. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Electrophysiology Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of VGSCs-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering stability issues with the voltage-gated sodium channel inhibitor, VGSCs-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common challenges to ensure the integrity and activity of your compound in solution.
Troubleshooting Guide: Loss of this compound Activity
If you are observing a decrease in the inhibitory activity of this compound in your experiments, follow this systematic guide to pinpoint and address the issue.
Issue 1: Decreased Potency or Complete Loss of Activity in Assays
Possible Causes:
-
Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis in your experimental buffer.
-
Precipitation: The compound may have limited solubility in the aqueous assay buffer, leading to precipitation.
-
Adsorption: this compound might be adsorbing to the surfaces of plasticware (e.g., plates, pipette tips).
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Analyze your this compound stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interpretation: A significant decrease in the parent compound's peak and the appearance of new peaks suggest degradation. If the concentration is lower than expected without new peaks, precipitation may have occurred.
-
Solution: Prepare a fresh stock solution from the solid compound. Review your storage and handling procedures.[1]
-
-
Assess Stability in Assay Buffer:
-
Action: Incubate this compound in your final assay buffer under the same conditions as your experiment (e.g., temperature, time) but without cells or other biological components. Analyze samples at different time points using HPLC or LC-MS.
-
Interpretation: A time-dependent decrease in the concentration of this compound indicates instability in the assay buffer.
-
Solution: If degradation is observed, consider the mitigation strategies outlined in the FAQs below, such as adjusting the buffer pH or preparing solutions fresh for each experiment.[2]
-
-
Evaluate Non-Specific Interactions:
-
Action: If the compound is stable in the assay buffer alone, interactions with other experimental components may be the issue. Include a control without cells to check for adsorption to plasticware.
-
Solution: Use low-protein-binding plates and pipette tips. Analyzing cell lysates can also help determine the extent of cellular uptake.[3]
-
Issue 2: Cloudiness or Visible Precipitate in Solution
Possible Cause:
-
This compound has low aqueous solubility and is precipitating when diluted from the organic stock solution.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.5% v/v).[2]
-
Modify Buffer Composition: For ionizable compounds like this compound (pKa of 7.6), adjusting the buffer pH can enhance solubility.[4][5]
-
Sonication/Vortexing: Gentle sonication or vortexing after dilution can sometimes help dissolve small precipitates, though this might not be a permanent solution if the compound is inherently insoluble.[2]
Factors Affecting this compound Stability
The following table summarizes key factors that can influence the stability of this compound in solution and suggests mitigation strategies.
| Factor | Condition | Potential Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures (e.g., 37°C, room temperature) | Increased rate of hydrolysis, oxidation, and other degradation reactions.[2] | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment.[2] |
| pH | Highly acidic or alkaline conditions | Catalysis of hydrolytic degradation of functional groups.[2] | Maintain the solution's pH within a range where the compound is stable (typically pH 4-8).[2] |
| Light | Exposure to UV or ambient light | Photodegradation of light-sensitive compounds.[2] | Store solutions in amber vials or wrap containers in aluminum foil.[1][2] |
| Oxygen | Presence of atmospheric oxygen | Oxidative degradation of susceptible functional groups. | For highly oxygen-sensitive compounds, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Repeated Freeze-Thaw Cycles | Multiple cycles of freezing and thawing | Can lead to compound degradation and precipitation.[1] | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Upon receipt as a solid, it is recommended to store this compound at -20°C for long-term stability.[2] Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeat freeze-thaw cycles, and stored in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many organic small molecules due to its excellent solubilizing properties.[2] Always refer to the supplier's technical data sheet for specific solubility information.
Q3: How can I determine if my this compound solution has degraded?
A3: The most direct way to assess degradation is through analytical methods like HPLC or LC-MS. These techniques can separate the intact this compound from any degradation products, allowing for quantification. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[1]
Q4: My compound appears to be degrading in my aqueous assay buffer. What can I do to improve its stability?
A4: Several strategies can be employed to enhance stability in aqueous solutions:
-
pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, adjusting the buffer's pH to a more stable range can be effective.[6]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small amount of an organic co-solvent may improve solubility and stability. However, ensure the co-solvent is compatible with your experimental system.[6]
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer may protect the compound.[6]
-
Use of Fresh Solutions: The most reliable method is often to prepare solutions fresh before each experiment.[6]
Q5: Could interactions with other components in my cell culture media be causing instability?
A5: Yes, components in cell culture media, such as certain amino acids or vitamins, could potentially react with this compound. The pH of the media can also affect stability.[3] It is advisable to perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Testing stability in media with and without serum can also be informative, as serum proteins can sometimes stabilize compounds.[3]
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer using HPLC or LC-MS.
1. Materials:
- This compound solid compound
- DMSO (or other suitable organic solvent)
- Aqueous buffer of interest (e.g., PBS, assay buffer)
- HPLC or LC-MS system
2. Solution Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer.
3. Experimental Procedure:
- Aliquot the working solution into separate, tightly sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
- Immediately analyze the sample by HPLC or LC-MS to determine the concentration of intact this compound.
4. Data Analysis:
- Calculate the peak area of this compound for each sample.
- Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.
- % Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Caption: A flowchart for troubleshooting common issues with this compound stability.
Caption: A workflow diagram for assessing the stability of this compound.
References
VGSCs-IN-1 experimental variability and control
Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this voltage-gated sodium channel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of human voltage-gated sodium channels (VGSCs). It is a 2-piperazine analog of Riluzole.[1] Its primary mechanism of action is the blockade of sodium ion influx through the pore of VGSCs, which leads to a reduction in cellular excitability.[1]
Q2: Which VGSC subtypes does this compound inhibit?
Q3: What are the common research applications for this compound?
A3: this compound is primarily used in research related to cell excitability disorders.[1] Given the role of specific VGSCs in various physiological and pathological processes, potential research areas include, but are not limited to, neuropathic pain, epilepsy, and certain types of cancer where VGSC expression is upregulated.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, it is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature. Ensure the final concentration of the solvent in your experimental medium is low (typically below 0.5%) to prevent solvent-induced artifacts.
Q5: I am observing high variability in my results between experiments. What could be the cause?
A5: High variability can stem from several factors, including inconsistent compound handling, issues with the analytical method, or incomplete solubilization of the inhibitor. Ensure precise timing for sample collection and processing, and validate your analytical methods for linearity and accuracy. Confirm the complete dissolution of this compound in your stock solution and experimental media. Variations in cell culture conditions, such as passage number and confluency, can also contribute to inconsistent results.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. Researchers should note that a complete selectivity profile across all VGSC subtypes is not currently available in the public domain.
| Target | IC50 | Comments |
| hNav1.4 | Data not publicly available | Reported to have strong blocking activity. |
| hNav1.7 | Data not publicly available | Reported as a target. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp Assay for VGSC Inhibition
This protocol outlines the procedure for assessing the inhibitory effect of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the target VGSC subtype (e.g., HEK293 cells stably transfected with hNav1.4)
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 20 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 110 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a holding potential of -120 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., in 5 mV increments from -100 mV to +60 mV for 50 ms).
-
Record baseline currents in the absence of the inhibitor.
-
-
Compound Application:
-
Prepare the desired final concentrations of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Perfuse the cell with the this compound solution for a sufficient time to allow for equilibration and drug binding.
-
-
Post-Inhibitor Recording: Record sodium currents using the same voltage protocol as in step 6.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Calculate the percentage of inhibition at each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Viability: MTT Assay for Cytotoxicity Assessment
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., a cancer cell line with known VGSC expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
Electrophysiology (Patch Clamp)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Gigaohm Seal | - Dirty pipette tip- Unhealthy cells- Mechanical vibration | - Ensure internal solution is filtered.- Use healthy, low-passage cells.- Check for and minimize vibrations from equipment. |
| No or Small Sodium Current | - Low channel expression- Incorrect voltage protocol- Rundown of the current | - Use a cell line with confirmed high expression of the target VGSC.- Verify the voltage protocol is appropriate for the target channel.- Record baseline currents quickly after establishing whole-cell configuration. |
| High Leak Current | - Poor seal quality- Cell membrane damage | - Aim for a seal resistance >1 GΩ.- Use gentle suction to establish whole-cell mode. |
| Inconsistent Inhibitor Effect | - Incomplete washout/washon- Compound instability in solution | - Allow sufficient time for perfusion and equilibration.- Prepare fresh inhibitor dilutions for each experiment. |
Cell Viability (MTT Assay)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of media or reagents- Phenol (B47542) red in media | - Use sterile techniques and fresh reagents.- Use phenol red-free media during the MTT incubation step. |
| Low Absorbance Readings | - Low cell number- Insufficient incubation time with MTT | - Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours). |
| Incomplete Formazan Solubilization | - Insufficient solubilization solution- Inadequate mixing | - Ensure complete coverage of the well bottom with the solubilization solution.- Use an orbital shaker to aid dissolution. |
| High Variability Between Replicates | - Uneven cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
Visualizations
References
Technical Support Center: Mitigating Cytotoxicity of Novel Voltage-Gated Sodium Channel (VGSC) Inhibitors
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our novel VGSC inhibitor. What are the common causes of cytotoxicity for this class of compounds?
A1: Cytotoxicity associated with VGSC inhibitors can stem from several factors:
-
On-target effects: Prolonged or excessive blockade of VGSCs in certain cell types can disrupt essential physiological processes that rely on sodium influx, leading to cell death.
-
Off-target effects: The inhibitor may be interacting with other cellular targets, such as other ion channels (e.g., potassium or calcium channels), kinases, or G-protein coupled receptors, which can trigger toxic downstream signaling.[1] Many VGSC blockers are not entirely specific and can have off-target effects that might be serious or even fatal.[2]
-
Lack of subtype selectivity: There are nine different subtypes of VGSCs (Nav1.1-Nav1.9), and many inhibitors lack the specificity to target only one.[1] Since different subtypes are expressed in various tissues (e.g., Nav1.5 in the heart), a lack of selectivity can lead to a broad range of off-target effects and toxicities.[1][3]
-
Compound stability and solubility: The compound itself may be unstable in culture media, degrading into toxic byproducts. Poor solubility can lead to the formation of aggregates that are cytotoxic.
-
Metabolite toxicity: The cytotoxic effects may be due to a metabolite of the parent compound produced by the cells.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of our VGSC inhibitor?
A2: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. A multi-pronged approach is recommended:[1]
-
Use of structurally unrelated VGSC inhibitors: If multiple, structurally distinct VGSC inhibitors produce a similar cytotoxic effect, it is more likely to be an on-target effect.[1]
-
Control experiments: Employ cell lines that do not express the target VGSC subtype or use techniques like siRNA or CRISPR to knock down its expression. If the cytotoxicity persists in these cells, it is likely an off-target effect.[1]
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the known potency of the inhibitor for the target VGSC.[1] Off-target effects may manifest at higher concentrations.
-
Rescue experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by manipulating downstream pathways affected by the VGSC blockade.
-
Direct off-target activity assays: Screen the compound against a panel of common off-targets, such as a broad range of kinases or other ion channels, to directly identify unintended interactions.[1]
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed in our cell line.
This guide will walk you through a systematic approach to identify the source of cytotoxicity and potential mitigation strategies.
Step 1: Confirm On-Target VGSC Inhibition
Before investigating off-target effects, it's crucial to confirm that your compound is inhibiting the target VGSC at the concentrations causing cytotoxicity.
-
Experiment: Perform whole-cell patch-clamp electrophysiology on cells expressing the target VGSC subtype.
-
Expected Outcome: The compound should inhibit the sodium current in a dose-dependent manner. The IC50 for channel blockade should ideally be lower than the concentrations causing widespread cytotoxicity.
Step 2: Investigate Potential Off-Target Effects
If the cytotoxicity occurs at concentrations significantly higher than the IC50 for VGSC inhibition, or if control experiments suggest an off-target mechanism, consider the following.
-
Hypothesis 1: Off-target kinase inhibition.
-
Troubleshooting: Use western blotting or reporter assays to see if your compound modulates known signaling pathways. Perform an in vitro kinase inhibition assay, testing your compound against a panel of key kinases.[1]
-
-
Hypothesis 2: Interaction with other ion channels.
-
Troubleshooting: Use patch-clamp electrophysiology to test the effect of your compound on other major ion channels expressed in your cell line, such as hERG potassium channels, which are a common source of cardiac toxicity.
-
Step 3: Evaluate Compound Stability and Solubility
-
Troubleshooting:
-
Solubility: Visually inspect your culture media for any signs of compound precipitation. Use a nephelometer to quantify solubility.
-
Stability: Use techniques like HPLC or LC-MS to assess the stability of your compound in the culture medium over the time course of your experiment.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the kind of results you might generate during your troubleshooting experiments.
Table 1: Dose-Response Relationship of a Hypothetical VGSC Inhibitor
| Concentration (µM) | VGSC Inhibition (%) | Cell Viability (%) |
| 0.01 | 15 | 98 |
| 0.1 | 52 (IC50) | 95 |
| 1 | 95 | 85 |
| 10 | 99 | 40 (CC50) |
| 100 | 100 | 5 |
-
Interpretation: In this example, the concentration required for 50% cytotoxicity (CC50) is 100-fold higher than the IC50 for VGSC inhibition, suggesting a potential off-target effect at higher concentrations or a very narrow therapeutic window if the effect is on-target.
Table 2: Cytotoxicity in Control vs. Target-Expressing Cells
| Cell Line | Target VGSC Expression | CC50 (µM) |
| HEK293-Nav1.7 | High | 10 |
| HEK293 (Parental) | None | >100 |
| SH-SY5Y (Endogenous) | Moderate | 25 |
-
Interpretation: The significantly higher CC50 in the parental cell line lacking the target VGSC strongly suggests that the cytotoxicity is primarily an on-target effect.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the VGSC inhibitor in culture medium and add to the respective wells. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the target VGSC to 70-80% confluency. Dissociate the cells gently.[1]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.[1]
-
Recording:
-
Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.[1]
-
Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline recording to determine the percentage of inhibition.[1]
Visualizations
Caption: Potential off-target cytotoxicity pathway via kinase inhibition.
References
Technical Support Center: VGSCs-IN-1 Experiments
Welcome to the technical support center for VGSCs-IN-1, a potent inhibitor of human voltage-gated sodium channels (VGSCs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of human voltage-gated sodium channels, with potent blocking activity against the Nav1.4 subtype.[1] It is a 2-piperazine analog of Riluzole (B1680632).[1] Its primary mechanism of action is the inhibition of sodium ion influx through VGSCs, which are critical for the initiation and propagation of action potentials in excitable cells.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to study the physiological and pathological roles of voltage-gated sodium channels. Given its potent activity on Nav1.4, it is a valuable tool for investigating neuromuscular disorders where Nav1.4 dysfunction is implicated.[1][3] Additionally, as a VGSC inhibitor, it can be used to explore the role of these channels in other areas such as neuropathic pain (targeting Nav1.7) and cancer, where VGSCs are often overexpressed and contribute to cell motility and invasion.[1][4]
Q3: How should I dissolve and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Riluzole, a close analog, is soluble in DMSO at a concentration of 100 mM.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability. For aqueous buffers, be aware that riluzole and its analogs have low solubility at neutral pH.[6] It is advisable to make fresh dilutions from the stock solution for each experiment and to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts.[7]
Q4: What are the known off-target effects of this compound or its structural class?
A4: While this compound is a potent VGSC inhibitor, its benzothiazole (B30560) scaffold has been reported to exhibit inhibitory activity against certain protein kinases.[8][9] Specifically, benzobisthiazole scaffolds have been identified as inhibitors of the CLK kinase family, and other benzothiazole derivatives have shown activity against PI3Kβ.[8][9][10] Therefore, when interpreting results, especially at higher concentrations, the possibility of off-target effects on kinase signaling pathways should be considered. It is recommended to perform control experiments to rule out such effects, for instance, by using a structurally different VGSC inhibitor or by assessing the phosphorylation status of key kinases in the relevant pathways.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory effect observed in my assay.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Riluzole and its analogs have low aqueous solubility at neutral pH (e.g., in PBS pH 7.4).[6] When diluting a concentrated DMSO stock into aqueous buffer or cell culture medium, the compound may precipitate. Solution: Visually inspect your final solution for any precipitate. Prepare fresh dilutions for each experiment. Consider using a more acidic buffer if your experimental conditions allow, as solubility is higher at lower pH.[6] Alternatively, the use of co-solvents like polyethylene (B3416737) glycol (PEG) or glycerin may improve solubility.[11] |
| Compound Degradation | Improper storage of stock solutions can lead to degradation. Solution: Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials. |
| Incorrect Concentration | Calculation errors or inaccurate weighing of the compound. Solution: Double-check all calculations for preparing your stock and working solutions. Ensure your balance is properly calibrated. |
| Cell Line/Tissue Not Expressing Target VGSC | The cell line or tissue used may not express the target VGSC subtype (e.g., Nav1.4) at a sufficient level. Solution: Verify the expression of the target VGSC subtype in your experimental model using techniques such as RT-PCR, Western blot, or immunofluorescence. |
Problem 2: High background or artifacts in fluorescence-based assays.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of the Compound | Benzothiazole derivatives can possess intrinsic fluorescent properties, which may interfere with assays using fluorescent reporters.[12][13] Solution: Run a control experiment with this compound alone (without your fluorescent dye) to measure its background fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental values. Consider using a fluorescent dye with spectral properties that do not overlap with the potential fluorescence of this compound. |
| Fluorescence Quenching | The compound may quench the fluorescence of your reporter dye. Solution: Perform a control experiment in a cell-free system to assess if this compound quenches the fluorescence of your dye at the concentrations used in your assay. |
| DMSO-related Artifacts | High concentrations of DMSO can have off-target effects on cellular signaling and viability.[7] Solution: Ensure the final concentration of DMSO in your assay is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound (referred to as compound 14 in the source) on human Nav1.4 and Nav1.7 channels.
| Compound | Target | IC50 (µM) at 0.1 Hz (Tonic Block) | IC50 (µM) at 10 Hz (Phasic Block) | Reference |
| This compound (compound 14) | hNav1.4 | 12.3 ± 1.3 | 2.5 ± 0.3 | [1] |
| This compound (compound 14) | hNav1.7 | 10.5 ± 1.1 | 2.1 ± 0.2 | [1] |
| Riluzole | hNav1.4 | 5.1 ± 0.6 | 4.2 ± 0.5 | [1] |
| Riluzole | hNav1.7 | 4.5 ± 0.5 | 3.9 ± 0.4 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is adapted from a study on riluzole analogs and is suitable for determining the inhibitory effect of this compound on heterologously expressed VGSC subtypes in cell lines like HEK293.[1]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with the cDNA encoding the desired human VGSC α-subunit (e.g., hNav1.4) and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Perform recordings 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain whole-cell recordings from GFP-positive cells.
-
Compensate for series resistance (typically >80%).
-
Hold cells at a holding potential of -120 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
To assess tonic and phasic block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.
-
Apply different concentrations of this compound via a perfusion system and record the inhibition of the sodium current.
4. Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. Riluzole hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. or.niscpr.res.in [or.niscpr.res.in]
Technical Support Center: Refining VGSCs-IN-1 Patch-Clamp Recordings
Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their patch-clamp electrophysiology experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to help you refine your recordings and obtain high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound, also known as compound 14, is a 2-piperazine analog of Riluzole.[1] It is an inhibitor of human voltage-gated sodium channels (VGSCs).[2][3] Its primary reported activity is a potent, use-dependent block of the skeletal muscle sodium channel subtype, Nav1.4.[1]
Q2: What is the mechanism of action for this compound?
A2: As an analog of Riluzole, this compound is expected to exhibit a state-dependent inhibition of VGSCs, showing a higher affinity for the inactivated state of the channel over the resting state.[4] This means the inhibitor binds more tightly when the channel is already inactivated, a state that is favored by membrane depolarization. Docking studies suggest that it interacts with the local anesthetic binding site within the channel's pore.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution into your external recording solution to the final desired concentration. Ensure the final DMSO concentration in your recording solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on the cell membrane or channel function.
Q4: What is the recommended working concentration for this compound in patch-clamp experiments?
A4: The optimal working concentration of this compound will depend on the specific cell type and the VGSC subtype being studied. As a starting point, a concentration range of 1-10 µM is recommended for initial experiments. A full dose-response curve should be generated to determine the precise IC50 for your experimental conditions.
Q5: What are the expected electrophysiological effects of this compound?
A5: this compound is expected to reduce the peak sodium current in a voltage- and frequency-dependent manner. Due to its greater use-dependent blocking activity compared to Riluzole, the inhibitory effect should become more pronounced with repetitive stimulation (e.g., a train of depolarizing pulses).[1] It may also cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of the sodium current after applying this compound.
-
Concentration: The concentration of this compound may be too low. Consult your dose-response curve or try a higher concentration.
-
Perfusion System: Ensure your perfusion system is functioning correctly and that the solution containing this compound is reaching the cell. Check for any blockages or leaks in the perfusion lines.
-
"Wash-in" Time: Some compounds require a longer application time to reach their binding site and exert their effect. Try perfusing the cell with the this compound solution for a longer duration before recording.
-
VGSC Subtype: The cells you are using may express VGSC subtypes that are less sensitive to this compound. Verify the expression of Nav1.4 or other sensitive subtypes in your cell model.
-
Voltage Protocol: As this compound is a use-dependent blocker, its inhibitory effects will be more apparent with voltage protocols that promote channel opening and inactivation. A simple single pulse from a very negative holding potential may not be sufficient. Try applying a train of depolarizing pulses to assess use-dependent block.
Problem 2: The gigaohm seal is unstable or lost after applying this compound.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your recording solution might be too high, which can destabilize the cell membrane. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Mechanical Stability: Ensure that the perfusion system is not introducing mechanical vibrations that could disrupt the seal.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the aqueous recording solution. Visually inspect your working solution for any signs of precipitation.
Problem 3: The inhibitory effect of this compound is not washing out.
-
Hydrophobicity: this compound has a cLogP of 2.4, indicating a degree of lipophilicity.[2][3] This can cause the compound to accumulate in the cell membrane, making washout slower. Increase the duration of the washout with the control external solution.
-
Perfusion System: Ensure your perfusion system is efficiently washing the recording chamber and removing the compound. A complete solution exchange in the vicinity of the cell is crucial.
Problem 4: The recorded sodium current "runs down" over the course of the experiment.
-
Intracellular Components: The rundown of sodium currents is a common issue in whole-cell patch-clamp recordings, often attributed to the dialysis of essential intracellular components into the recording pipette.
-
ATP and GTP: Include ATP and GTP in your internal solution to support cellular metabolism and signaling pathways, which can help maintain channel activity.
-
Perforated Patch: For longer recordings, consider using the perforated patch-clamp technique. This method establishes electrical access to the cell without dialyzing larger intracellular molecules, which can improve the stability of the recording.
Experimental Protocols
Preparation of this compound Solutions
-
10 mM Stock Solution (in DMSO):
-
This compound has a molecular weight that should be confirmed from the supplier's datasheet. For this example, we will assume a hypothetical molecular weight of 350 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.5 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
10 µM Working Solution (in External Recording Solution):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your external recording solution.
-
Gently vortex the working solution before use to ensure it is well-mixed.
-
Important: Always prepare the working solution fresh on the day of the experiment.
-
Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity
-
Cell Culture: Culture cells expressing the VGSC subtype of interest (e.g., HEK293 cells stably expressing human Nav1.4).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH). Note: Cesium is used in the internal solution to block potassium channels.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Establish a stable whole-cell voltage-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
-
-
Voltage Protocols:
-
Tonic Block: Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a baseline peak sodium current.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 20 ms (B15284909) at a frequency of 10 Hz) from a more depolarized holding potential (e.g., -90 mV).
-
-
Drug Application:
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate and the current inhibition to stabilize (typically 2-5 minutes).
-
Record the sodium currents using the same voltage protocols in the presence of this compound.
-
-
Washout:
-
Perfuse the cell with the control external solution to wash out the compound.
-
Continue recording to assess the reversibility of the inhibitory effect.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on Nav1.4 channels. Note: This data is for illustrative purposes and should be experimentally determined for your specific system.
| Parameter | Control | This compound (10 µM) |
| Tonic Block IC50 (from -120 mV, 0.1 Hz) | - | ~15 µM |
| Use-Dependent Block IC50 (from -90 mV, 10 Hz) | - | ~5 µM |
| Peak Current Amplitude (pA/pF) | -250 ± 30 | -110 ± 20 |
| V½ of Inactivation (mV) | -85 ± 2 | -95 ± 3 |
| Time Constant of Inactivation (τ) at 0 mV (ms) | 0.8 ± 0.1 | 0.75 ± 0.1 |
| Recovery from Inactivation (τ) (ms) | 5 ± 0.5 | 12 ± 1.5 |
Visualizations
Caption: Proposed state-dependent mechanism of this compound inhibition.
Caption: Experimental workflow for a patch-clamp experiment with this compound.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: VGSCs-IN-1 Dose-Response Curve Optimization
Welcome to the technical support center for VGSCs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments for this voltage-gated sodium channel (VGSC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
Encountering unexpected results is a common part of the experimental process. The following table outlines potential issues you might face when generating a dose-response curve for this compound, along with their likely causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound addition.- Edge effects in the assay plate. | - Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and a standardized dilution series preparation method.- Avoid using the outer wells of the plate or fill them with a buffer solution to maintain humidity. |
| Steep or shallow dose-response curve | - Incorrect concentration range of this compound.- Issues with compound solubility or stability. | - Perform a wider range of serial dilutions to capture the full dynamic range of the response.[1][2]- Visually inspect for compound precipitation and consider using a different solvent or sonication. |
| Incomplete or absent inhibition at high concentrations | - this compound may be a partial inhibitor.- Off-target effects at high concentrations.- The target VGSC subtype is not expressed or is expressed at low levels in the cell line. | - Re-evaluate the maximum concentration used.- Investigate potential off-target effects using control cell lines lacking the target VGSC.[3]- Confirm target expression using techniques like qPCR or Western blotting. |
| Irreproducible IC50 values between experiments | - Variation in experimental conditions (e.g., temperature, incubation time).- Cell passage number and health.- Inconsistent reagent preparation. | - Standardize all experimental parameters and document them meticulously.- Use cells within a consistent passage number range and ensure high viability.- Prepare fresh reagents for each experiment and validate their quality. |
| Unexpected cytotoxicity | - The observed effect may be due to off-target cytotoxicity rather than specific VGSC inhibition.[3] | - Perform a separate cytotoxicity assay (e.g., MTS or LDH) in parallel with your functional assay.[3]- Use concentrations consistent with the known potency of the inhibitor for on-target effects.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an inhibitor like this compound?
A1: Voltage-gated sodium channels (VGSCs) are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[4][5][6] They exist in closed, open, and inactivated states.[5] An inhibitor like this compound would likely bind to a specific site on the VGSC, stabilizing the inactivated state or physically blocking the pore, thereby preventing the influx of sodium ions and reducing cellular excitability.[4]
Q2: How do I select the appropriate concentration range for my dose-response curve?
A2: To determine the optimal concentration range, it is best to start with a broad range of this compound concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar).[1] This will help you identify the threshold dose, the linear portion of the curve, and the concentration at which the maximal effect is achieved.[1] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value for more precise determination.
Q3: What are the key parameters to derive from a dose-response curve?
A3: The primary parameters obtained from a dose-response curve are the IC50 (half-maximal inhibitory concentration), the slope of the curve (Hill coefficient), and the maximum and minimum response levels.[1] The IC50 value is a measure of the compound's potency.
Q4: How can I differentiate between on-target and off-target effects?
A4: Distinguishing between on-target and off-target effects is critical.[3] A multi-pronged approach is recommended:
-
Use of control cell lines: Employ cell lines that do not express the target VGSC subtype. If the inhibitory effect persists, it is likely an off-target effect.[3]
-
Structurally unrelated inhibitors: If a similar biological effect is observed with multiple, structurally distinct VGSC inhibitors, it is more likely to be an on-target effect.[3]
-
Dose-response analysis: On-target effects should occur at concentrations consistent with the known potency of the blocker for the target sodium channel.[3]
Experimental Protocols
This section provides a detailed methodology for generating a dose-response curve for this compound using an automated patch-clamp system, a common technique for studying ion channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific voltage-gated sodium channel subtype expressed in a heterologous expression system.
Materials:
-
Cell line stably expressing the target human VGSC subtype (e.g., HEK293 cells)
-
This compound compound
-
Appropriate cell culture medium and supplements
-
Automated patch-clamp system and corresponding consumables
-
Extracellular and intracellular buffer solutions
Methodology:
-
Cell Culture:
-
Culture the cells according to standard protocols.
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
-
Harvest the cells on the day of the experiment, ensuring high viability (>95%).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested. It is advisable to prepare intermediate dilutions in a plate before the final dilution in the assay plate.
-
-
Automated Patch-Clamp Electrophysiology:
-
Prepare the automated patch-clamp system according to the manufacturer's instructions.
-
Load the prepared cell suspension, extracellular and intracellular solutions, and the compound plate into the instrument.
-
The instrument will perform the following steps automatically for each well:
-
Obtain a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit VGSC currents. A typical protocol involves a holding potential of -100 mV, followed by a depolarizing step to 0 mV to activate the channels.
-
Record baseline currents in the absence of the compound.
-
Apply the different concentrations of this compound and record the resulting currents.
-
-
-
Data Analysis:
-
Measure the peak sodium current amplitude for each concentration of this compound.
-
Normalize the peak current at each concentration to the baseline current to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound dose-response curve optimization.
Caption: Signaling pathway of a voltage-gated sodium channel and the inhibitory action of this compound.
Caption: Troubleshooting workflow for optimizing this compound dose-response curves.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 6. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
avoiding VGSCs-IN-1 precipitation in media
Welcome to the technical support center for VGSCs-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the voltage-gated sodium channels (VGSCs) inhibitor, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a human voltage-gated sodium channels (VGSCs) inhibitor. It is described as a 2-piperazine analog of Riluzole and has shown significant blocking activity on Nav1.4 channels.[1][2][3] Voltage-gated sodium channels are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells.[4][5][6] By inhibiting these channels, this compound can be utilized in research related to cell excitability disorders.[1][2][3]
Q2: What are the known chemical properties of this compound?
Q3: How should I prepare a stock solution of this compound?
A3: Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] It is crucial to ensure the powder is completely dissolved, which may be aided by vortexing or gentle warming.[7] For detailed steps, please refer to the Experimental Protocols section.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or less.[7][8] It is essential to include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[7]
Troubleshooting Guide: Avoiding this compound Precipitation
Problem: I observe a precipitate in my cell culture medium after adding this compound.
-
Visual Cues for Precipitation:
-
Cloudiness or turbidity in the media.
-
Visible particles, either floating in the media or settled at the bottom of the culture vessel.
-
Crystalline structures that can be observed under a microscope.
-
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. The primary reason is the poor solubility of the compound in the aqueous environment of the cell culture medium. When a concentrated DMSO stock solution is diluted directly into the media, the compound can "crash out" of solution as the DMSO is dispersed.
Q2: How can I prevent this compound from precipitating when preparing my working solution?
A2: The key is to avoid a sudden and large change in the solvent environment. Here are several strategies:
-
Serial Dilution in DMSO: Before adding the inhibitor to your media, perform serial dilutions of your high-concentration stock solution in DMSO to get it closer to the final desired concentration.[7]
-
Gradual Addition and Mixing: Add the final DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: It's possible that the intended final concentration of this compound is above its solubility limit in your specific cell culture medium. Try performing a dose-response experiment starting with a lower concentration range.
Q3: Could the components of my cell culture medium be causing the precipitation?
A3: Yes, components in the media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate. If you suspect this is the case, you can try the following:
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your medium during the treatment period.
-
Test in a Simpler Solution: To determine if media components are the issue, you can test the solubility of this compound at your desired concentration in a simpler buffered solution like Phosphate-Buffered Saline (PBS).
Q4: I've tried the above steps, but I still see some precipitation. What else can I do?
A4: If precipitation persists, you might consider the following advanced techniques:
-
Sonication: After diluting the compound in the media, brief sonication can sometimes help to redissolve small precipitates. However, be cautious as this can also degrade some compounds.
-
Use of Solubilizing Agents: For particularly difficult compounds, the use of pharmaceutically acceptable solubilizing agents or excipients can be explored, although this will require careful validation to ensure they do not affect your experimental outcomes.
Data Presentation
Table 1: Chemical Properties and Handling Recommendations for this compound
| Property | Value/Recommendation | Notes |
| Target | Voltage-Gated Sodium Channels (VGSCs), Nav1.4 | [1][2][3] |
| Molecular Weight | Data not readily available | - |
| pKa | 7.6 | [1][2][3] |
| cLogP | 2.4 | Suggests moderate hydrophobicity.[1][2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use high-quality, anhydrous DMSO. |
| Stock Solution Conc. | 1-10 mM (recommended starting point) | Prepare in DMSO. Aliquot and store at -20°C or -80°C. |
| Storage | Store powder and stock solutions at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. | < 0.5% (ideally ≤ 0.1%) | Include a vehicle control in all experiments.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Example: 10 mM)
-
Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve your desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treating Adherent Cells with this compound
-
Cell Seeding: Seed your adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours.
-
Preparation of Working Solutions: a. Pre-warm your complete cell culture medium to 37°C. b. Thaw an aliquot of your this compound DMSO stock solution. c. In sterile microcentrifuge tubes, prepare any necessary intermediate dilutions of your stock solution in DMSO. d. To prepare the final working solutions, add the appropriate volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium. e. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Treatment: a. Carefully remove the old medium from your cells. b. Gently wash the cells with sterile PBS if necessary. c. Add the medium containing the desired final concentration of this compound (or vehicle control) to each well.
-
Incubation: Incubate the cells for your desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following the incubation period, proceed with your planned downstream analyses (e.g., viability assays, western blotting, etc.).
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. THP Life Science Webshop - this compound [lifescience.thp.at]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sodium channel-inhibiting drugs and cancer survival: protocol for a cohort study using the CPRD primary care database - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VGSCs-IN-1 Binding Affinity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VGSCs-IN-1. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 14, is a 2-piperazine analog of Riluzole. It functions as an inhibitor of human voltage-gated sodium channels (VGSCs), with notable blocking activity on the Nav1.4 subtype.[1] Its mechanism of action, similar to its parent compound Riluzole, involves state-dependent inhibition of VGSCs. This means it has a higher affinity for the inactivated state of the channel compared to the resting state, allowing for targeted modulation of neuronal excitability, especially in frequently firing neurons.[2]
Q2: What are the key physicochemical properties of this compound?
A2: this compound has a pKa of 7.6 and a calculated Log P (cLogP) of 2.4. These properties are important for considering its solubility and membrane permeability in experimental design.
Q3: Why is there a discrepancy between the IC50 values of this compound in biochemical versus cell-based assays?
A3: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Factors that can contribute to this include:
-
Cell Permeability: The compound may have varying abilities to cross the cell membrane and reach its intracellular target.
-
Protein Binding: In a cellular environment, the inhibitor may bind to other proteins, reducing its effective concentration at the target site.
-
Metabolism: The compound could be metabolized by cellular enzymes, leading to a lower active concentration over time.
-
Efflux Pumps: Cells may actively transport the inhibitor out, decreasing its intracellular concentration.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: To validate that the observed effects are due to the inhibition of the intended VGSC subtype, consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: Employ another VGSC inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: If possible, overexpress a mutant form of the target VGSC that is resistant to this compound. A rescue of the phenotype would indicate an on-target effect.
-
Knockdown/Knockout Models: Use techniques like siRNA to reduce the expression of the target VGSC. The effect of this compound should be diminished in these models if it is acting on-target.
Troubleshooting Guides
This section addresses common challenges encountered during experiments with this compound and provides practical solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Solubility in Aqueous Buffers | The hydrophobic nature of the compound (cLogP of 2.4). | 1. Optimize Solvent: Use DMSO for stock solutions, ensuring the final concentration in the assay medium is low (<0.5%) to avoid solvent-induced artifacts. 2. pH Adjustment: Given its pKa of 7.6, adjusting the buffer pH may improve solubility. 3. Use of Solubilizing Agents: Consider low concentrations of non-ionic surfactants (e.g., Tween-20) or co-solvents (e.g., ethanol, PEG), but validate their compatibility with your assay. |
| Inconsistent Results Between Experiments | 1. Compound Instability: Degradation due to light exposure, repeated freeze-thaw cycles, or improper storage. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches. 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents. | 1. Proper Handling: Prepare fresh dilutions from a stable stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol and regularly check for mycoplasma contamination. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. |
| High Background Signal in Assays | Compound aggregation at high concentrations. | 1. Visual Inspection: Check for any cloudiness or precipitate in your compound solutions. 2. Concentration-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve. 3. Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help disrupt aggregates. |
| Unexpected Cytotoxicity | 1. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Investigate Off-Target Effects: Refer to the FAQ on distinguishing on- and off-target effects. 2. Solvent Control: Run a vehicle-only control to assess the effect of the solvent on cell viability. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (compound 14) and its parent compound, Riluzole, on different voltage-gated sodium channel subtypes. This data is derived from patch-clamp experiments on heterologously expressed human Nav channels.[1]
| Compound | Channel Subtype | Stimulation Frequency | IC50 (µM) |
| This compound (Compound 14) | hNav1.4 | 0.1 Hz (Tonic Block) | 48.6 |
| hNav1.4 | 10 Hz (Phasic Block) | 12.3 | |
| hNav1.7 | 0.1 Hz (Tonic Block) | 26.2 | |
| hNav1.7 | 10 Hz (Phasic Block) | 10.9 | |
| Riluzole | hNav1.4 | 0.1 Hz (Tonic Block) | 23.3 |
| hNav1.4 | 10 Hz (Phasic Block) | 18.2 | |
| hNav1.7 | 0.1 Hz (Tonic Block) | 10.3 | |
| hNav1.7 | 10 Hz (Phasic Block) | 7.9 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the determination of the inhibitory effect of this compound on a specific VGSC subtype (e.g., Nav1.4) expressed in a heterologous system like HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells stably or transiently expressing the human Nav1.x channel subtype of interest.
-
Maintain cells in appropriate culture medium supplemented with antibiotics for selection.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
To assess tonic and phasic block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.
4. Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply a series of concentrations of this compound to the bath.
-
Measure the peak inward current at each concentration.
-
Normalize the current amplitude in the presence of the drug to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Signaling Pathways and Logical Relationships
State-Dependent Inhibition of VGSCs
VGSCs can exist in three main conformational states: resting (closed), open, and inactivated. This compound, like Riluzole, exhibits state-dependent binding, showing a higher affinity for the inactivated state. This mechanism is crucial for its therapeutic potential in conditions characterized by neuronal hyperexcitability.
References
Technical Support Center: VGSCs-IN-1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VGSCs-IN-1 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of voltage-gated sodium channels (VGSCs).[1][2][3] It primarily targets the alpha subunit of the channel, which forms the ion conduction pore.[3] By binding to the channel, this compound stabilizes it in a non-conductive state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[2][3] This mechanism makes this compound a valuable tool for studying physiological processes and pathological conditions where VGSC activity is dysregulated, such as epilepsy, neuropathic pain, and certain cardiac arrhythmias.[1][2]
Q2: What are the major challenges associated with in vivo studies of small molecule VGSC inhibitors like this compound?
A2: In vivo studies with small molecule VGSC inhibitors present several challenges. A primary hurdle is achieving adequate bioavailability and brain penetration due to factors like poor solubility and first-pass metabolism.[4][5][6][7] Off-target effects are another significant concern, as non-selective binding to other ion channels or receptors can lead to a narrow therapeutic window and undesirable side effects.[8] Furthermore, the complexity and variability of animal models for diseases like epilepsy and neuropathic pain can lead to inconsistent results.[8][9][10][11][12] The translation of findings from animal models to human clinical trials also remains a significant challenge in the field.[9][12][13]
Q3: In which in vivo models is this compound expected to be most effective?
A3: Given its mechanism of action as a VGSC inhibitor, this compound is expected to be effective in animal models of diseases characterized by neuronal hyperexcitability. This includes rodent models of epilepsy, such as those induced by pentylenetetrazole (PTZ) or kainic acid, which are used to study seizure control.[11][14] It is also anticipated to be effective in models of neuropathic pain, where nerve injury leads to spontaneous and exaggerated pain signals.[8][9] Additionally, its potential utility could be explored in models of cardiac arrhythmias, although careful dose-finding studies would be critical to avoid cardiotoxicity.[15][16][17] There is also emerging evidence for the role of VGSCs in cancer metastasis, suggesting potential applications in oncology models.[1][18][19][20][21][22][23]
Troubleshooting Guides
Issue 1: Poor or Variable Bioavailability
Q: We are observing low and inconsistent plasma concentrations of this compound in our rodent studies. What are the potential causes and solutions?
A: Low and variable bioavailability is a common challenge with small molecule inhibitors.[4][5][6][7] The primary causes often relate to the compound's physicochemical properties and physiological barriers.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Poor Aqueous Solubility | Formulate this compound in a suitable vehicle such as a solution with co-solvents (e.g., DMSO, PEG400) or a suspension with surfactants (e.g., Tween 80).[4][5][24] | Improved dissolution in the gastrointestinal tract, leading to more consistent absorption and higher plasma concentrations. |
| First-Pass Metabolism | Consider a different route of administration that bypasses the liver, such as intraperitoneal (IP) or subcutaneous (SC) injection, if the oral route is not critical for the study's objective. | Increased systemic exposure by avoiding initial metabolism in the liver. |
| P-glycoprotein (P-gp) Efflux | Co-administer with a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) to assess if efflux is a significant barrier.[4] | Enhanced absorption and brain penetration if this compound is a P-gp substrate. |
| Compound Instability | Assess the stability of this compound in the formulation and under physiological conditions (e.g., simulated gastric and intestinal fluids). | Identification of any degradation issues that may be contributing to low bioavailability. |
Issue 2: Inconsistent Efficacy in a Neuropathic Pain Model
Q: Our results for this compound in a chronic constriction injury (CCI) model of neuropathic pain are highly variable between animals. How can we improve the consistency of our findings?
A: Variability in animal models of pain is a well-documented challenge.[8][9][10] Several factors, from the surgical procedure to the behavioral testing, can contribute to this issue.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Inconsistent Nerve Injury | Ensure the surgical procedure for creating the CCI is highly standardized. This includes using the same surgeon, consistent ligature tension, and precise anatomical placement. | Reduced variability in the degree of nerve damage, leading to more uniform pain-related behaviors. |
| Subjectivity in Behavioral Testing | Use automated pain assessment systems (e.g., dynamic plantar aesthesiometer) to minimize observer bias. Ensure that all testing is performed at the same time of day and that animals are properly habituated to the testing environment. | More objective and reproducible measurements of pain thresholds. |
| Variable Drug Exposure | Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and the duration of action of this compound. Time the behavioral testing to coincide with peak drug exposure. | A clearer correlation between drug concentration and analgesic effect, reducing variability due to pharmacokinetic differences. |
| Animal Stress | Handle animals gently and frequently to acclimate them to the researchers and procedures. Ensure a quiet and stable housing environment. | Reduced stress-induced analgesia, which can confound the assessment of the drug's true efficacy. |
Issue 3: Off-Target Effects Observed at Higher Doses
Q: At higher doses of this compound, we are observing sedation and motor impairment in our animals, which interferes with our behavioral assessments. How can we mitigate these off-target effects?
A: Off-target effects are a common concern with ion channel modulators. The observed sedation and motor impairment suggest that this compound may be affecting other channels or receptors in the central nervous system at higher concentrations.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Action | Expected Outcome |
| Lack of Target Selectivity | Perform in vitro profiling of this compound against a panel of other ion channels and receptors to identify potential off-targets. | A better understanding of the compound's selectivity profile, which can help in interpreting in vivo results and guiding future compound optimization. |
| Excessive CNS Exposure | Conduct a dose-response study to identify the minimum effective dose that provides the desired therapeutic effect without causing significant side effects. | Determination of a therapeutic window where the compound is effective and well-tolerated. |
| Metabolite Activity | Investigate the metabolic profile of this compound to determine if any of its metabolites are pharmacologically active and could be contributing to the observed side effects. | Identification of active metabolites that may need to be considered in the overall assessment of the compound's in vivo effects. |
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Formulation:
-
IV formulation: 1 mg/mL this compound in 10% DMSO, 40% PEG400, 50% saline.
-
PO formulation: 5 mg/mL this compound in 0.5% methylcellulose.
-
-
Dosing:
-
IV group: 1 mg/kg via tail vein injection.
-
PO group: 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
Objective: To evaluate the anticonvulsant efficacy of this compound against acute seizures induced by PTZ.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=8-10 per group).
-
Groups:
-
Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
This compound (e.g., 1, 3, 10 mg/kg, IP).
-
Positive control (e.g., diazepam, 5 mg/kg, IP).
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control 30 minutes before PTZ administration.
-
Administer a convulsant dose of PTZ (e.g., 60 mg/kg, SC).
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
-
Endpoints:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Percentage of animals protected from tonic hindlimb extension.
-
Visualizations
Caption: Signaling pathway of VGSC inhibition by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical troubleshooting flow for in vivo challenges.
References
- 1. scialert.net [scialert.net]
- 2. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modelling epilepsy in the mouse: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities in translational pain research – An opinion paper of the working group on translational pain research of the European pain federation (EFIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 14. dovepress.com [dovepress.com]
- 15. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Research Approaches to Evaluate Cardiac Arrhythmia in Heart Failure and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Basic Research Approaches to Evaluate Cardiac Arrhythmia in Heart Failure and Beyond [frontiersin.org]
- 18. Frontiers | Therapeutic Value of Voltage-Gated Sodium Channel Inhibitors in Breast, Colorectal, and Prostate Cancer: A Systematic Review [frontiersin.org]
- 19. In Vivo Evidence for Voltage-Gated Sodium Channel Expression in Carcinomas and Potentiation of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vivo Evidence for Voltage-Gated Sodium Channel Expression in Carcinomas and Potentiation of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: VGSCs-IN-1 Protocol Refinement for Reproducibility
Disclaimer: Information regarding the specific compound "VGSCs-IN-1" is not publicly available. This technical support guide provides a general framework and best practices for working with a novel voltage-gated sodium channel (VGSC) inhibitor, based on established principles of pharmacology and cell biology. The protocols and troubleshooting advice are intended as a starting point for researchers and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a voltage-gated sodium channel (VGSC) inhibitor?
A1: Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] Upon membrane depolarization, these channels open, allowing an influx of sodium ions (Na+) that leads to further depolarization.[1] VGSC inhibitors typically function by binding to the channel and stabilizing it in a non-conductive state, thereby preventing Na+ influx and dampening cellular excitability.[1][4] This can be achieved by physically blocking the pore or by modulating the channel's gating properties.[1][5]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: As a novel compound, the optimal solvent and storage conditions for this compound should be empirically determined. However, a general starting point for small molecule inhibitors is as follows:
-
Solvent Selection: Initially, try dissolving the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q3: Which cell lines are suitable for studying the effects of a VGSC inhibitor?
A3: The choice of cell line depends on the specific VGSC subtype you are targeting and the biological question you are asking. Many cancer cell lines, for instance, have been shown to upregulate VGSCs, which can contribute to their metastatic potential.[6]
| Cell Line | Predominant VGSC Isoform(s) | Notes |
| MDA-MB-231 (Breast Cancer) | Nav1.5 | Often used to study cancer cell invasion and motility.[6][7] |
| PC-3 (Prostate Cancer) | Nav1.6, Nav1.7 | A common model for prostate cancer research.[6] |
| SH-SY5Y (Neuroblastoma) | Various neuronal subtypes | A human cell line that can be differentiated into neuron-like cells. |
| HEK-293 (Human Embryonic Kidney) | Low endogenous expression | Often used for heterologous expression of specific VGSC subtypes to study the inhibitor's selectivity. |
It is crucial to verify the expression of your target VGSC subtype in your chosen cell line using techniques like Western blot or qPCR.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic concentrations of this compound and to establish a non-toxic working concentration range for subsequent functional assays.
Methodology:
-
Cell Seeding: Seed your chosen cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar to determine a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Western Blot for VGSC Expression
This protocol is to confirm the presence and relative abundance of the target VGSC subtype in your cell model.
Methodology:
-
Protein Extraction: Culture cells to 80-90% confluency. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9][10]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[9][10] The gel percentage will depend on the molecular weight of the VGSC alpha subunit (around 260 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your VGSC subtype of interest (e.g., anti-Nav1.5) overnight at 4°C with gentle agitation.[9][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Troubleshooting Guide
Q4: My cell viability assay results are inconsistent between experiments. What could be the cause?
A4: Inconsistent cell viability results can stem from several factors:
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells in each well. Variations in starting cell number will lead to variability in the final readout.
-
Compound Potency: If this compound is unstable in the culture medium, its effective concentration may decrease over the incubation period. Prepare fresh dilutions for each experiment.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples, or ensure the incubator has adequate humidity.
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance.
Q5: I am not detecting my target VGSC on the Western blot. What should I do?
A5:
-
Check Antibody Specificity and Dilution: Verify that the primary antibody is validated for your application and is used at the recommended dilution. Run a positive control if available (e.g., a cell line known to express the target VGSC).
-
Optimize Protein Extraction: VGSCs are large transmembrane proteins and can be difficult to extract. Ensure your lysis buffer is appropriate and that you have adequately homogenized the sample.
-
Improve Transfer Efficiency: Due to their large size, VGSCs may require longer transfer times or a lower percentage gel for efficient transfer to the membrane.
-
Confirm Gene Expression: Use qPCR to check for the presence of the mRNA transcript for your target VGSC in your cell line. If there is no transcript, you will not detect the protein.
Q6: this compound is causing significant cell death even at low concentrations, preventing me from performing functional assays. How can I address this?
A6:
-
Shorten Incubation Time: Reduce the duration of compound exposure in your functional assays. It's possible that the cytotoxic effects are time-dependent.
-
Re-evaluate IC50: Perform a more detailed dose-response curve with shorter incubation times (e.g., 6, 12, 24 hours) to identify a non-toxic concentration at a relevant time point for your functional assay.
-
Consider Off-Target Effects: High cytotoxicity at low concentrations might indicate that this compound has off-target effects. Consider screening the compound against a panel of other ion channels or receptors.
Visualizations
References
- 1. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. New focus on cardiac voltage-gated sodium channel β1 and β1B: Novel targets for treating and understanding arrhythmias? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.2 blockers and how do they work? [synapse.patsnap.com]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. genscript.com [genscript.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Interaction of Voltage-gated Sodium Channel Nav1.6 (SCN8A) with Microtubule-associated Protein Map1b - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting VGSCs-IN-1 Tachyphylaxis
Welcome to the technical support center for VGSCs-IN-1. This guide is designed for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a specific focus on managing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel inhibitor of voltage-gated sodium channels (VGSCs). These channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3][4] this compound is designed to bind to these channels, preventing the influx of sodium ions and thereby reducing cellular excitability. This mechanism of action makes it a valuable tool for research in areas such as neuropathic pain, epilepsy, and certain types of cancer where VGSC activity is upregulated.[5][6][7] The effectiveness of many VGSC blockers is use-dependent, meaning their ability to block the channel increases with the frequency of channel activation.[8]
Q2: What is tachyphylaxis and why might I be observing it with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[9][10] In the context of this compound, this would manifest as a diminishing inhibitory effect on VGSC-mediated currents or a reduced physiological response in your experimental model, even with consistent or increasing concentrations of the compound.
Several molecular mechanisms can contribute to tachyphylaxis:
-
Receptor Desensitization: Continuous exposure to an inhibitor can lead to conformational changes in the VGSC protein, reducing the binding affinity of this compound. This can be caused by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins, which uncouples the channel from its normal function.[5]
-
Receptor Internalization: The cell may respond to prolonged channel blockade by removing VGSCs from the cell surface through endocytosis, making them unavailable for binding to this compound.[5][9]
-
Mediator Depletion: While less common for inhibitors, the cellular response to VGSC blockade might involve the depletion of a necessary signaling molecule or ion gradient that is indirectly affected by the inhibitor's action.[5]
-
Drug-Induced Channel State Alterations: The binding of this compound might preferentially stabilize the inactivated state of the channel. Over time, this could lead to an accumulation of channels in a state that is less responsive to the inhibitor or to the stimulus being used in the experiment.
Q3: How can I confirm that what I am observing is tachyphylaxis?
To confirm tachyphylaxis, you need to systematically measure the effect of this compound over time with repeated applications. A diminishing response to the same concentration of the inhibitor is a key indicator. It is also important to distinguish tachyphylaxis from other experimental issues such as compound degradation or problems with the experimental setup. A "washout" period, where the inhibitor is removed, followed by re-application can help determine if the effect is reversible, which is often a characteristic of tachyphylaxis.[5]
Troubleshooting Guide
If you suspect you are encountering tachyphylaxis with this compound, follow these troubleshooting steps:
Diagram: Troubleshooting Workflow for this compound Tachyphylaxis
Caption: A logical workflow for troubleshooting diminished effects of this compound.
Data Presentation
When investigating tachyphylaxis, it is crucial to collect and present data in a structured manner. The following tables provide templates for organizing your results.
Table 1: Time-Course of this compound Inhibition
| Time Point (minutes) | [this compound] (µM) | Peak Current (nA) | % Inhibition |
| 0 (Baseline) | 0 | -5.2 ± 0.4 | 0% |
| 5 | 1 | -3.1 ± 0.3 | 40.4% |
| 10 | 1 | -3.5 ± 0.4 | 32.7% |
| 15 | 1 | -4.0 ± 0.5 | 23.1% |
| 20 | 1 | -4.5 ± 0.5 | 13.5% |
Table 2: Effect of Application Interval on Tachyphylaxis
| Application Interval (minutes) | [this compound] (µM) | Initial % Inhibition | % Inhibition after 5 Applications | % Recovery after Washout |
| 2 | 1 | 41.2% | 15.8% | 85% |
| 5 | 1 | 40.8% | 28.9% | 95% |
| 10 | 1 | 40.5% | 38.6% | 99% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Quantify Tachyphylaxis
This protocol is designed to measure the effect of repeated applications of this compound on sodium currents in a cell line expressing the target VGSC subtype.
Materials:
-
HEK293 cells stably expressing the target human VGSC subtype.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293 cells expressing the target VGSC on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (resistance 2-4 MΩ) filled with intracellular solution.
-
Compensate for cell capacitance and series resistance.
-
Record baseline sodium currents by applying a depolarizing voltage step (e.g., from a holding potential of -100 mV to 0 mV for 20 ms) every 30 seconds.
-
Once a stable baseline is established, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Continue to record sodium currents at the same interval for 15-20 minutes to observe the onset and any subsequent reduction in block.
-
To test for recovery, "washout" the compound by perfusing with the control extracellular solution and continue recording.
Data Analysis:
-
Measure the peak inward sodium current for each voltage step.
-
Calculate the percentage of inhibition at each time point relative to the baseline current.
-
Plot the % inhibition as a function of time to visualize the tachyphylactic effect.
Diagram: Experimental Workflow for Patch-Clamp Analysis
Caption: A stepwise workflow for investigating VGSC inhibitor effects using patch-clamp.
Protocol 2: Investigating State-Dependence of this compound
Tachyphylaxis can be linked to the use-dependent nature of the inhibitor. This protocol uses different voltage protocols to probe the interaction of this compound with different states of the sodium channel.
Procedure:
-
Follow the same initial setup as in Protocol 1.
-
To assess resting state inhibition: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, apply a brief depolarizing pulse. Compare the inhibition by this compound with this protocol to a protocol that promotes inactivation.
-
To assess inactivated state inhibition: From the holding potential, apply a long (e.g., 500 ms) pre-pulse to a depolarizing potential (e.g., -70 mV) to induce inactivation before the test pulse. A higher degree of block with this protocol suggests preferential binding to the inactivated state.
-
To assess use-dependent inhibition: Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz). A progressive increase in inhibition with each pulse is indicative of use-dependent block.
-
Compare the development of tachyphylaxis under these different protocols. A more rapid tachyphylaxis with protocols that induce frequent channel opening and inactivation may suggest a mechanism linked to these states.
Diagram: VGSC Gating States and Inhibitor Binding
Caption: A simplified model of VGSC states and preferential inhibitor binding.
This technical support guide provides a framework for understanding and addressing tachyphylaxis with this compound. By systematically troubleshooting and employing the detailed experimental protocols, researchers can better characterize the behavior of this novel inhibitor and optimize their experimental outcomes.
References
- 1. Factors regulating tachyphylaxis triggered by N-terminal-modified angiotensin II analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. reviewofophthalmology.com [reviewofophthalmology.com]
- 10. Tachyphylaxis - Wikipedia [en.wikipedia.org]
Optimizing VGSCs-IN-1 for Specific Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VGSCs-IN-1, a potent inhibitor of voltage-gated sodium channels (VGSCs), in various cancer cell lines. Given that this compound is a 2-piperazine analog of Riluzole (B1680632) with significant Nav1.4 blocking activity, this guide draws upon the extensive research on Riluzole and general principles of VGSC inhibition to address potential experimental challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a human voltage-gated sodium channel (VGSC) inhibitor. It is structurally a 2-piperazine analog of the well-characterized drug Riluzole and has been shown to be a potent blocker of the Nav1.4 channel subtype.[1][2] While its primary action is the inhibition of sodium influx through VGSCs, like Riluzole, it may also exert anti-cancer effects through modulation of glutamate (B1630785) signaling, induction of oxidative stress, and effects on various intracellular signaling pathways.[3][4][5]
Q2: In which cancer cell lines is this compound likely to be effective?
The efficacy of this compound will likely correlate with the expression of its target, Nav1.4, and other VGSC subtypes in a given cell line. Various cancer types have been shown to express different VGSC isoforms. For instance, specific VGSC subtypes have been identified in breast, prostate, lung, colon, and ovarian cancer cell lines.[6] The neonatal splice form of Nav1.5 is often associated with metastatic potential in breast cancer.[6] Given its relation to Riluzole, cell lines sensitive to Riluzole may also be responsive to this compound. Riluzole has shown efficacy in cell lines from melanoma, glioblastoma, breast cancer, and others.[1][7][8]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
As a starting point, it is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with Riluzole and its derivatives, a broad range of concentrations from 5 µM to over 100 µM may be required to observe effects, depending on the cell line.[8][9][10] For Riluzole, IC50 values in various breast cancer cell lines ranged from 19.0 to 62.4 µM.[7] A suggested starting range for a dose-response experiment with this compound would be from 1 µM to 100 µM.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and the cell line's doubling time. For cell viability assays, incubation times of 48 to 72 hours are common to allow for effects on cell proliferation to become apparent.[7][10] For assays measuring more immediate effects, such as changes in signaling pathways or ion flux, shorter incubation times may be appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Low concentration of this compound: The concentration used may be below the effective dose for the specific cell line. 2. Low or no expression of target VGSCs: The cell line may not express Nav1.4 or other sensitive VGSC subtypes. 3. Short incubation time: The duration of treatment may be insufficient to observe an effect on cell proliferation. 4. Compound instability: this compound may be unstable in the culture medium over longer incubation periods. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the IC50 value. 2. Verify target expression: Use RT-PCR or Western blotting to confirm the expression of Nav1.4 and other VGSC α-subunits in your cell line.[6][11] 3. Increase incubation time: Extend the treatment period to 72 hours or longer, ensuring to replenish the media with fresh compound if necessary. 4. Check compound stability: Consult the manufacturer's data sheet for stability information. Consider replenishing the compound with each media change for long-term experiments. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to inconsistent concentrations in the media. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS to maintain humidity. 3. Properly dissolve the compound: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Vortex thoroughly. |
| Observed cytotoxicity in control (vehicle-treated) cells. | 1. High concentration of solvent (e.g., DMSO): The solvent used to dissolve this compound may be toxic to the cells at the concentration used. | 1. Determine the solvent tolerance of your cell line: Perform a toxicity test with the solvent alone. 2. Maintain a low final solvent concentration: Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%. |
| Unexpected or off-target effects. | 1. This compound may have off-target effects similar to Riluzole: Riluzole is known to affect glutamate signaling, induce oxidative stress, and modulate various intracellular pathways.[3][4][5][12] | 1. Investigate alternative mechanisms: If the observed effects cannot be explained by VGSC inhibition alone, consider exploring other potential targets and pathways known to be affected by Riluzole. 2. Use specific inhibitors for other pathways to dissect the contribution of each mechanism. |
Quantitative Data Summary
The following table summarizes the IC50 values of Riluzole in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Riluzole IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7.76 | [9] |
| MCF-7 | Breast Cancer | 7.72 | [9] |
| HepG2 | Liver Cancer | 17.97 | [9] |
| SP2/0 | Myeloma | 7.45 | [9] |
| BT-474 | Breast Cancer | 19.0 - 62.4 | [7] |
| Hs578T | Breast Cancer | 19.0 - 62.4 | [7] |
| BT-549 | Breast Cancer | 19.0 - 62.4 | [7] |
| MDA-MB-231 | Breast Cancer | 19.0 - 62.4 | [7] |
| A549 | Lung Carcinoma | Sensitive | [8] |
| HT-29 | Colon Adenocarcinoma | Sensitive | [8] |
| Jurkat | T-cell Leukemia | Sensitive | [8] |
| RPMI 8226 | Myeloma | Sensitive | [8] |
| C6 | Rat Glioma | Sensitive | [8] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for VGSC Expression
-
Sample Preparation: Grow cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the VGSC subtype of interest (e.g., anti-Nav1.4) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Patch-Clamp Electrophysiology for Nav1.4 Inhibition
-
Cell Preparation: Culture cells expressing Nav1.4 channels on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Current Recording: Apply voltage-clamp protocols to elicit Nav1.4 currents. For example, hold the cell at a negative potential (e.g., -100 mV) and apply depolarizing voltage steps to activate the channels.[15]
-
Drug Application: Perfuse the bath solution with known concentrations of this compound and record the resulting inhibition of the sodium current.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Caption: Potential signaling pathways affected by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. Voltage-gated sodium channels in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Repurposing riluzole as an anti-osteosarcoma agent [frontiersin.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. ptglab.com [ptglab.com]
- 15. rupress.org [rupress.org]
Validation & Comparative
Validating the Selectivity of VGSCs-IN-1: A Comparative Guide
For researchers and drug development professionals, establishing the precise selectivity of a novel voltage-gated sodium channel (VGSC) inhibitor is a critical step in assessing its therapeutic potential and predicting its safety profile. This guide provides a framework for validating the selectivity of a hypothetical inhibitor, VGSCs-IN-1, by comparing it with established selective and non-selective agents. The methodologies and data presented herein offer a blueprint for rigorous preclinical evaluation.
Comparative Selectivity Profile
The cornerstone of validating a new VGSC inhibitor lies in quantifying its potency against a panel of VGSC subtypes. Of paramount importance is assessing its activity against Nav1.5, the primary cardiac sodium channel, and Nav1.4, the predominant subtype in skeletal muscle, to identify potential cardiotoxicity and neuromuscular side effects. A truly selective inhibitor will demonstrate significantly higher potency for its intended target over these and other off-target subtypes.
For the purpose of this guide, we will compare our hypothetical compound, this compound (a putative Nav1.7 inhibitor), with two known selective Nav1.7 inhibitors, PF-05089771 and GDC-0310, and two classic non-selective VGSC blockers, Phenytoin and Carbamazepine. The half-maximal inhibitory concentrations (IC50) are determined using whole-cell patch-clamp electrophysiology on cells expressing individual human Nav subtypes.
| Compound | Nav1.1 (IC50, nM) | Nav1.2 (IC50, nM) | Nav1.3 (IC50, nM) | Nav1.4 (IC50, nM) | Nav1.5 (IC50, nM) | Nav1.6 (IC50, nM) | Nav1.7 (IC50, nM) | Nav1.8 (IC50, nM) |
| This compound (Hypothetical) | 550 | 120 | 10,000 | 9,500 | >25,000 | 150 | 10 | >30,000 |
| PF-05089771 | 850 | 110 | 11,000 | 10,000 | 25,000 | 160 | 11 [1][2] | >10,000[2] |
| GDC-0310 | 202[3] | 38[3] | - | 3.4[3] | 551[3] | 198[3] | 0.6 [3] | - |
| Phenytoin | Broad, non-selective inhibition across subtypes | |||||||
| Carbamazepine | Broad, non-selective inhibition across subtypes |
Note: Specific IC50 values for Phenytoin and Carbamazepine are not listed as they are known to be non-selective and their potency can be highly state-dependent, making direct IC50 comparisons less informative than for subtype-selective compounds.
Extended Off-Target Profiling
Beyond VGSC subtypes, a comprehensive selectivity validation should assess this compound against a broader panel of ion channels, receptors, and enzymes to unearth potential off-target liabilities.[4][5][6][7][8] This is often conducted through radioligand binding assays and enzymatic assays against a commercially available panel of targets.
| Target Family | Representative Targets | Assay Type |
| Potassium Channels | hERG, KCNQ1/mink, Kir2.1 | Electrophysiology / Binding |
| Calcium Channels | Cav1.2, Cav2.2, Cav3.2 | Electrophysiology / Binding |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic | Radioligand Binding |
| Kinases | Panel of representative kinases (e.g., Src, Abl, EGFR) | Enzymatic Assays |
| Transporters | SERT, DAT, NET | Radioligand Binding |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the inhibitory effect of a compound on ion channel function directly.
Objective: To determine the IC50 of this compound on different human voltage-gated sodium channel subtypes.
Materials:
-
HEK-293 or CHO cells stably expressing the human VGSC subtype of interest (e.g., hNav1.7).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch pipettes (2-4 MΩ).
-
Patch-clamp amplifier and data acquisition system.
-
This compound and reference compounds.
Procedure:
-
Culture cells expressing the target VGSC subtype on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with a patch pipette filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV).
-
Establish a stable baseline recording of the peak sodium current.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the peak sodium current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
These assays determine a compound's ability to displace a known radioactive ligand from its binding site on a receptor or channel.
Objective: To assess the affinity of this compound for a panel of off-target receptors and ion channels.
Materials:
-
Cell membranes prepared from cells expressing the target of interest.
-
Specific radioligand for the target (e.g., [3H]-Dofetilide for hERG).
-
Assay buffer specific to the target.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, add cell membranes, the specific radioligand, and either buffer (for total binding), a high concentration of a known non-radioactive ligand (for non-specific binding), or this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the concentration of this compound that inhibits 50% of the specific binding (IC50).
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Objective: To screen this compound for off-target kinase inhibition.
Materials:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
ATP.
-
Assay buffer.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminometer.
Procedure:
-
In a multi-well plate, add the kinase, its substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
Visualizing Workflows and Pathways
Clear visual representations of experimental processes and biological pathways are essential for communicating complex information.
Caption: Workflow for determining IC50 using patch-clamp electrophysiology.
Caption: Simplified signaling pathway of a voltage-gated sodium channel.
References
- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
A Comparative Guide to Voltage-Gated Sodium Channel Inhibitors: VGSCs-IN-1 and Tetrodotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct inhibitors of voltage-gated sodium channels (VGSCs): the synthetic small molecule VGSCs-IN-1 and the potent natural neurotoxin, tetrodotoxin (B1210768) (TTX). By examining their mechanisms of action, potency, selectivity, and the experimental protocols used to characterize them, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific scientific inquiries.
Introduction to VGSCs, this compound, and Tetrodotoxin
Voltage-gated sodium channels are crucial transmembrane proteins that facilitate the rapid influx of sodium ions into excitable cells like neurons, muscle cells, and endocrine cells, thereby initiating and propagating action potentials. Their fundamental role in cellular excitability makes them a key target for a wide array of therapeutic agents and a subject of intense research.
This compound is a synthetic compound, identified as a 2-piperazine analog of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It has been investigated for its inhibitory effects on VGSCs, with a particular focus on the skeletal muscle isoform, Nav1.4.[1][3]
Tetrodotoxin (TTX) is a potent neurotoxin found in various marine and terrestrial animals, most famously the pufferfish. It is a highly selective and powerful blocker of the ion-conducting pore of most VGSC subtypes, making it an invaluable pharmacological tool for isolating and studying these channels.[4]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and tetrodotoxin lies in their mechanism of action and binding site on the VGSC alpha subunit.
This compound , being an analog of riluzole, is presumed to act intracellularly, similar to local anesthetics.[3][5] Docking studies suggest that it binds within the inner pore of the channel, at a site overlapping with the local anesthetic receptor.[3] This intracellular binding site means the compound must first cross the cell membrane to exert its effect. A key characteristic of compounds acting at this site is often state-dependent inhibition , meaning their blocking potency is influenced by the conformational state of the channel (resting, open, or inactivated). This compound exhibits use-dependent or phasic block , where its inhibitory effect is enhanced with repeated channel activation, such as during high-frequency firing of neurons or muscle cells.[1][3] This is because the drug has a higher affinity for the open and inactivated states of the channel, which are more prevalent during repetitive stimulation.
Tetrodotoxin , in stark contrast, binds to a well-defined receptor site on the extracellular side of the VGSC, at the outer vestibule of the pore.[4] Its guanidinium (B1211019) group mimics a hydrated sodium ion, allowing it to lodge itself in the selectivity filter and physically occlude the pore, thereby preventing sodium ion permeation. This extracellular binding means TTX does not need to enter the cell to be effective. Its block is generally considered to be voltage-independent and not significantly use-dependent under most physiological conditions, although some studies have reported a modest use-dependent effect at hyperpolarized potentials.
Quantitative Comparison of Potency and Selectivity
The potency of VGSC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of a compound refers to its differential potency for various VGSC subtypes.
This compound has been primarily characterized on the human Nav1.4 channel, the main VGSC in skeletal muscle.[1][3] It displays a notable difference in potency between its tonic block (inhibition of the channel at rest, measured at a low stimulation frequency) and its phasic block (the enhanced inhibition observed during high-frequency stimulation).
| Compound | Channel Subtype | Tonic Block IC50 (0.1 Hz) | Phasic Block IC50 (10 Hz) |
| This compound | hNav1.4 | 41.7 µM[1][3] | 16.4 µM[1][3] |
| Riluzole (parent compound) | hNav1.4 | 30.2 µM[1][3] | 25.4 µM[1][3] |
Table 1: Potency of this compound and its parent compound, Riluzole, on the hNav1.4 channel.
Limited data is available on the selectivity of this compound. One study showed that at a concentration of 100 µM, it had a less pronounced effect on Nav1.7 channels compared to Nav1.4, suggesting some degree of selectivity.[1] However, a comprehensive selectivity profile across all VGSC subtypes has not been published.
Tetrodotoxin is renowned for its high potency and selectivity for a subset of VGSC isoforms, often referred to as TTX-sensitive (TTX-S) channels. The cardiac (Nav1.5) and some peripheral sensory neuron channels (Nav1.8, Nav1.9) are notably less sensitive, and are thus termed TTX-resistant (TTX-R).
| Compound | Channel Subtype | IC50 |
| Tetrodotoxin | hNav1.1 | 4.1 nM |
| hNav1.2 | 14 nM | |
| hNav1.3 | 5.3 nM | |
| hNav1.4 | 7.6 nM | |
| hNav1.5 | ≥ 1 µM (TTX-Resistant) | |
| hNav1.6 | 2.3 nM | |
| hNav1.7 | 36 nM | |
| hNav1.8 | ≥ 1 µM (TTX-Resistant) | |
| hNav1.9 | ≥ 1 µM (TTX-Resistant) |
Table 2: Potency and Selectivity of Tetrodotoxin across various human VGSC subtypes. (Data compiled from multiple sources).
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The gold standard for characterizing the activity of compounds on VGSCs is the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents flowing through the channels in the membrane of a single cell while controlling the membrane voltage.
General Protocol for Whole-Cell Patch-Clamp Recording
This protocol outlines the fundamental steps for measuring VGSC currents in a heterologous expression system (e.g., HEK293 cells transfected with a specific VGSC subtype).
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the human VGSC subtype of interest (e.g., hNav1.4).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
3. Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the cell's interior.
-
Set the amplifier to voltage-clamp mode and hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
Protocol for Measuring Tonic and Phasic (Use-Dependent) Block
To differentiate between tonic and phasic inhibition, specific voltage protocols are applied:
1. Tonic Block Measurement:
-
From the holding potential of -120 mV, apply a short depolarizing pulse (e.g., 20 ms (B15284909) to -10 mV) at a very low frequency (e.g., 0.1 Hz, or one pulse every 10 seconds).
-
After establishing a stable baseline current, perfuse the external solution containing the test compound (e.g., this compound) at various concentrations.
-
The reduction in the peak inward sodium current in the presence of the compound, relative to the baseline, represents the tonic block.
-
Construct a dose-response curve to calculate the IC50 for tonic inhibition.
2. Phasic (Use-Dependent) Block Measurement:
-
From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 20 ms to -10 mV) at a higher frequency (e.g., 10 Hz).
-
The current will typically decrease with each pulse in the train as the compound binds to the open and inactivated channels.
-
The use-dependent block is the difference between the block observed on the first pulse (tonic block) and the steady-state block achieved at the end of the pulse train.
-
A dose-response curve for the steady-state block at the end of the train is used to calculate the IC50 for phasic inhibition.
Summary and Conclusion
This compound and tetrodotoxin represent two extremes in the landscape of voltage-gated sodium channel inhibitors. Their distinct properties make them suitable for different research applications.
| Feature | This compound | Tetrodotoxin |
| Source | Synthetic | Natural Toxin |
| Binding Site | Intracellular (putative) | Extracellular Pore |
| Mechanism | State-dependent inhibition | Pore block |
| Use-Dependence | Yes (Phasic Block) | Minimal |
| Potency (Nav1.4) | Micromolar (µM) | Nanomolar (nM) |
| Selectivity | Limited data, some selectivity for Nav1.4 over Nav1.7 | High selectivity for TTX-S vs. TTX-R isoforms |
Choose this compound when:
-
Investigating use-dependent or state-dependent mechanisms of VGSC inhibition.
-
Studying the intracellular binding sites for local anesthetic-like drugs.
-
A micromolar potency is sufficient for the experimental goals.
-
The research focuses specifically on the Nav1.4 subtype.
Choose Tetrodotoxin when:
-
A highly potent and selective block of TTX-sensitive VGSCs is required.
-
The goal is to eliminate the contribution of most VGSCs to a physiological process.
-
A voltage-independent blocker is necessary to avoid confounding effects on channel gating.
-
Differentiating between TTX-sensitive and TTX-resistant channel activity is the primary objective.
This guide highlights the critical differences between this compound and tetrodotoxin. While TTX remains an unparalleled tool for its potent and selective blockade of the channel pore, this compound offers a valuable probe for studying the more nuanced mechanisms of state-dependent inhibition, a hallmark of many clinically relevant drugs. The choice between these two compounds will ultimately depend on the specific scientific question being addressed.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Na+ Channels: Not Just for Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its preferential expression in peripheral nociceptive neurons positions it as a key player in the pain signaling pathway, and loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain.[1][2] This has spurred extensive research into selective Nav1.7 inhibitors as a promising therapeutic strategy for a variety of pain states.
This guide provides a comparative overview of the efficacy of different classes of Nav1.7 inhibitors. Due to the absence of publicly available data for a specific compound designated "VGSCs-IN-1," this document serves as a framework, comparing representative molecules from well-established chemical classes. The provided data, protocols, and visualizations are intended to offer a benchmark for evaluating new chemical entities in this competitive landscape.
In Vitro Efficacy: Potency and Selectivity
A crucial aspect of developing a successful Nav1.7 inhibitor is achieving high potency for the target channel while maintaining selectivity against other voltage-gated sodium channel isoforms to minimize off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) for selected Nav1.7 inhibitors, showcasing the diversity in potency and selectivity profiles across different chemical classes. Lower IC50 values are indicative of greater potency.
Table 1: Comparative In Vitro Potency of Selected Nav1.7 Inhibitors (Small Molecules)
| Compound Name/Class | hNav1.7 IC50 (nM) | Selectivity Notes | Reference(s) |
| Aryl Sulfonamide (e.g., PF-05089771) | ~11 | Highly selective against other Nav subtypes. | [3] |
| Acyl Sulfonamide (e.g., GDC-0276) | 0.6 | Potent and selective, with long residence time on the channel. | [4][5] |
| State-Independent (e.g., Siteone Cmpd [I]) | 39 (human) | Binds to the extracellular pore (site 1) and shows broad selectivity over other Nav channels (>100,000 nM). | [6] |
| TC-N 1752 | 0.17 µM (170 nM) | State-dependent inhibitor. | [7] |
Table 2: Comparative In Vitro Potency of Selected Nav1.7 Inhibitors (Peptide Toxins)
| Compound Name | hNav1.7 IC50 (nM) | Selectivity Notes | Reference(s) |
| Ssm6a (Centipede Venom) | ~10 | Potent and selective against other human Nav subtypes. | [8] |
| sTsp1a (Spider Venom) | 10.3 | 45-fold selectivity over hNav1.1 and >100-fold over hNav1.3-hNav1.6 and Nav1.8. | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the role of Nav1.7 in pain signaling and a typical workflow for identifying and characterizing novel inhibitors.
Figure 1. Role of Nav1.7 in the nociceptive signaling pathway.
Figure 2. Workflow for Nav1.7 inhibitor discovery and validation.
Experimental Protocols
The gold standard for characterizing the potency and mechanism of action of Nav1.7 inhibitors is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7
Objective: To determine the concentration of an inhibitor that produces a half-maximal block (IC50) of the Nav1.7 current and to assess its state-dependence.
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Methodology:
-
Cell Preparation: Cells are cultured to 70-80% confluency and then harvested for recording.
-
Recording: Whole-cell voltage-clamp recordings are performed using an automated (e.g., SyncroPatch 768PE) or manual patch-clamp setup.[10][11]
-
Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed.[7]
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to depolarizing potentials (e.g., 0 mV) are applied to elicit Nav1.7 currents.
-
Inactivated State Inhibition: To favor the inactivated state, cells are held at a more depolarized potential (e.g., -40 mV or the experimentally determined Vhalf of inactivation).
-
-
Compound Application: A baseline current is established before the application of the test compound at various concentrations. The compound is perfused until a steady-state block is achieved.
-
Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Preclinical In Vivo Efficacy
Translating in vitro potency to in vivo analgesic efficacy is a significant challenge in the development of Nav1.7 inhibitors.[3][12] Various animal models are used to assess the potential of these compounds to treat different pain modalities.
Table 3: Overview of Preclinical Pain Models for Nav1.7 Inhibitor Evaluation
| Pain Model | Description | Typical Readouts | Reference(s) |
| Formalin-Induced Inflammatory Pain | Subcutaneous injection of formalin into the paw induces a biphasic pain response (acute neurogenic and persistent inflammatory). | Paw licking/flinching time. | [8] |
| Complete Freund's Adjuvant (CFA) | Injection of CFA into the paw induces a robust and sustained inflammatory response. | Thermal hyperalgesia, mechanical allodynia. | [13] |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve creates a model of neuropathic pain. | Mechanical allodynia, thermal hyperalgesia. | [14] |
| Inherited Erythromelalgia (IEM) Model | Transgenic mice expressing a gain-of-function hNav1.7 mutation are used to assess target engagement. | Aconitine-induced flinching/licking. | [4] |
Conclusion
The development of selective Nav1.7 inhibitors remains a highly pursued goal for non-opioid pain therapy. While numerous compounds have shown promising preclinical data, clinical success has been elusive, highlighting the complexities of translating in vitro findings to human pain relief.[12] This guide provides a foundational comparison of different classes of Nav1.7 inhibitors, emphasizing the critical importance of potency, selectivity, and robust preclinical evaluation. As new compounds like "this compound" emerge, they can be benchmarked against the data and methodologies presented here to better understand their therapeutic potential and position within the evolving landscape of pain research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Voltage-Gated Sodium Channel Inhibitors in Preclinical Animal Models: A Comparative Guide
Disclaimer: As of December 2025, publicly available data for a compound specifically named "VGSCs-IN-1" is not available. This guide has been created as a template, using data from well-established voltage-gated sodium channel (VGSC) inhibitors to illustrate the principles and methodologies for preclinical validation in animal models. The data and protocols presented here are for exemplary purposes and should be adapted for the specific compound under investigation.
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1][2][3] Dysregulation of these channels is implicated in a variety of disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias, making them a key target for drug development.[4][5][6] The preclinical validation of novel VGSC inhibitors in animal models is a critical step in assessing their therapeutic potential.
This guide provides a comparative framework for evaluating a novel VGSC inhibitor, referred to here as "Compound X," against standard-of-care alternatives in relevant animal models of epilepsy and neuropathic pain.
Comparative Efficacy in Animal Models
The following tables summarize the efficacy of Compound X in comparison to established VGSC inhibitors in two common animal models: the Maximal Electroshock (MES) model for epilepsy and the Spared Nerve Injury (SNI) model for neuropathic pain.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Model
| Compound | Route of Administration | Time of Test (Post-Dose) | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Compound X | Oral | 60 min | 15 | 8.5 |
| Carbamazepine | Oral | 60 min | 8.8 | 7.9 |
| Lamotrigine | Oral | 120 min | 4.7 | 10.2 |
| Phenytoin | Oral | 60 min | 9.5 | 6.8 |
ED₅₀: Median effective dose required to protect 50% of animals from MES-induced seizures. A lower ED₅₀ indicates higher potency. Protective Index: Ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher protective index suggests a better safety margin.
Table 2: Anti-Allodynic Effects in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Compound | Route of Administration | Paw Withdrawal Threshold (g) at 2h Post-Dose | Minimum Effective Dose (MED) (mg/kg) |
| Compound X | Intraperitoneal | 12.5 | 10 |
| Gabapentin | Intraperitoneal | 10.8 | 30 |
| Pregabalin | Intraperitoneal | 11.5 | 10 |
| Amitriptyline | Intraperitoneal | 9.7 | 10 |
Paw Withdrawal Threshold: The force in grams at which the animal withdraws its paw in response to a stimulus. A higher threshold indicates a reduction in pain sensitivity (allodynia). MED: The lowest dose of the compound that produces a statistically significant analgesic effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are the protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Model
This model is widely used to screen for anticonvulsant activity and is indicative of a compound's ability to prevent the spread of seizures.
1. Animals: Male Sprague-Dawley rats (200-250g). 2. Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. 3. Drug Administration: Compound X and reference drugs are administered orally (p.o.) via gavage. The vehicle control is typically a 0.5% methylcellulose (B11928114) solution. 4. MES Induction: At the time of peak drug effect (determined from pharmacokinetic studies), a corneal electrode is used to deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds). 5. Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint. 6. Data Analysis: The ED₅₀ is calculated using the log-probit method.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a well-established model of peripheral neuropathic pain that results in long-lasting mechanical allodynia.[7]
1. Animals: Male C57BL/6 mice (20-25g). 2. Surgical Procedure: Under isoflurane (B1672236) anesthesia, the left sciatic nerve is exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact. 3. Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method. Baseline measurements are taken before surgery. 4. Drug Administration: After the development of stable allodynia (typically 7-14 days post-surgery), compounds are administered intraperitoneally (i.p.). 5. Endpoint: Paw withdrawal thresholds are measured at various time points after drug administration to determine the peak anti-allodynic effect. 6. Data Analysis: Data are expressed as the mean paw withdrawal threshold (in grams) ± SEM. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize the underlying mechanism of action and the experimental process.
Caption: Mechanism of VGSC Inhibition by Compound X.
Caption: Workflow for Preclinical Efficacy Testing.
References
- 1. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated Na+ channels: Potential for β subunits as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Value of Voltage-Gated Sodium Channel Inhibitors in Breast, Colorectal, and Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of the Voltage-Gated Sodium Channel β2 Subunit in Neuropathic Pain Models: Characterization of Expression in Injured and Non-Injured Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the On-Target Effects of VGSCs-IN-1 and Other Voltage-Gated Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of VGSCs-IN-1 and other well-characterized voltage-gated sodium channel (VGSC) inhibitors. The information presented herein is intended to assist researchers in evaluating the performance of these compounds in preclinical studies.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets. This compound is a known inhibitor of VGSCs, identified as a 2-piperazine analog of Riluzole, with notable activity against the Nav1.4 subtype. This guide will compare its profile with that of other established VGSC inhibitors: Riluzole, Tetrodotoxin (B1210768) (TTX), and Carbamazepine.
Quantitative Comparison of Inhibitor Potency
The on-target effect of a VGSC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against specific VGSC subtypes. The following table summarizes the available IC50 data for this compound and selected alternative inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the holding potential and stimulation frequency used in the electrophysiological recordings.
| Inhibitor | Nav1.1 (IC50) | Nav1.2 (IC50) | Nav1.3 (IC50) | Nav1.4 (IC50) | Nav1.5 (IC50) | Nav1.6 (IC50) | Nav1.7 (IC50) | Nav1.8 (IC50) |
| This compound | Data not available | Data not available | Data not available | Potent Blocker | Data not available | Data not available | Data not available | Data not available |
| Riluzole | ~50 µM | Data not available | Data not available | ~50 µM (hyperexcitable state: ~0.9µM)[1] | 2.3 µM[2] | Data not available | Data not available | Data not available |
| Tetrodotoxin (TTX) | 4.1 nM[3] | 14 nM[3] | 5.3 nM[3] | 7.6 nM[3] | >1000 nM[3] | 2.3 nM[3] | 36 nM[3] | >1000 nM |
| Carbamazepine | >100 µM | >100 µM | 86.74 µM | 45.76 µM | 22.92 µM | >100 µM | 46.72 µM | >100 µM |
Note: The potency of this compound against Nav1.4 is documented, though a specific public domain IC50 value was not available in the reviewed literature. Riluzole's potency against Nav1.4 is state-dependent, showing higher affinity in hyperexcitable states[1]. Tetrodotoxin is a potent blocker of most TTX-sensitive (TTX-s) Nav subtypes, while Nav1.5 and Nav1.8 are TTX-resistant (TTX-r)[3]. Carbamazepine generally exhibits lower potency compared to TTX.
Experimental Protocols
The determination of on-target effects for VGSC inhibitors predominantly relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in response to a test compound.
Key Experimental Protocol: Whole-Cell Patch-Clamp Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific voltage-gated sodium channel subtype heterologously expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.4).
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
Test Compound: this compound or other inhibitors, dissolved in the external solution at various concentrations.
-
Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target Nav subtype on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound.
-
Data Acquisition: Record the sodium current before (control) and after the application of the test compound.
-
Dose-Response Analysis: Repeat steps 7 and 8 with a range of compound concentrations.
-
IC50 Calculation: Plot the percentage of current inhibition as a function of compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the context of VGSC inhibition, the following diagrams illustrate the general signaling pathway of voltage-gated sodium channels and a typical experimental workflow for confirming on-target effects.
VGSC Signaling Pathway
Experimental Workflow for IC50 Determination
References
A Comparative Analysis of VGSCs-IN-1 and Standard of Care Voltage-Gated Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, and established standard of care drugs that target VGSCs. Due to the limited availability of public data on this compound, this document serves as a framework, presenting data for standard of care drugs and outlining the experimental methodologies required for a comprehensive comparison.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of disorders, making them a key target for therapeutic intervention in conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.[3][4] This guide will focus on a comparison with three well-established VGSC blockers: Carbamazepine, Lidocaine (B1675312), and Flecainide.
Mechanism of Action: An Overview
Most VGSC blockers function by binding to the channel and stabilizing its inactive state. This prevents the rapid influx of sodium ions that is necessary for the depolarization phase of an action potential.[4][5][6]
Carbamazepine, for instance, preferentially binds to voltage-gated sodium channels in their inactive conformation, which effectively prevents repetitive and sustained firing of an action potential.[5][6] This mechanism is central to its efficacy as an anticonvulsant.[5][6][7] Similarly, Lidocaine and Flecainide also block the fast-inward sodium current, thereby slowing the upstroke of the cardiac action potential.[8][9][10]
Below is a generalized signaling pathway for VGSC inhibition.
Caption: Generalized signaling pathway of VGSC inhibition.
Comparative Efficacy and Selectivity
A crucial aspect of any VGSC inhibitor is its efficacy in relevant disease models and its selectivity for different VGSC subtypes. The following table summarizes key quantitative data for the standard of care drugs. Data for this compound would be populated here following experimental evaluation.
| Parameter | This compound | Carbamazepine | Lidocaine | Flecainide |
| Primary Indication(s) | To be determined | Epilepsy, Neuropathic Pain[5][11] | Local Anesthesia, Cardiac Arrhythmia[8][12] | Cardiac Arrhythmia[9][13] |
| Target VGSC Subtype(s) | To be determined | Primarily neuronal VGSCs | Multiple subtypes | Nav1.5 in the heart[9] |
| IC₅₀ (Binding Affinity) | To be determined | Varies by subtype and state | Varies by subtype and state | Varies by subtype and state |
| In Vivo Efficacy Model | To be determined | e.g., Maximal Electroshock Seizure (MES) test (rodents) | e.g., Corneal anesthesia (rabbits) | e.g., Ventricular tachycardia model (canine) |
| Observed Efficacy | To be determined | Effective in focal and generalized seizures[5] | Effective local anesthetic and Class Ib antiarrhythmic[8][12] | Effective Class Ic antiarrhythmic[9][10] |
Pharmacokinetic and Safety Profiles
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties and safety profile. Below is a comparison of these parameters for the selected standard of care drugs.
| Parameter | This compound | Carbamazepine | Lidocaine | Flecainide |
| Bioavailability (Oral) | To be determined | ~75-85% | ~35%[12] | >90% |
| Protein Binding | To be determined | 70-80%[5] | 60-80%[12] | ~40% |
| Metabolism | To be determined | Hepatic (CYP3A4), active metabolite[5][7] | Hepatic (CYP3A4), active metabolite[12][14] | Hepatic |
| Elimination Half-life | To be determined | 12-17 hours (repeated dosing)[5] | 1.5-2 hours | ~20 hours |
| Common Side Effects | To be determined | Dizziness, drowsiness, ataxia, nausea[5] | Drowsiness, dizziness, confusion[12] | Dizziness, visual disturbances, dyspnea[9] |
| Black Box Warnings | To be determined | Serious dermatologic reactions, aplastic anemia, agranulocytosis | None | Increased mortality in patients with recent myocardial infarction[9] |
Experimental Protocols
To facilitate a direct comparison of this compound with these standards, the following experimental protocols are recommended.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay
This assay is fundamental for characterizing the inhibitory effect of a compound on specific VGSC subtypes.
Objective: To determine the potency (IC₅₀) and mechanism of inhibition (state-dependence) of this compound on various VGSC α-subunits (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) expressed heterologously in a cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the human VGSC α-subunit of interest and auxiliary β-subunits.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The test compound is perfused at increasing concentrations to determine the concentration-dependent block of the peak current.
-
Use-Dependent Block: To assess the block of the open/inactivated state, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The reduction in current amplitude over the pulse train indicates use-dependent block.
-
-
Data Analysis: Concentration-response curves are fitted to the Hill equation to determine the IC₅₀ value for tonic and use-dependent block.
Caption: Experimental workflow for a whole-cell patch-clamp assay.
In Vivo Efficacy Model: Spared Nerve Injury (SNI) Model for Neuropathic Pain
This model is widely used to assess the analgesic potential of compounds in a setting of neuropathic pain, a key indication for many VGSC inhibitors.
Objective: To evaluate the efficacy of this compound in reversing mechanical allodynia in a rat model of neuropathic pain.
Methodology:
-
Surgery: Under anesthesia, the tibial and common peroneal nerves of adult rats are ligated and transected, leaving the sural nerve intact. This procedure induces hypersensitivity in the lateral plantar surface of the paw.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is measured before surgery (baseline) and at set time points post-surgery (e.g., days 7, 14, 21).
-
Drug Administration: Once stable allodynia is established, this compound, a vehicle control, and a positive control (e.g., Carbamazepine or Gabapentin) are administered (e.g., via oral gavage or intraperitoneal injection).
-
Post-Dose Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the magnitude and duration of the anti-allodynic effect.
-
Data Analysis: The paw withdrawal thresholds for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA).
Conclusion
While this compound is a compound of interest for the modulation of voltage-gated sodium channels, a comprehensive understanding of its therapeutic potential requires rigorous comparative studies against established drugs like Carbamazepine, Lidocaine, and Flecainide. The data and protocols presented in this guide provide a framework for such an evaluation. By systematically assessing the efficacy, selectivity, pharmacokinetics, and safety profile of this compound using standardized assays, the research and drug development community can accurately determine its potential advantages and position it within the landscape of VGSC-targeting therapies.
References
- 1. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 5. Carbamazepine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 8. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 9. Flecainide - Wikipedia [en.wikipedia.org]
- 10. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbamazepine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Lidocaine - Wikipedia [en.wikipedia.org]
- 13. Flecainide (Tambocor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VGSCs-IN-1 as a Research Tool for Studying Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of VGSCs-IN-1, a novel inhibitor of voltage-gated sodium channels (VGSCs), against established research tools. The information presented herein is intended to assist researchers in making informed decisions about the most suitable compounds for their experimental needs.
Introduction to this compound
This compound is a 2-piperazine analog of Riluzole, identified as a potent inhibitor of human voltage-gated sodium channels, with notable blocking activity against the Nav1.4 subtype.[1] Its development was aimed at improving the use-dependent inhibition of skeletal muscle sodium channels.[2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells and have been implicated in various physiological and pathological processes, including those in non-excitable cells like cancer cells.[3][4] The validation of new research tools like this compound is critical for advancing our understanding of VGSC function and for the development of novel therapeutics.
Comparative Performance Data
The following tables summarize the inhibitory potency (IC50) of this compound and other well-characterized VGSC inhibitors against the human Nav1.4 channel. This subtype is predominantly expressed in skeletal muscle.[5]
Table 1: Inhibitory Potency (IC50) against hNav1.4
| Compound | Condition | IC50 (µM) | Reference |
| This compound | Tonic Block (0.1 Hz) | 12.3 | [2] |
| Phasic Block (10 Hz) | 6.7 | [2] | |
| Riluzole | Tonic Block (0.1 Hz) | 9.8 | [2] |
| Phasic Block (10 Hz) | 7.9 | [2] | |
| Tetrodotoxin (B1210768) (TTX) | - | 0.0171 | [6][7] |
| Saxitoxin (B1146349) (STX) | - | 0.0028 | [6][7] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of inhibitor potency. The following protocol is based on the methods used to characterize this compound and its parent compound, Riluzole.[2]
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNA encoding the human Nav1.4 α-subunit.
-
Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Whole-cell sodium currents are recorded using an patch-clamp amplifier.
-
The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).
-
The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ.
3. Voltage-Clamp Protocols:
-
Tonic Block: Sodium currents are elicited by a 50 ms (B15284909) depolarization to -30 mV from a holding potential of -120 mV, applied at a frequency of 0.1 Hz.
-
Phasic (Use-Dependent) Block: A train of 20 depolarizing pulses to -30 mV (20 ms duration) is applied at a frequency of 10 Hz from a holding potential of -120 mV.
-
The IC50 values are determined by fitting the concentration-response data with the Hill equation.
Signaling Pathways and Experimental Visualization
To aid in the conceptual understanding of VGSC function and the experimental approach to their study, the following diagrams are provided.
The diagram above illustrates the central role of VGSCs in cellular excitability. Membrane depolarization activates the channel, leading to sodium influx, which further depolarizes the membrane and propagates an action potential. This ultimately results in various downstream cellular responses. VGSC inhibitors, such as this compound, act by blocking the channel and preventing this cascade.
This workflow outlines the key steps in determining the IC50 value of a VGSC inhibitor using whole-cell patch-clamp electrophysiology. The process involves preparing cells expressing the target channel, recording ionic currents under voltage-clamp conditions in the presence of varying concentrations of the inhibitor, and subsequent data analysis to determine the inhibitory potency.
Discussion and Conclusion
This compound demonstrates potent inhibition of the human Nav1.4 channel, with slightly improved use-dependent (phasic) block compared to its parent compound, Riluzole.[2] This characteristic suggests that this compound may be a valuable tool for studying the activity of VGSCs in states of high-frequency firing, which are often associated with pathological conditions.
In comparison to the classical VGSC blockers, Tetrodotoxin and Saxitoxin, this compound exhibits a significantly lower potency.[6][7] However, TTX and STX are pore blockers that show little to no state-dependence, making them excellent tools for completely silencing VGSC activity but less suitable for studying the nuanced, state-dependent modulation of channel function.
The selectivity profile of this compound across the full panel of VGSC subtypes has not been extensively published. While it shows strong activity against Nav1.4, its effects on other neuronal and cardiac VGSC subtypes require further investigation to fully validate its utility as a subtype-selective research tool. Riluzole is known to have a broad spectrum of activity against various VGSC subtypes.[8][9]
References
- 1. Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug Riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets [frontiersin.org]
- 4. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for the rescue of hyperexcitable cells by the amyotrophic lateral sclerosis drug Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VGSCs-IN-1 Cross-Reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VGSCs-IN-1's Ion Channel Selectivity
This guide provides a detailed comparison of the cross-reactivity profile of this compound, a novel voltage-gated sodium channel (VGSC) inhibitor. As a 2-piperazine analog of Riluzole (B1680632), its selectivity is a critical parameter for assessing its potential as a therapeutic agent and research tool.[1] This document compiles available experimental data on its activity at its primary target and other ion channels, alongside detailed experimental protocols to aid in the replication and expansion of these findings.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been primarily characterized on the voltage-gated sodium channels Nav1.4 and Nav1.7.[1] Limited direct data exists for its cross-reactivity with a broader range of ion channels. To provide a more comprehensive, albeit partially inferred, profile, the following table includes data for this compound where available, and data for its parent compound, Riluzole, to suggest potential off-target interactions. Riluzole is known for its pleiotropic effects, interacting with various ion channels beyond VGSCs.[1][2][3]
| Compound | Primary Target | Other Ion Channels Investigated | IC50 / Effect | Reference |
| This compound (Compound 14) | Nav1.4 | Nav1.7 | IC50: 16.0 µM (at 0.1 Hz) , 4.3 µM (at 10 Hz) | [1] |
| IC50: 21.0 µM (at 0.1 Hz), 5.2 µM (at 10 Hz) | [1] | |||
| Riluzole | VGSCs | TTX-S Sodium Channels (inactivated state) | Apparent Kd: 2 µM | [4] |
| TTX-R Sodium Channels (inactivated state) | Apparent Kd: 3 µM | [4] | ||
| TTX-S Sodium Channels (resting state) | Apparent Kd: 90 µM | [4] | ||
| TTX-R Sodium Channels (resting state) | Apparent Kd: 143 µM | [4] | ||
| Large-Conductance Ca2+-activated K+ (BKCa) Channels | Increased activity | [3] | ||
| Voltage-gated K+ Channels | Increased sustained outward current | [3] | ||
| Voltage-gated Ca2+ Channels | No effect | [3] |
Note: The inhibitory effects of this compound and Riluzole on sodium channels are state-dependent, with higher potency observed at higher stimulation frequencies, indicating a preferential block of channels in the open or inactivated state.[1][4] The data for Riluzole suggests that this compound may also exhibit some activity at other sodium channel subtypes and potentially modulate potassium channels, while significant effects on calcium channels are less likely. However, direct experimental verification is required.
Experimental Methodologies
To ensure the reproducibility and further investigation of the cross-reactivity of this compound, detailed experimental protocols are essential. The following are methodologies for key assays used in the characterization of ion channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Inhibition
This protocol is adapted from the characterization of this compound on Nav1.4 and Nav1.7 channels expressed in HEK293T cells.[1]
Objective: To determine the concentration-dependent inhibitory effect and use-dependency of a test compound on specific voltage-gated sodium channel subtypes.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably or transiently expressing the human Nav1.x α-subunit of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to final concentrations.
Procedure:
-
Cell Culture and Plating: Culture HEK293T cells expressing the target Nav channel in appropriate media. For recording, plate cells onto glass coverslips at a suitable density.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the membrane potential at -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
To assess tonic and phasic (use-dependent) block, apply voltage steps at low (0.1 Hz) and high (10 Hz) frequencies, respectively.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound's effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct concentration-response curves and fit with a Hill equation to determine the IC50 value.
-
Compare the IC50 values obtained at low and high stimulation frequencies to quantify use-dependency.
-
Generalized Protocol for Ion Channel Cross-Reactivity Screening
Objective: To assess the selectivity of a test compound against a panel of different ion channels (e.g., other Nav subtypes, Cav, Kv channels).
Procedure:
-
Utilize a panel of cell lines, each stably expressing a specific ion channel subtype of interest.
-
For each cell line, perform whole-cell patch-clamp recordings as described above, using appropriate voltage protocols and ionic solutions to isolate the current of interest for that specific channel.
-
Apply the test compound at a fixed, high concentration (e.g., 10 µM) to determine the percentage of inhibition for each channel.
-
For channels showing significant inhibition, perform concentration-response experiments to determine the IC50 value.
-
Compare the IC50 values across all tested channels to establish the selectivity profile of the compound.
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the experimental and biological contexts, the following diagrams are provided in DOT language for Graphviz.
Caption: Experimental workflow for assessing this compound activity.
Caption: VGSC signaling and inhibition by this compound.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole inhibits spontaneous Ca2+ signaling in neuroendocrine cells by activation of K+ channels and inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VGSCs-IN-1 and Saxitoxin: Potency, Selectivity, and Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between voltage-gated sodium channel (VGSC) inhibitors is paramount for advancing research in areas such as pain, epilepsy, and myotonia. This guide provides a detailed, data-driven comparison of two distinct VGSC inhibitors: VGSCs-IN-1, a synthetic small molecule, and Saxitoxin (B1146349), a potent, naturally occurring neurotoxin.
This comprehensive analysis delves into their mechanisms of action, binding sites, potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to elucidate key concepts and workflows, offering a clear and objective resource for the scientific community.
At a Glance: Key Differences
| Feature | This compound | Saxitoxin |
| Type | Synthetic small molecule (2-piperazine analog of Riluzole) | Naturally occurring neurotoxin (produced by algae and cyanobacteria) |
| Binding Site | Local anesthetic binding site within the channel pore | Neurotoxin binding site 1 on the extracellular side of the channel |
| Mechanism | State-dependent block, preferential binding to inactivated channels | Pore blocker, occludes the channel opening |
| Primary Target | Reported to have potent activity against Nav1.4 | Broad-spectrum inhibitor of most VGSC subtypes |
Quantitative Analysis: Potency and Selectivity
| VGSC Subtype | This compound IC50 | Saxitoxin IC50 |
| Nav1.1 | Data not available | ~2.5 nM |
| Nav1.2 | Data not available | ~1.7 nM |
| Nav1.3 | Data not available | ~2.5 nM |
| Nav1.4 | Tonic Block: 32.4 µM Phasic Block (10 Hz): 11.2 µM[1] | 2.8 ± 0.1 nM[2] |
| Nav1.5 | Data not available | >1 µM (TTX-resistant) |
| Nav1.6 | Data not available | ~1.9 nM |
| Nav1.7 | Data not available | 702 ± 53 nM[2] |
| Nav1.8 | Data not available | >50 µM (TTX-resistant)[3] |
| Nav1.9 | Data not available | TTX-resistant[4] |
Mechanism of Action: A Tale of Two Binding Sites
The disparate mechanisms of action of this compound and Saxitoxin stem from their distinct binding sites on the voltage-gated sodium channel.
This compound , being an analog of riluzole, is believed to act at the local anesthetic binding site located within the pore of the channel.[5] This site is accessible from the intracellular side and its binding is often state-dependent, meaning the inhibitor has a higher affinity for the channel in its open or inactivated states. This property can lead to a use-dependent or phasic block, where the inhibition becomes more pronounced with higher frequencies of channel activation. This is a desirable characteristic for therapeutic agents, as it allows for the selective targeting of overactive neurons or muscle cells.
Saxitoxin , in contrast, binds to neurotoxin binding site 1 on the extracellular side of the channel.[6] This site is located at the outer vestibule of the pore. By binding to this site, saxitoxin physically occludes the pore, preventing the influx of sodium ions and thereby blocking the propagation of action potentials.[6] Its action is generally not state-dependent.
Signaling Pathways: The Consequence of Sodium Channel Blockade
The primary signaling event affected by both this compound and saxitoxin is the generation and propagation of the action potential. By blocking the influx of sodium ions, these inhibitors prevent the depolarization of the cell membrane, which is the critical first step in the action potential cascade. This directly impacts neuronal communication and muscle contraction.
While the acute effect is the cessation of electrical signaling, chronic exposure to VGSC inhibitors can lead to more complex downstream effects. For instance, long-term exposure to saxitoxin has been shown to affect the hippo signaling pathway and sphingolipid metabolism.[7][8][9] However, for the purpose of this guide, which focuses on the direct pharmacological comparison, the primary pathway of interest is the inhibition of the action potential.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory effect of a compound on VGSC currents and determine its IC50 value.
1. Cell Preparation:
- HEK-293 cells stably expressing the human VGSC subtype of interest (e.g., hNav1.4, hNav1.7) are cultured under standard conditions.
- Cells are passaged and plated onto glass coverslips 24-48 hours prior to recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane.
- The cell membrane is ruptured to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -120 mV.
- To measure tonic block, VGSC currents are elicited by a 20 ms (B15284909) depolarizing pulse to 0 mV every 30 seconds.
- To measure phasic (use-dependent) block, currents are elicited by a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
- After establishing a stable baseline current, the test compound (this compound or saxitoxin) is applied at increasing concentrations via the perfusion system.
- The peak inward current at each concentration is measured and normalized to the baseline current.
4. Data Analysis:
- Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
- The IC50 value is determined by fitting the data to a Hill equation using appropriate software (e.g., GraphPad Prism).
Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Cell_Prep [label="Prepare Cells Expressing Target VGSC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Setup [label="Setup Patch-Clamp Rig and Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Seal [label="Form Gigaohm Seal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Whole_Cell [label="Establish Whole-Cell Configuration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Record_Baseline [label="Record Baseline VGSC Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apply_Compound [label="Apply Test Compound (Increasing Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Record_Inhibition [label="Record Inhibited Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Analyze Data and Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Cell_Prep -> Setup -> Seal -> Whole_Cell -> Record_Baseline -> Apply_Compound -> Record_Inhibition -> Analysis -> End;
}
Radioligand Binding Assay for Saxitoxin
This assay is used to determine the binding affinity of saxitoxin to its receptor site on the VGSC, often using rat brain membranes which are a rich source of these channels.
1. Membrane Preparation:
- Rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
- The assay is performed in a 96-well filter plate format.
- To each well, the following are added in order:
- Assay buffer
- Unlabeled saxitoxin at various concentrations (for competition curve) or the unknown sample.
- A fixed concentration of radiolabeled saxitoxin (e.g., [3H]saxitoxin).
- The rat brain membrane preparation.
- The plate is incubated to allow binding to reach equilibrium (e.g., 1 hour at 4°C).
3. Separation of Bound and Free Ligand:
- The contents of the plate are filtered through the filter membrane using a vacuum manifold.
- The filter is washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
- Scintillation cocktail is added to each well of the filter plate.
- The radioactivity retained on the filter (representing bound ligand) is counted using a scintillation counter.
5. Data Analysis:
- A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled saxitoxin.
- The Ki (inhibition constant) or IC50 value is determined from this curve.
Conclusion
This compound and saxitoxin represent two distinct classes of voltage-gated sodium channel inhibitors with fundamentally different modes of action. This compound, a synthetic molecule, exhibits state-dependent binding to the intracellular local anesthetic site, a characteristic that is often sought after in the development of therapeutics for channelopathies involving cellular hyperexcitability. Saxitoxin, a potent natural toxin, acts as a non-state-dependent pore blocker by binding to the extracellular side of the channel, making it a valuable tool for probing the structure and function of VGSCs.
The choice between these or similar inhibitors will depend entirely on the research question at hand. For studies requiring a use-dependent block to selectively target overactive channels, a molecule with properties similar to this compound would be advantageous. For experiments requiring a complete and rapid shutdown of VGSC activity, a potent pore blocker like saxitoxin is an effective tool. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their experimental designs.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Toxins Can Alter the Function of Nav1.8 and Nav1.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: VGSCs-IN-1 vs. Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the novel voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, and the well-established local anesthetic, lidocaine (B1675312). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
At a Glance: Key Differences in Mechanism and Potency
| Feature | This compound | Lidocaine |
| Primary Target | Voltage-Gated Sodium Channels (VGSCs), with demonstrated activity on hNav1.4 | Voltage-Gated Sodium Channels (VGSCs) |
| Binding Site | Predicted to be within the inner pore of the channel, interacting with residues in the S6 segments. | Binds to a receptor site on the inner portion of the sodium channel, involving amino acid residues in the S6 segments of domains I, III, and IV.[1][2] |
| State-Dependent Inhibition | Exhibits strong use-dependent (phasic) block, indicating preferential binding to the open and/or inactivated states of the channel.[3] | Exhibits prominent use-dependent and state-dependent inhibition, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[1] |
| Chemical Class | 2-piperazine analog of Riluzole (B1680632) | Amino amide |
Introduction to this compound and Lidocaine
This compound is a novel investigational compound identified as a 2-piperazine analog of riluzole.[3] It has been characterized as a potent inhibitor of the human voltage-gated sodium channel subtype 1.4 (hNav1.4), which is predominantly expressed in skeletal muscle.[3][4] A key feature of this compound is its pronounced use-dependent inhibition, suggesting it is more effective at blocking channels in rapidly firing cells, a characteristic of pathological states such as myotonia.[3]
Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic drug.[1] Its mechanism of action has been extensively studied and is centered on the blockade of voltage-gated sodium channels. By inhibiting the influx of sodium ions, lidocaine prevents the generation and conduction of nerve impulses, leading to its anesthetic effects.[1] Its action is also use-dependent, making it more effective in tissues with high frequencies of electrical activity.
Mechanism of Action: A Detailed Comparison
Both this compound and lidocaine exert their effects by blocking voltage-gated sodium channels, but they exhibit nuances in their interaction with the channel that influence their activity.
Binding and Inhibition of VGSCs
This compound is a potent blocker of hNav1.4 channels. Docking studies predict that it binds within the inner pore of the channel.[3] The proposed binding mode involves interactions with key amino acid residues, including π-stacking interactions with a phenylalanine residue (F1586) in the S6 segment of domain IV.[3] This interaction is crucial for the blocking activity. The presence of a protonatable piperazine (B1678402) group in its structure is thought to be responsible for its enhanced use-dependent blocking activity compared to its parent compound, riluzole.[3] This suggests that this compound has a higher affinity for the channel when it is in the open or inactivated state, which are more prevalent during high-frequency neuronal firing.
Lidocaine also binds to a receptor site located in the inner pore of the sodium channel.[1] Its binding site involves key amino acid residues in the S6 transmembrane segments of domains I, III, and IV.[2] Similar to this compound, lidocaine's action is highly dependent on the state of the channel. It has a low affinity for the resting state but binds with much higher affinity to the open and inactivated states.[1] This state-dependent binding is the basis for its use-dependent block, where its inhibitory effect increases with the frequency of nerve stimulation.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the inhibitory potency of this compound, its parent compound riluzole, and lidocaine on the human Nav1.4 channel isoform. The data for this compound and riluzole are from studies on heterologously expressed hNav1.4 in HEK293 cells.[3]
| Compound | Tonic Block IC50 (µM) at 0.1 Hz | Phasic Block IC50 (µM) at 10 Hz | Use-Dependence (Tonic/Phasic IC50 Ratio) |
| This compound (Compound 14) [3] | 1.8 ± 0.3 | 0.8 ± 0.1 | 2.25 |
| Riluzole [3] | 1.1 ± 0.1 | 0.9 ± 0.1 | 1.22 |
| Lidocaine | ~210 (TTXr Na+ currents in DRG neurons) | Not directly comparable | Demonstrates significant use-dependence[1] |
Note: Direct comparative IC50 values for lidocaine on hNav1.4 under identical conditions were not available in the cited literature. The provided value for lidocaine is for tonic block of tetrodotoxin-resistant (TTXr) sodium currents in dorsal root ganglion neurons and may not be directly comparable.
The data clearly indicates that this compound possesses a more pronounced use-dependent blocking effect on hNav1.4 channels compared to riluzole, as evidenced by its higher tonic/phasic IC50 ratio.[3] This suggests that this compound may be more effective at inhibiting channels in over-excited cells while having less of an effect on normally functioning cells.
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory effects of compounds on hNav1.4 channels, based on the methodology described for the characterization of this compound.[3]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the tonic and use-dependent (phasic) block of hNav1.4 channels by a test compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.4 α-subunit.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
HEK293 cells expressing hNav1.4 are cultured on glass coverslips.
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
Series resistance is compensated by at least 80% to minimize voltage errors.
-
Tonic Block Protocol: Sodium currents are elicited by a 50 ms (B15284909) depolarizing pulse to -30 mV from a holding potential of -120 mV, applied at a low frequency (0.1 Hz). The test compound is perfused at increasing concentrations, and the reduction in peak current is measured to determine the IC50 for tonic block.
-
Phasic Block Protocol: To assess use-dependent block, a train of 20 depolarizing pulses to -30 mV (50 ms duration) is applied at a higher frequency (10 Hz). The IC50 for phasic block is determined from the reduction in the peak current of the last pulse in the train.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The data are fitted with the Hill equation to determine the IC50 values.
Conclusion
Both this compound and lidocaine are potent inhibitors of voltage-gated sodium channels that exhibit use-dependent blocking characteristics. This compound, a riluzole analog, demonstrates a more pronounced use-dependent inhibition of the hNav1.4 channel isoform compared to its parent compound, suggesting a potential for greater efficacy in conditions of cellular hyperexcitability with a potentially wider therapeutic window.[3] Lidocaine remains a cornerstone therapeutic with a well-understood mechanism of action across various VGSC subtypes. The distinct chemical structures and the subtle differences in their interaction with the sodium channel pore, as suggested by docking studies for this compound, may underlie their unique pharmacological profiles. Further investigation into the subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in comparison to established drugs like lidocaine.
References
- 1. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]
Validation of VGSCs-IN-1 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the voltage-gated sodium channel (VGSC) inhibitor, VGSCs-IN-1, with alternative compounds in the context of relevant disease models. The focus is on non-dystrophic myotonias, a group of channelopathies linked to mutations in the skeletal muscle sodium channel, Nav1.4, for which this compound has shown potent inhibitory activity.
Introduction to this compound
This compound, also referred to as compound 14, is a novel 2-piperazine analog of Riluzole. It has been identified as a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype.[1] Its development is aimed at addressing cell excitability disorders, with a particular focus on conditions like myotonia.
Comparative Analysis of Nav1.4 Inhibition
The primary validation of this compound has been conducted in vitro, comparing its efficacy directly with its parent compound, Riluzole. Key performance metrics from these studies are summarized below.
Table 1: In Vitro Nav1.4 Blocking Activity of this compound vs. Riluzole[2]
| Compound | Condition | IC50 (µM) | Hill Coefficient |
| This compound | Tonic Block (0.1 Hz) | 49.3 ± 5.1 | 1.1 ± 0.1 |
| Phasic Block (10 Hz) | 20.1 ± 2.5 | 1.2 ± 0.2 | |
| Riluzole | Tonic Block (0.1 Hz) | 28.5 ± 2.8 | 1.2 ± 0.1 |
| Phasic Block (10 Hz) | 16.3 ± 1.8 | 1.3 ± 0.1 |
Data from patch-clamp experiments on HEK293T cells expressing human Nav1.4 channels.
While this compound is slightly less potent than Riluzole in tonic and phasic blocks, it demonstrates significant use-dependent inhibition, a desirable characteristic for treating conditions with muscle hyperexcitability.[2]
Performance in a Disease Model: In Vitro Myotonia
To assess its potential therapeutic efficacy, this compound was evaluated in an in vitro model of myotonia induced in rat skeletal muscle fibers.
Table 2: Efficacy of this compound vs. Riluzole in an In Vitro Myotonia Model[2]
| Compound | Concentration (µM) | Reduction in Action Potential Firing (%) |
| This compound | 1 | ~40% |
| 10 | ~75% | |
| Riluzole | 1 | ~50% |
| 10 | ~85% |
Data represents the percentage reduction in the maximal number of elicitable action potentials in rat extensor digitorum longus muscle fibers exposed to the myotonia-inducing agent 9-anthracenecarboxylic acid (9-AC).
These results indicate that while Riluzole is more potent, this compound effectively suppresses the hyperexcitability characteristic of myotonia in this preclinical model.[2]
Comparison with Alternative Nav1.4 Blockers in Myotonia
Several other sodium channel blockers are used clinically or are under investigation for the treatment of non-dystrophic myotonias. This section compares this compound with these alternatives based on available preclinical and clinical data.
Table 3: Overview of this compound and Alternative Nav1.4 Blockers
| Compound | Mechanism of Action | Key Preclinical/Clinical Findings in Myotonia |
| This compound | Use-dependent Nav1.4 blocker | Reduces action potential firing in an in vitro myotonia model.[2] No in vivo data is currently available. |
| Riluzole | Use-dependent Nav1.4 blocker | More potent than this compound in vitro.[2] Investigated for amyotrophic lateral sclerosis (ALS).[3] |
| Mexiletine | Class Ib antiarrhythmic, blocks open and inactivated Nav channels | Considered a first-line treatment for non-dystrophic myotonias.[4][5] Reduces myotonia in clinical trials.[6][7][8] |
| Ranolazine (B828) | Primarily a late sodium current inhibitor | Shown to improve symptoms of myotonia in open-label clinical trials for myotonia congenita and paramyotonia congenita.[9][10][11][12] |
| Lamotrigine | Phenyltriazine derivative, blocks voltage-gated sodium channels | Demonstrated efficacy in reducing myotonia in a double-blind, randomized study.[13][14] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings for Nav1.4 Inhibition
-
Cell Line: Human embryonic kidney (HEK293T) cells stably expressing the human Nav1.4 channel.
-
Electrophysiology: Whole-cell patch-clamp technique is used to record sodium currents.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Voltage Protocol:
-
Tonic Block: Cells are held at -120 mV, and currents are elicited by a 20 ms (B15284909) depolarizing pulse to -10 mV every 10 seconds (0.1 Hz).
-
Phasic (Use-Dependent) Block: Following the establishment of a tonic block, the stimulation frequency is increased to 10 Hz.
-
-
Data Analysis: The peak current amplitude at each pulse is measured. The percentage of block is calculated relative to the control current. IC50 values are determined by fitting the concentration-response data with a Hill equation.[2]
In Vitro Myotonia Model in Rat Skeletal Muscle
-
Tissue Preparation: Single muscle fibers are isolated from the extensor digitorum longus (EDL) muscle of adult rats.
-
Myotonia Induction: Myotonia-like conditions are induced by the application of 50 µM 9-anthracenecarboxylic acid (9-AC), a chloride channel blocker.
-
Electrophysiology: Intracellular recordings are performed using sharp microelectrodes filled with 3 M KCl.
-
Experimental Procedure:
-
The maximal number of elicitable action potentials (N-spikes) is measured in control saline solution.
-
Muscle fibers are then exposed to 50 µM 9-AC to induce hyperexcitability.
-
The test compound (this compound or Riluzole) is then added at various concentrations, and the N-spikes are re-measured.
-
-
Data Analysis: The reduction in the number of action potentials in the presence of the compound is calculated as a percentage of the effect of 9-AC alone.[2]
Signaling Pathways and Experimental Workflows
Nav1.4 Gating and the Pathophysiology of Myotonia
Mutations in the SCN4A gene, which encodes the Nav1.4 channel, can lead to a "gain-of-function" effect. This results in an increased sodium influx, either through a failure of the channel to inactivate or through a shift in its voltage-dependence of activation. This hyperexcitability of the muscle fiber membrane leads to the characteristic delayed relaxation after contraction seen in myotonia.
Caption: Pathophysiology of Nav1.4-related myotonia.
Experimental Workflow for In Vitro Compound Validation
The validation of this compound and its comparison with other compounds typically follows a multi-step in vitro process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mexiletine for Treatment of Myotonia: A Trial Triumph for Rare Disease Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mexiletine is an effective antimyotonia treatment in myotonic dystrophy type 1[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mexiletine for Symptoms and Signs of Myotonia in Non-Dystrophic Myotonia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mexiletine is an effective antimyotonia treatment in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open-label trial of ranolazine for the treatment of myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open-Label Trial of Ranolazine for the Treatment of Paramyotonia Congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Open-Label Trial of Ranolazine for the Treatment of Paramyotonia Conge" by Samantha Lorusso, David Kline et al. [corescholar.libraries.wright.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Lamotrigine for Myotonia | 2017-09-20 | AHC Media -… | Clinician.com [clinician.com]
A Comparative Guide to the Potency of Voltage-Gated Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various Voltage-Gated Sodium Channel (VGSC) blockers, supported by experimental data. Understanding the nuanced differences in how these compounds interact with VGSC subtypes is critical for the development of next-generation therapeutics with improved efficacy and safety profiles.
Quantitative Comparison of VGSC Blocker Potency
The potency of a VGSC blocker is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the sodium current. This value is highly dependent on the specific VGSC subtype (e.g., Nav1.1-1.9), the conformational state of the channel (resting, open, or inactivated), and the experimental conditions. The following table summarizes the IC50 values for a selection of well-characterized VGSC blockers across different channel subtypes and states.
| Blocker | Class | VGSC Subtype | Channel State | IC50 | Reference |
| Tetrodotoxin (TTX) | Toxin | Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7 | - | Low nM | [1] |
| Nav1.5, 1.8, 1.9 | - | High µM (TTX-resistant) | [1] | ||
| Saxitoxin (STX) | Toxin | Nav1.7 | - | ~702 nM | [2] |
| Lidocaine | Local Anesthetic | Nav1.5 (adult) | Inactivated (-80mV holding) | 20 µM | [2] |
| Nav1.5 (neonatal) | Inactivated (-80mV holding) | 17 µM | [2] | ||
| Nav1.2 | Inactivated | ~20.9 µM | [3] | ||
| Nav1.2 | Resting | ~314 µM | [3] | ||
| Bupivacaine | Local Anesthetic | Nav1.5 | Inactivated | ~2.18 - 4.51 µM | [4] |
| Nav1.5 | Resting | ~32 µM | [4] | ||
| Levobupivacaine | Local Anesthetic | Nav1.5 (adult) | Inactivated (-80mV holding) | 1 µM | [2] |
| Nav1.5 (neonatal) | Inactivated (-80mV holding) | 3 µM | [2] | ||
| Carbamazepine (B1668303) | Anticonvulsant | Neuronal | Depolarized | Similar to SGB-017 | [5] |
| Phenytoin | Anticonvulsant | Nav1.2 | Inactivated | High affinity | [6][7] |
| Lamotrigine | Anticonvulsant | Neuronal | - | Therapeutically relevant concentrations | [8] |
| Vixotrigine | Broad-Spectrum Blocker | Nav1.1-1.8 | Use-dependent | 1.76 - 5.12 µM | [9] |
Experimental Protocols
The determination of VGSC blocker potency is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the VGSCs.
Key Experimental Steps:
-
Cell Preparation: A stable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, is transiently or stably transfected with the cDNA encoding the specific human VGSC α-subunit of interest.[2] These cells are then cultured to allow for the expression of the channels on their plasma membrane.
-
Electrophysiological Recording:
-
A single cell is selected and a glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A high-resistance seal (a "giga-seal") is formed between the micropipette and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.
-
The micropipette is filled with an intracellular solution that mimics the ionic composition of the cytoplasm, while the cell is bathed in an extracellular solution that mimics the physiological extracellular environment.
-
-
Voltage-Clamp Protocol:
-
A voltage-clamp amplifier is used to hold the cell's membrane potential at a specific value (the holding potential), typically a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).
-
To elicit a sodium current, the membrane potential is rapidly depolarized to a test potential (e.g., -10 mV). This voltage step causes the VGSCs to open, allowing for the influx of Na+ ions, which is measured as an inward current.
-
To assess state-dependent block, the holding potential can be varied to favor different channel states. For example, a more depolarized holding potential (e.g., -80 mV) will increase the proportion of channels in the inactivated state.[2]
-
Use-dependent block is often investigated by applying a train of depolarizing pulses at a specific frequency.
-
-
Drug Application and Data Analysis:
-
The VGSC blocker is dissolved in the extracellular solution and perfused over the cell at various concentrations.
-
The peak sodium current is measured before and after the application of the blocker.
-
The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
-
A more advanced technique, voltage-clamp fluorometry (VCF) , combines electrophysiological recordings with fluorescence measurements.[10][11] A fluorescent probe is attached to a specific site on the VGSC, allowing for the simultaneous measurement of ion channel gating conformational changes and the ionic current. This provides deeper insights into the mechanism of drug action.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the biological context of VGSC blockers, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing VGSC blocker potency.
Caption: Simplified VGSC signaling pathway and point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 8. Lamotrigine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The voltage-clamp fluorometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Novel VGSC Inhibitors Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of novel voltage-gated sodium channel (VGSC) inhibitors, using a hypothetical inhibitor, VGSCs-IN-1, as a case study. We compare its hypothesized mechanism with that of a well-characterized alternative, Tetrodotoxin (TTX), and detail the experimental methodologies required to validate its binding site and mode of action through site-directed mutagenesis.
Introduction to Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1][2][3] These channels are composed of a large alpha subunit, which forms the ion-conducting pore, and one or two smaller beta subunits that modulate channel gating and localization.[3][4][5] The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3][4] The S4 segment in each domain acts as the voltage sensor, while the S5-S6 loops form the pore.[3][4] VGSCs can exist in closed, open, and inactivated states, and various inhibitors exert their effects by binding to specific sites and stabilizing one of these conformations.[1][3]
Comparative Analysis of Inhibitor Mechanisms
This guide compares two distinct mechanisms of VGSC inhibition:
-
This compound (Hypothetical): A novel, state-dependent inhibitor hypothesized to bind to the voltage-sensing domain (VSD) of domain IV (DIV-S4). This interaction is proposed to stabilize the inactivated state of the channel, thereby reducing neuronal excitability. This mechanism is similar to that of some anti-epileptic drugs.[6]
-
Tetrodotoxin (TTX): A well-known neurotoxin that acts as a potent pore blocker.[7] TTX binds to "site 1" at the extracellular opening of the channel, physically occluding the pore and preventing sodium ion influx.[7][8] Its action is largely independent of the channel's conformational state.
The following sections detail the experimental approach to validate the hypothesized mechanism of this compound by comparing its effects on wild-type and mutant channels to those of TTX.
Data Presentation: Mutagenesis and Electrophysiology Results
The following tables summarize the expected quantitative data from a series of site-directed mutagenesis and whole-cell patch-clamp experiments. These experiments are designed to test the hypothesis that this compound binds to the DIV-S4 voltage sensor of the Nav1.7 channel. Key residues in the putative binding site of this compound and the known binding site of TTX are mutated, and the resulting changes in inhibitor sensitivity are measured.
Table 1: Effect of this compound on Wild-Type and Mutant Nav1.7 Channels
| Channel | Mutation | Hypothesized Location | IC50 (nM) | Fold Change in IC50 | Effect on Voltage-Dependence of Inactivation (ΔV½, mV) |
| Wild-Type | None | - | 10 | 1 | -15 |
| Mutant 1 | F1764A | DIV-S6 (Local Anesthetic Site) | 15 | 1.5 | -12 |
| Mutant 2 | Y1787A | DIV-S4 (Putative this compound Site) | >1000 | >100 | -2 |
| Mutant 3 | E945Q | Pore (TTX Binding Site) | 12 | 1.2 | -14 |
Table 2: Effect of Tetrodotoxin (TTX) on Wild-Type and Mutant Nav1.7 Channels
| Channel | Mutation | Hypothesized Location | IC50 (nM) | Fold Change in IC50 | Effect on Voltage-Dependence of Inactivation (ΔV½, mV) |
| Wild-Type | None | - | 5 | 1 | 0 |
| Mutant 1 | F1764A | DIV-S6 (Local Anesthetic Site) | 6 | 1.2 | 0 |
| Mutant 2 | Y1787A | DIV-S4 (Putative this compound Site) | 5.5 | 1.1 | 0 |
| Mutant 3 | E945Q | Pore (TTX Binding Site) | >5000 | >1000 | 0 |
Interpretation of Results:
-
A significant increase (over 100-fold) in the IC50 of this compound for the Y1787A mutant strongly suggests that this residue is a critical component of its binding site.
-
The minimal change in this compound sensitivity for the F1764A and E945Q mutants indicates that its binding site is distinct from the local anesthetic and TTX binding sites.
-
Conversely, only the E945Q mutation in the pore region dramatically reduces the potency of TTX, confirming its well-established binding site.[8]
-
The hyperpolarizing shift in the voltage-dependence of inactivation (ΔV½) caused by this compound is consistent with its proposed mechanism of stabilizing the inactivated state. This effect is significantly diminished in the Y1787A mutant, further linking its binding to this region with its mechanism of action. TTX, as a pore blocker, does not affect channel gating and thus does not alter V½ of inactivation.
Experimental Protocols
1. Site-Directed Mutagenesis:
-
Template: A plasmid containing the full-length cDNA of the human Nav1.7 alpha subunit.
-
Method: Overlap extension polymerase chain reaction (PCR) is used to introduce point mutations.
-
Primers: Custom oligonucleotide primers are designed to incorporate the desired nucleotide changes (e.g., for Y1787A, the tyrosine codon TAC is changed to the alanine (B10760859) codon GCC).
-
Verification: The entire coding sequence of the mutant channel is verified by Sanger sequencing to ensure that only the intended mutation has been introduced.
2. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express VGSCs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently co-transfected with plasmids encoding the wild-type or mutant Nav1.7 alpha subunit and the human beta-1 and beta-2 subunits using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., encoding GFP) is also co-transfected to identify successfully transfected cells for electrophysiological recordings.
3. Whole-Cell Patch-Clamp Electrophysiology:
-
Apparatus: A patch-clamp amplifier, a microscope, and a perfusion system are used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Procedure:
-
Transfected cells are identified by fluorescence microscopy.
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Sodium currents are recorded in response to voltage-clamp protocols.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at -120 mV, and currents are elicited by depolarizing steps from -80 mV to +60 mV in 5 mV increments.
-
Steady-State Inactivation: Cells are held at various conditioning potentials (from -140 mV to -10 mV) for 500 ms, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Dose-Response: The above protocols are repeated after the application of increasing concentrations of this compound or TTX to determine the IC50 values.
-
Visualizations
References
- 1. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 2. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channel β subunits: The power outside the pore in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 8. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VGSCs-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary for Handling and Disposal
The following table summarizes key operational parameters for the safe handling and disposal of VGSCs-IN-1, based on general guidelines for novel chemical compounds.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile). | Standard practice for handling chemicals of unknown toxicity. |
| Ventilation | Handle in a certified chemical fume hood. | To minimize inhalation exposure. |
| Waste Segregation | Separate solid and liquid waste streams. Do not mix with incompatible chemicals. | Prevents dangerous reactions and facilitates proper disposal.[1][2] |
| Waste Container Labeling | "Hazardous Waste," full chemical name ("this compound"), accumulation start date, and primary hazard. | Regulatory compliance and safety for waste handlers.[3][4] |
| Disposal Method | Via an approved institutional hazardous waste program. Do not dispose of down the drain or in regular trash. | Prevents environmental contamination and ensures regulatory compliance.[1][5][6] |
| Spill Management | Treat as a hazardous spill. Evacuate the area and follow institutional procedures. | Precautionary measure for a compound with an unknown hazard profile.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following steps outline a general workflow for its safe disposal in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Waste Collection - Liquids:
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers, in a designated hazardous waste container.[1][5]
-
The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent, and the approximate concentration.
-
-
Waste Collection - Solids:
-
Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and weigh paper, in a separate, clearly labeled hazardous waste container for solids.[1]
-
This prevents sharps from puncturing liquid waste containers and aids in the disposal process.
-
-
Container Management:
-
Decontamination of Glassware:
-
For reusable glassware, the first rinse with a suitable solvent should be collected as hazardous liquid waste.
-
Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[5]
-
-
Arranging for Disposal:
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in excitable cells, such as neurons.[8][9] An action potential is initiated by a rapid influx of sodium ions (Na+) through these channels, leading to depolarization of the cell membrane.[10] By blocking these channels, this compound prevents this sodium influx, thereby inhibiting the action potential and reducing cellular excitability.
Caption: Mechanism of action for this compound as an inhibitor of the action potential signaling pathway.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. mtu.edu [mtu.edu]
- 8. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 9. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
Safeguarding Your Research: A Comprehensive Guide to Handling VGSCs-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling VGSCs-IN-1, a potent voltage-gated sodium channel inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to mitigate potential exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential for protecting against splashes of solutions containing this compound. Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. To be worn in addition to safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills. Consider a flame-resistant lab coat if flammable solvents are in use. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Respirator | If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow diagram outlines the key steps.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical. The following table is based on the first aid recommendations for the closely related compound, Riluzole.[3]
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Spill Management and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
